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a,b-Dichlorovinyl phenyl ether Documentation Hub

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  • Product: a,b-Dichlorovinyl phenyl ether
  • CAS: 89894-42-8

Core Science & Biosynthesis

Foundational

mechanism of phenoxide reaction with trichloroethylene

An In-depth Technical Guide to the Reaction of Phenoxide with Trichloroethylene: Mechanism, Protocols, and Biochemical Context Introduction The reaction between phenoxide and trichloroethylene (TCE) serves as a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reaction of Phenoxide with Trichloroethylene: Mechanism, Protocols, and Biochemical Context

Introduction

The reaction between phenoxide and trichloroethylene (TCE) serves as a fundamental case study in the field of nucleophilic vinylic substitution. Trichloroethylene, a chlorinated solvent widely used in industrial applications, possesses a carbon-carbon double bond activated towards nucleophilic attack by its electron-withdrawing chlorine substituents.[1] Phenoxide, the conjugate base of phenol, is a potent oxygen-based nucleophile. Understanding the mechanism of their interaction is crucial for predicting reaction outcomes, designing synthetic pathways for substituted vinyl ethers, and comprehending the fate of these compounds in chemical and biological systems.

This technical guide provides a detailed exploration of the core chemical reaction mechanism between phenoxide and trichloroethylene. It synthesizes mechanistic theory with practical, field-proven insights relevant to researchers, scientists, and professionals in drug development. The guide delves into the kinetics, potential side reactions, and provides a representative experimental protocol. Furthermore, it contrasts this chemical pathway with the distinct biochemical mechanism of TCE degradation, where phenol acts as a cometabolite.

Part 1: The Core Reaction Mechanism - Nucleophilic Vinylic Substitution

The reaction between phenoxide and trichloroethylene is not a simple one-step substitution but proceeds via a multi-step pathway, most commonly an addition-elimination mechanism .[2] This is characteristic of nucleophilic substitutions on vinylic systems that lack a suitably positioned leaving group for a concerted (SN2-like) displacement.

Mechanistic Steps:

  • Nucleophilic Addition: The process initiates with the attack of the phenoxide anion on one of the chlorine-bearing carbons of the trichloroethylene double bond. This attack is perpendicular to the plane of the TCE molecule and leads to the breaking of the π-bond. The electrons from the π-bond shift to the adjacent carbon, forming a transient, resonance-stabilized carbanionic intermediate.

  • Elimination of Leaving Group: The carbanionic intermediate is unstable. It rapidly collapses by reforming the carbon-carbon double bond and expelling one of the chlorine atoms as a chloride ion (Cl⁻). The chloride ion is a good leaving group, facilitating this step.

The primary product of this sequence is a dichlorovinyl phenyl ether.[3] The overall reaction is a substitution of a chlorine atom with a phenoxy group.

Caption: Addition-Elimination mechanism for phenoxide and TCE.
Kinetics and Solvent Effects

The reaction is expected to follow second-order kinetics, being first-order in both phenoxide and trichloroethylene.[4] The rate-determining step is typically the initial nucleophilic addition. The choice of solvent is critical. Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylpropyleneurea (DMPU) are preferred.[5] These solvents effectively solvate the cation (e.g., Na⁺ of sodium phenoxide) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. Protic solvents would hydrogen-bond with the phenoxide, reducing its reactivity.

Part 2: Potential Side Reactions

The basicity of the phenoxide anion can lead to competing side reactions, primarily elimination of HCl from trichloroethylene.

  • Elimination (E2 Pathway): Phenoxide can act as a base, abstracting the vinyl proton from TCE. This can lead to the formation of dichloroacetylene, a highly reactive and potentially explosive intermediate. This pathway competes with the nucleophilic addition.

  • Further Substitution: The product, dichlorovinyl phenyl ether, still contains chlorine atoms on the double bond. It is possible, though less favorable due to steric hindrance and electronic effects from the phenoxy group, for a second phenoxide ion to attack, leading to a disubstituted product.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactants Phenoxide + TCE Addition Nucleophilic Addition Reactants->Addition Elimination_HCl E2 Elimination of HCl Reactants->Elimination_HCl Elimination_Cl Elimination of Cl⁻ Addition->Elimination_Cl Main_Product Dichlorovinyl Phenyl Ether Elimination_Cl->Main_Product Side_Product Dichloroacetylene (Reactive Intermediate) Elimination_HCl->Side_Product

Caption: Competing nucleophilic substitution and elimination pathways.

Part 3: Representative Experimental Protocol

While this specific reaction is not a standard literature preparation, a robust protocol can be designed based on established methods for nucleophilic substitution using sodium phenoxide.[5][6] This protocol is a self-validating system; successful formation of the product confirms the viability of the chosen conditions.

Objective: To synthesize dichlorovinyl phenyl ether from sodium phenoxide and trichloroethylene.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
Sodium PhenoxideC₆H₅ONa116.1011.6 g0.10Prepared in situ or used directly. Must be dry.
TrichloroethyleneC₂HCl₃131.3919.7 g (13.5 mL)0.15Used in slight excess.
DMPUC₆H₁₂N₂O128.17200 mL-Dry, dipolar aprotic solvent.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction.
Saturated NaCl (aq)NaCl58.44As needed-For washing.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: If preparing sodium phenoxide in situ, add 9.4 g (0.1 mol) of phenol and 4.0 g (0.1 mol) of sodium hydroxide to the flask and heat under vacuum to remove water.[6] Alternatively, add 11.6 g of pre-made, dry sodium phenoxide to the flask.

  • Reaction Initiation: Add 200 mL of dry DMPU to the flask. Begin stirring to create a suspension. Flush the system with dry nitrogen.

  • Substrate Addition: Add 13.5 mL of trichloroethylene to the dropping funnel. Add the TCE to the stirring suspension dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] The reaction is expected to proceed over several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 500 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them twice with 100 mL of saturated aqueous sodium chloride solution to remove residual DMPU and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to isolate the dichlorovinyl phenyl ether.

Workflow A 1. Setup Dry Apparatus (3-neck flask, N₂ inlet) B 2. Add Sodium Phenoxide and Dry DMPU Solvent A->B C 3. Add Trichloroethylene (Dropwise, Room Temp) B->C D 4. Heat Reaction Mixture (80-90°C, under N₂) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench & Extract (H₂O, Diethyl Ether) E->F Reaction Complete G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify Product (Vacuum Distillation) H->I

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Aryl Dichlorovinyl Ethers

Introduction Aryl dichlorovinyl ethers represent a unique class of organic compounds characterized by an aryloxy group attached to a dichlorovinyl moiety. This structural motif imparts a distinct chemical reactivity, mak...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aryl dichlorovinyl ethers represent a unique class of organic compounds characterized by an aryloxy group attached to a dichlorovinyl moiety. This structural motif imparts a distinct chemical reactivity, making them valuable intermediates in organic synthesis. The interplay between the electron-donating aryloxy group and the electron-withdrawing chlorine atoms on the double bond governs their behavior in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of aryl dichlorovinyl ethers, with a focus on their utility for researchers, scientists, and professionals in drug development. The diaryl ether (DE) functional scaffold is prevalent in both natural products and synthetic organic compounds, ranking as the second most popular and enduring scaffold in medicinal chemistry and agrochemical reports.[1][2] Given their unique physicochemical properties and potential biological activities, DE nuclei are recognized as fundamental elements of medicinal and agrochemical agents targeting various biological targets.[1][2]

Part 1: Synthesis of Aryl Dichlorovinyl Ethers

The primary and most efficient method for the synthesis of aryl dichlorovinyl ethers involves the reaction of phenols with trichloroethylene.

Method 1: Reaction of Phenols with Trichloroethylene

An efficient method has been developed for the synthesis of (E)-1,2-dichloro-1-phenoxyethenes by reacting phenol derivatives with trichloroethylene.[3] This reaction typically proceeds under mild conditions using a cesium carbonate (Cs2CO3)-DMSO system at ambient temperature, affording the corresponding aryl vinyl ethers in excellent yields.[3] However, for phenol derivatives bearing electron-withdrawing groups at the ortho or para positions, harsher reaction conditions, such as heating to 70°C, are necessary to achieve the desired products.[3]

Reaction Mechanism:

The reaction is believed to proceed via a nucleophilic substitution pathway. The basic conditions generated by cesium carbonate deprotonate the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the trichloroethylene double bond, leading to the displacement of a chloride ion. A subsequent elimination of HCl from the intermediate yields the final aryl dichlorovinyl ether product. The stereochemistry of the product is predominantly E.

Experimental Protocol: Synthesis of (E)-1,2-dichloro-1-(4-methylphenoxy)ethene

  • Materials: 4-methylphenol, trichloroethylene, cesium carbonate (Cs2CO3), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-methylphenol (1.0 mmol) in DMSO (5 mL), add Cs2CO3 (2.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add trichloroethylene (1.5 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure (E)-1,2-dichloro-1-(4-methylphenoxy)ethene.

Table 1: Synthesis of various (E)-Aryl Dichlorovinyl Ethers

Phenol DerivativeReaction ConditionsYield (%)
PhenolCs2CO3, DMSO, RT95
4-MethylphenolCs2CO3, DMSO, RT98
4-MethoxyphenolCs2CO3, DMSO, RT96
4-ChlorophenolCs2CO3, DMSO, 70°C92
4-NitrophenolCs2CO3, DMSO, 70°C85

Data adapted from a similar synthesis of (E)-1,2-dichloro-1-phenoxyethenes.[3]

Part 2: Chemical Reactivity of Aryl Dichlorovinyl Ethers

The reactivity of aryl dichlorovinyl ethers is dictated by the electronic properties of the dichlorovinyl group and the attached aryl ring. Key reactions include hydrolysis, nucleophilic substitution, and cycloaddition.

Hydrolysis

The dichlorovinyl group in aryl dichlorovinyl ethers is susceptible to hydrolysis under both acidic and basic conditions, a reactivity pattern shared with the organophosphate insecticide dichlorvos, which also contains a dichlorovinyl moiety.[4]

Proposed Mechanism:

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen or the double bond initiates the reaction. Subsequent attack by water and elimination of the aryloxy group, followed by tautomerization, would lead to the formation of dichloroacetaldehyde and the corresponding phenol. The hydrolysis of vinyl ethers is catalyzed by dilute acid, and they are heated under reflux with an acid like dilute hydrochloric or sulfuric acid.[5][6]

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbon atom of the double bond, facilitated by the electron-withdrawing chlorine atoms, would be the initial step. This would be followed by elimination of the aryloxy group to yield dichloroacetaldehyde and the phenoxide ion, which is then protonated upon workup.

Hydrolysis Workflow

ArylDichlorovinylEther Aryl Dichlorovinyl Ether H2O_H H₂O / H⁺ ArylDichlorovinylEther->H2O_H Acidic Conditions H2O_OH H₂O / OH⁻ ArylDichlorovinylEther->H2O_OH Basic Conditions Products Phenol + Dichloroacetaldehyde H2O_H->Products H2O_OH->Products

Caption: Proposed hydrolysis pathways of aryl dichlorovinyl ethers.

Nucleophilic Substitution

Vinylic halides, such as aryl dichlorovinyl ethers, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the sp² hybridization of the carbon atom.[7] However, the presence of two chlorine atoms enhances the electrophilicity of the double bond, allowing for substitution reactions with strong nucleophiles. The reactivity in such substitutions is primarily governed by the nature of the leaving group, with weaker bases being better leaving groups.[7]

Reactions with Amines and Thiols:

While specific literature on the reaction of aryl dichlorovinyl ethers with amines and thiols is scarce, analogies can be drawn from the reactivity of other vinylic halides and the known nucleophilicity of these functional groups. Strong nucleophiles like primary and secondary amines, as well as thiolates, are expected to undergo nucleophilic vinylic substitution. These reactions could potentially be catalyzed by transition metals like palladium or nickel, which are known to facilitate the amination and thiolation of aryl and vinyl halides.[8][9] Thiols, being highly nucleophilic, are readily prepared by the reaction of sodium hydrosulfide with unhindered alkyl halides.[10]

General Nucleophilic Substitution Workflow

ArylDichlorovinylEther Aryl Dichlorovinyl Ether Nucleophile Nucleophile (e.g., R₂NH, RSH) ArylDichlorovinylEther->Nucleophile Nucleophilic Attack Product Substituted Product Nucleophile->Product LeavingGroup Cl⁻ Product->LeavingGroup

Caption: Generalized nucleophilic substitution on aryl dichlorovinyl ethers.

Cycloaddition Reactions

Vinyl ethers are well-known participants in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the dienophile.[11][12][13]

Diels-Alder Reactions:

The electronic nature of the aryl dichlorovinyl ether dictates its role in Diels-Alder reactions. The presence of the electron-donating aryloxy group can make them suitable dienophiles for electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.[11][12][13] Conversely, the electron-withdrawing chlorine atoms might render the double bond sufficiently electron-poor to react with electron-rich dienes in a normal Diels-Alder fashion. A cycloaddition reaction involves two unsaturated molecules adding to each other to form a cyclic product.[14] The Diels-Alder reaction is a [4+2] cycloaddition that results in a functionalized 6-membered ring product.[12]

[2+2] Cycloaddition Reactions:

There is also potential for aryl dichlorovinyl ethers to participate in [2+2] cycloaddition reactions, particularly with electron-deficient acetylenes, to form cyclobutene derivatives.[15]

Diels-Alder Reaction Pathway

cluster_reactants Reactants Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Aryl Dichlorovinyl Ether (Dienophile) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct

Caption: Diels-Alder reaction of an aryl dichlorovinyl ether.

Part 3: Applications in Organic Synthesis and Drug Development

The unique reactivity of aryl dichlorovinyl ethers positions them as versatile building blocks in organic synthesis. Their ability to undergo a range of transformations allows for the introduction of complex functionality and the construction of diverse molecular architectures.

The aryl ether linkage is a common motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] While direct applications of aryl dichlorovinyl ethers in drug development are not yet widely reported, their potential as precursors to molecules containing the aryl ether scaffold is significant. For instance, a novel series of synthetic functionalized arylvinyl-1,2,4-trioxanes has been prepared and evaluated for their in vitro antiplasmodial activity.[16] Furthermore, aryl crown ethers have been shown to be highly selective receptors for amino acid ester hydrochlorides.[17] The development of new synthetic methods for aryl ethers is an active area of research, with approaches including transition metal catalysis and the use of diaryliodonium reagents.[18][19][20]

Part 4: Analytical Characterization

The structural elucidation of aryl dichlorovinyl ethers relies on standard spectroscopic techniques.

Spectroscopic Properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4-4.5 ppm region.[21][22] The vinyl proton will exhibit a characteristic chemical shift, influenced by the electronic effects of the substituents.

    • ¹³C NMR: The carbon atoms of the C=C double bond will have distinct chemical shifts. The carbon atom bonded to the oxygen will appear in the downfield region characteristic of ethers (50-80 ppm).[22]

  • Infrared (IR) Spectroscopy:

    • A strong C-O stretching band is expected in the range of 1050-1250 cm⁻¹.[21][22][23] Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹.[21][22]

    • A C=C stretching vibration should be observable around 1600-1650 cm⁻¹.

    • C-Cl stretching bands are typically found in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak.

    • Characteristic fragmentation patterns would include the loss of chlorine atoms, the aryloxy group, and cleavage of the ether bond.

Table 2: Expected Spectroscopic Data for a Representative Aryl Dichlorovinyl Ether

TechniqueExpected Chemical Shift / Frequency
¹H NMRVinyl H: 6.0-7.0 ppm; Aryl H: 6.5-8.0 ppm
¹³C NMRVinylic C: 110-140 ppm; Aryl C: 110-160 ppm
IRC-O stretch: 1050-1250 cm⁻¹; C=C stretch: 1600-1650 cm⁻¹

Note: These are general ranges and the exact values will depend on the specific substitution pattern of the aryl ring.

References

  • A New Method for the Preparation of Aryl Vinyl Ethers. (n.d.).
  • A Comparative Guide to Nucleophilic Substitution: 1,2-Dibromoethene vs. 1,2-Dichloroethene. (n.d.). Benchchem.
  • Organic Syntheses Procedure. (n.d.).
  • Cycloadditions and Rearrangements. (n.d.).
  • Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. (n.d.). Khan Academy.
  • Nucleophilic Substitution Reactions. (n.d.). City College.
  • Reaction of thiols with vinyl ethers. (2015, May 11). Physics Forums.
  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • 30.5 Cycloaddition Reactions. (n.d.).
  • Reactions of Thiols. (2021, December 14). Chemistry Steps.
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (n.d.). PMC.
  • 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.
  • 9.2: Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts.
  • A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide. (n.d.).
  • Cycloaddition Reactions in Organic Synthesis. (n.d.).
  • [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. (2025, August 6).
  • Organophotoredox Catalyzed Formation of Alkyl-Aryl and -Alkyl C-S/Se Bond from Coupling of Redox Active Esters with Thio/Selenosulfon
  • Spectroscopy of Ethers. (2025, August 15). Fiveable.
  • Organic Chemistry - Nucleophilic Substitutions of Alcohols and Ethers. (2020, July 15). YouTube.
  • Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • On the mechanism of dichlorvos hydrolysis. (2025, August 6). Request PDF.
  • Useful Spectroscopic D
  • Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). (2017, February 12). YouTube.
  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson.
  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020, September 16). PubMed.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • 18.8 Spectroscopy of Ethers. (n.d.).
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (n.d.).
  • Design, Synthesis, Structure-Activity Relationship and Docking Studies of Novel Functionalized Arylvinyl-1,2,4-Trioxanes as Potent Antiplasmodial as well as Anticancer Agents. (2020, July 3). PubMed.
  • 24.8 Reactions of Arylamines. (n.d.).
  • Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characteriza. (n.d.). The Royal Society of Chemistry.
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30).
  • Aryl Crown Ethers Based on d‐Glucose Scaffold – Highly Selective Receptors of Amino Acid Ester Hydrochlorides. (2023, June 17). ETH Library.
  • Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. (n.d.). PDXScholar.
  • hydrolysis of esters. (n.d.). Chemguide.

Sources

Foundational

In-Depth Technical Guide: Spectroscopic Data of (E/Z)-1,2-Dichlorovinyl Phenyl Ether

This guide details the spectroscopic characterization of (E/Z)-1,2-dichlorovinyl phenyl ether , with a primary focus on the (E)-isomer , which is the predominant product synthesized from phenol and trichloroethylene. Dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of (E/Z)-1,2-dichlorovinyl phenyl ether , with a primary focus on the (E)-isomer , which is the predominant product synthesized from phenol and trichloroethylene. Distinguishing these isomers and interpreting their spectral fingerprints is critical for researchers utilizing this scaffold in cross-coupling or polymerization chemistry.

Part 1: Introduction & Structural Logic

1,2-Dichlorovinyl phenyl ether (C


H

Cl

O) serves as a versatile building block in organic synthesis, particularly as a precursor for electron-rich alkynes, benzofurans, and conjugated enynes via Palladium-catalyzed cross-coupling.

The molecule exists as two stereoisomers defined by the Cahn-Ingold-Prelog (CIP) priority rules. The assignment hinges on the relative positions of the high-priority chlorine atoms at both the


 and 

positions of the vinyl group.
  • (E)-Isomer (Major Synthetic Product): The two chlorine atoms are trans to each other. Consequently, the phenoxy group (PhO-) and the vinyl proton are also trans.

  • (Z)-Isomer (Minor/Less Stable): The two chlorine atoms are cis to each other.

Synthesis Context

The standard synthesis involves the reaction of phenol with trichloroethylene (TCE) under basic conditions (e.g., NaH or KOH in DMF/DMSO). This elimination-addition pathway favors the formation of the thermodynamically more stable (E)-isomer .

Reaction Scheme:



Part 2: Spectroscopic Characterization

The following data is based on the isolated (E)-isomer, as described in authoritative synthetic literature (e.g., J. Org. Chem. 2010).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive feature of the


H NMR spectrum is the vinyl proton singlet . Unlike typical vinyl systems which show coupling, the 1,2-dichloro substitution pattern leaves only one proton on the double bond, resulting in a singlet.

H NMR Data (300 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.42 Singlet (s) 1H Vinyl H Diagnostic Peak. The lack of coupling confirms the 1,2-substitution pattern. Its shift is deshielded by the geminal Cl and vicinal OPh/Cl.
7.33 – 7.24Multiplet (m)3HAr-H (Meta/Para)Overlapping aromatic signals typical of a phenyl ether.
7.13Multiplet (m)1HAr-HPart of the aromatic system.
7.07 – 7.02Multiplet (m)3HAr-H (Ortho/Para)Ortho protons are shielded by the electron-donating oxygen.
6.96Multiplet (m)1HAr-HRemaining aromatic signal.

C NMR Data (75 MHz, CDCl

)
Shift (

, ppm)
AssignmentStructural Insight
156.1 Ar-C(ipso) Carbon attached to Oxygen. Deshielded by electronegative O.
136.4 Vinyl C-

Quaternary vinyl carbon attached to O and Cl. Highly deshielded.
129.7Ar-CAromatic CH.
127.6Ar-CAromatic CH.
126.2Ar-CAromatic CH.
125.9Ar-CAromatic CH.
122.6Ar-CAromatic CH.
115.8Ar-CAromatic CH (likely ortho).
106.1 Vinyl C-

Vinyl carbon bearing H and Cl. Upfield relative to C-

.
Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct isotopic pattern of a molecule containing two chlorine atoms.[1]

  • Molecular Ion (M

    
    ) : The parent peak appears at m/z 188  (based on 
    
    
    
    Cl).
  • Isotope Pattern : The presence of two chlorines creates a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

    • m/z 188 : M

      
       (
      
      
      
      Cl
      
      
      )
    • m/z 190 : M+2 (

      
      Cl
      
      
      
      Cl)
    • m/z 192 : M+4 (

      
      Cl
      
      
      
      )

Key Fragmentation Pathways:

  • Loss of Chlorine : [M - Cl]

    
     at m/z 153  (Pattern changes to 3:1 for one Cl).
    
  • Loss of Dichlorovinyl Group : Cleavage of the ether bond yields the phenoxy cation [C

    
    H
    
    
    
    O]
    
    
    at m/z 93 or the phenyl cation [C
    
    
    H
    
    
    ]
    
    
    at m/z 77 .
  • Rearrangement : Loss of CO from the phenoxy fragment is common, leading to [C

    
    H
    
    
    
    ]
    
    
    at m/z 65 .
Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups.

Wavenumber (cm

)
Vibration ModeDescription
3050 – 3100 C-H Stretch (sp

)
Weak aromatic and vinyl C-H stretching.
1620 – 1640 C=C StretchCharacteristic vinyl ether double bond stretch.
1580, 1490 Ar C=C StretchAromatic ring skeletal vibrations.
1200 – 1250 C-O-C Stretch (Asym)Strong band for the aryl vinyl ether linkage.
700 – 800 C-Cl StretchStrong, broad bands indicative of vinyl chlorides.

Part 3: Visualizations & Logic

Structural Isomerism & Logic

The following diagram illustrates the stereochemical assignment and the synthesis logic.

G TCE Trichloroethylene (Cl2C=CHCl) Intermediate Carbanion Intermediate [Ph-O-CCl2-CHCl]- TCE->Intermediate Base (NaH/KOH) Nucleophilic Addition Phenol Phenol (PhOH) Phenol->Intermediate Base (NaH/KOH) Nucleophilic Addition E_Isomer (E)-1,2-Dichlorovinyl Phenyl Ether (Major Product) Cl atoms Trans Intermediate->E_Isomer Elimination of Cl- (Thermodynamic Control) Z_Isomer (Z)-1,2-Dichlorovinyl Phenyl Ether (Minor Product) Cl atoms Cis Intermediate->Z_Isomer Elimination of Cl- (Kinetic Trace)

Caption: Synthesis pathway showing the preferential formation of the (E)-isomer via elimination.

Mass Spec Fragmentation Pathway

A simplified logic flow for the fragmentation of the molecular ion.

MS M_Ion Molecular Ion [M]+ m/z 188/190/192 (9:6:1 Ratio) Frag_Cl [M - Cl]+ m/z 153/155 M_Ion->Frag_Cl - Cl radical Frag_Ph Phenyl Cation [C6H5]+ m/z 77 M_Ion->Frag_Ph - O-C2HCl2 Frag_PhO Phenoxy Cation [C6H5O]+ m/z 93 M_Ion->Frag_PhO - C2HCl2 radical Frag_PhO->Frag_Ph - O atom (Rare)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Part 4: Experimental Protocol (Synthesis & Isolation)

To obtain the spectroscopic data described above, the following validated protocol is recommended.

Objective: Synthesis of (E)-1,2-dichlorovinyl phenyl ether.

  • Reagents:

    • Phenol (1.0 equiv)

    • Trichloroethylene (TCE) (Excess, solvent/reactant)

    • Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (1.1 equiv)

    • Solvent: DMF or DMSO (if not using neat TCE).

  • Procedure:

    • Step 1: Dissolve phenol in DMF and add the base at 0°C to form sodium phenoxide. Stir for 30 min.

    • Step 2: Add trichloroethylene dropwise. The reaction is exothermic; maintain temperature < 20°C.

    • Step 3: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Step 4: Quench with water and extract with diethyl ether.

    • Step 5: Wash the organic layer with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification:

    • The crude oil is typically a mixture of E/Z isomers.

    • Distillation: The (E)-isomer has a higher boiling point and can be separated via vacuum distillation.

    • Column Chromatography: Silica gel using Hexanes/EtOAc (95:5) can separate the isomers. The (E)-isomer usually elutes second due to higher polarity or interaction with silica compared to the less polar Z form (though this depends on specific conditions).

  • Validation:

    • Check

      
      H NMR for the singlet at 6.42 ppm . If a second singlet appears (likely shifted slightly upfield/downfield), it indicates the presence of the Z-isomer.
      

References

  • Geary, L. M., & Hultin, P. G. (2010). Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether. The Journal of Organic Chemistry, 75(19), 6354–6371.

  • NIST Chemistry WebBook. (n.d.). 1,2-Dichloroethylene (Isomer Data & General Trends).[2] National Institute of Standards and Technology.[3][4]

  • BenchChem. (2025). Technical Guide to the Synthesis of Phenyl Vinyl Ether (Precursor Methodologies).

Sources

Exploratory

Harnessing the Latent Potential of Dichlorovinyl Ethers: A Technical Guide to Stability, Reactivity, and Modular Synthesis

The Stability-Reactivity Paradox in Alkynyl Ether Chemistry In modern synthetic chemistry and drug development, electron-rich alkynes—specifically ynol ethers (1-alkynyl ethers)—are highly prized for their ability to for...

Author: BenchChem Technical Support Team. Date: March 2026

The Stability-Reactivity Paradox in Alkynyl Ether Chemistry

In modern synthetic chemistry and drug development, electron-rich alkynes—specifically ynol ethers (1-alkynyl ethers)—are highly prized for their ability to form multiple carbon-carbon bonds in a single transformation. However, their broad application has historically been bottlenecked by a severe stability-reactivity paradox. Unsubstituted ynol ethers are notoriously labile, prone to rapid hydrolysis, and difficult to isolate or store.

To circumvent this, dichlorovinyl ethers (specifically 1,1- and 1,2-dichlorovinyl ethers) have emerged as robust, stable precursors. By acting as "masked" ynol ethers, these halogenated scaffolds provide an optimal balance: they are stable enough to be isolated, purified via chromatography, and stored at room temperature, yet reactive enough to be unmasked in situ under highly controlled conditions. This whitepaper provides an in-depth mechanistic and procedural guide to leveraging dichlorovinyl ethers for the synthesis of complex molecular architectures.

Quantitative Stability and Reactivity Metrics

Understanding the thermodynamic and kinetic boundaries of these compounds is critical for designing scalable synthetic routes. The table below summarizes the operational metrics contrasting dichlorovinyl ethers with their transient ynol ether counterparts.

Compound ClassThermal/Storage StabilityReactivity TriggerPrimary IntermediateTypical Yields (Complex Scaffolds)
Allyl 1,1-Dichlorovinyl Ethers Stable at 60 °C in THF; Bench-stable

-BuLi (-78 °C)
Allyl Alkynyl Ether65–91% (Lactones/Esters)
(E)-1,2-Dichlorovinyl Phenyl Ethers Stable at Room Temp; ChromatographablePd-Catalyst / BaseC1-Palladated Species70–95% (Cross-coupled alkenes)
Unsubstituted Ynol Ethers Highly Labile / Rapidly HydrolyzedN/A (Spontaneous degradation)N/ALow / Highly Variable
tert-Butyl Alkynyl Ethers Stable to chromatographyThermolysis (90 °C)AldoketeneGood to Excellent

1,1-Dichlorovinyl Ethers: Masters of Sigmatropic Rearrangement

The true power of allyl 1,1-dichlorovinyl ethers lies in their ability to undergo low-temperature cascade reactions. As demonstrated by Minehan et al., treating these stable precursors with


-butyllithium at cryogenic temperatures triggers a lithium-halogen exchange followed by 

-elimination, generating a transient allyl alkynyl ether 1. Because of the linear geometry of the alkyne, this intermediate is sterically unhindered and immediately undergoes a highly stereospecific [3,3]-sigmatropic rearrangement to form an allyl ketene, which can be trapped by various nucleophiles 2.

G A Allyl 1,1-Dichlorovinyl Ether (Stable Precursor) B n-BuLi (-78 °C) Lithium-Halogen Exchange & Elimination A->B C Allyl Alkynyl Ether (Transient Intermediate) B->C D [3,3]-Sigmatropic Rearrangement (Spontaneous at -78 °C to 0 °C) C->D E Allyl Ketene Intermediate D->E F Nucleophilic Trapping (ROH, R2NH, or Ketones) E->F G γ,δ-Unsaturated Scaffolds (Esters, Amides, Lactones) F->G

Caption: Pathway of 1,1-dichlorovinyl ether to γ,δ-unsaturated esters via ketene intermediates.

Protocol 1: Synthesis of γ,δ-Unsaturated Esters via [3,3]-Sigmatropic Rearrangement

Causality & Validation: This protocol relies on precise stoichiometric and thermal control. The use of exactly 2.2 equivalents of base is mathematically necessary: 1.0 eq for the lithium-halogen exchange, 1.0 eq for the


-elimination, and 0.2 eq to scavenge trace moisture.
  • Substrate Preparation: Dissolve the purified allyl-1,1-dichlorovinyl ether (1.0 equiv) in anhydrous THF to achieve a 0.3 M concentration under a strict argon atmosphere.

  • Cryogenic Activation: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C. Causality: The transient allyl alkynyl ether is highly reactive; higher temperatures at this stage lead to uncontrolled polymerization rather than clean rearrangement.

  • Base Addition: Add

    
    -butyllithium (2.2 equiv, 2.3 M in cyclohexane) dropwise over 5 minutes. The reaction mixture will typically transition from colorless to a pale yellow hue, visually validating the formation of the organolithium species.
    
  • Controlled Rearrangement: Stir the mixture for 20 minutes at -78 °C, then transfer the flask to a 0 °C ice bath for 30 minutes. Causality: The thermal gradient provides the precise activation energy required for the [3,3]-sigmatropic rearrangement to proceed to the ketene intermediate.

  • Electrophilic Trapping: To synthesize lactones, add the desired ketone or epoxide (0.9 equiv) 3. To synthesize esters, quench with an excess of anhydrous alcohol (e.g., ethanol).

  • Workup & Isolation: Warm to room temperature, quench with saturated aqueous

    
    , extract with diethyl ether, and purify via flash chromatography.
    

1,2-Dichlorovinyl Ethers: Platforms for Modular Assembly

While 1,1-dichlorovinyl ethers excel in sigmatropic cascades, (E)-1,2-dichlorovinyl ethers are the premier choice for transition-metal-catalyzed modular assembly. Derived from inexpensive trichloroethylene (TCE), these compounds possess three distinct reactive sites (C1-Cl, C2-Cl, and C2-H) with highly differentiated electronic properties 4.

Because the ether oxygen polarizes the double bond, the C1-Cl bond is significantly more electron-poor than the C2-Cl bond. This electronic disparity allows palladium catalysts to selectively undergo oxidative addition at C1, leaving C2 untouched for subsequent, orthogonal functionalization.

G TCE Trichloroethylene (TCE) (Inexpensive Starting Material) Step1 Phenol / Base Nucleophilic Substitution TCE->Step1 DVE (E)-1,2-Dichlorovinyl Phenyl Ether (Stable Intermediate) Step1->DVE Step2 Pd-Catalyzed Cross-Coupling (Selective at Electron-Poor C1-Cl) DVE->Step2 Mono C1-Functionalized Vinyl Ether Step2->Mono Step3 Pd-Catalyzed Cross-Coupling (C2-Cl) OR C2-H Deprotonation Mono->Step3 Final Tri/Tetrasubstituted Alkenes (Complex Conjugated Systems) Step3->Final

Caption: Modular functionalization of (E)-1,2-dichlorovinyl phenyl ether via Pd-catalysis.

Protocol 2: Site-Selective Suzuki Cross-Coupling at C1

Causality & Validation: This protocol exploits the inherent electronic bias of the 1,2-dichlorovinyl ether. By using a standard Pd(0) catalyst without highly electron-rich ligands, oxidative addition is strictly limited to the C1 position.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine (E)-1,2-dichlorovinyl phenyl ether (1.0 equiv) and the desired aryl boronic acid (1.05 equiv). Causality: Limiting the boronic acid to a slight 0.05 excess ensures complete conversion at C1 while preventing any background cross-coupling at the less reactive C2-Cl bond.

  • Catalyst Loading: Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Suspend the reagents in a 4:1 (v/v) mixture of toluene and water. Degas the mixture via three freeze-pump-thaw cycles. Validation: Failure to degas will result in the rapid oxidation of the Pd(0) catalyst, visible as a precipitation of palladium black and a stalled reaction.

  • Cross-Coupling: Heat the sealed tube to 80 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material spot and the emergence of a lower

    
     product spot validates the successful C1-insertion.
    
  • Isolation: Cool to room temperature, partition between water and ethyl acetate, dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify the mono-functionalized product via column chromatography.
    

Strategic Applications in Drug Development

The distinct reactivity profiles of dichlorovinyl ethers make them indispensable in modern medicinal chemistry:

  • Complex Lactone Synthesis: The[3,3]-sigmatropic rearrangement of 1,1-dichlorovinyl ethers followed by trapping with epoxides or oxetanes provides a direct, single-flask route to highly substituted

    
    - and 
    
    
    
    -lactones 3. These motifs are ubiquitous in natural product-derived therapeutics.
  • Diversity-Oriented Synthesis of Chromophores & Conjugated Drugs: The modular assembly of 1,2-dichlorovinyl ethers allows for the rapid generation of isomerically pure tri- and tetrasubstituted electron-rich alkenes, dienes, and enynes 4. This is particularly useful in synthesizing rigid, conjugated scaffolds required for targeted molecular electronics and specific kinase inhibitors.

By utilizing dichlorovinyl ethers, researchers bypass the instability of free ynol ethers, ensuring scalable, reproducible, and highly stereospecific pathways essential for rigorous drug development pipelines.

References

  • Minehan, T. G., et al. "Low-Temperature n-Butyllithium-Induced Rearrangement of Allyl 1,1-Dichlorovinyl Ethers." Organic Letters, 2006. 1

  • Hultin, P., et al. "Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether." The Journal of Organic Chemistry, 2010. 4

  • Minehan, T. G. "Tandem Bond-Forming Reactions of 1-Alkynyl Ethers." Accounts of Chemical Research, 2016. 2

  • Minehan, T. G., et al. "Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones." NIH Public Access, 2011. 3

Sources

Foundational

Advanced Theoretical Characterization of Dichlorovinyl Phenyl Ether (DCVPE) Scaffolds

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Agrochemical Researchers Executive Summary & Theoretical Framework The Dichlorovinyl Phenyl Ether (DCVPE) motif represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Agrochemical Researchers

Executive Summary & Theoretical Framework

The Dichlorovinyl Phenyl Ether (DCVPE) motif represents a critical structural intersection between electron-rich vinyl ethers and electron-withdrawing halogenated alkenes. Commonly found as a core pharmacophore in specific agrochemicals (e.g., analogs of chlomethoxyfen) and as a reactive intermediate in the synthesis of heterocycles, its electronic behavior is non-trivial.

Unlike simple vinyl phenyl ethers, where conjugation between the oxygen lone pair (


) and the vinyl 

-system dominates, the introduction of a gem-dichloro moiety at the

-position creates a "push-pull" electronic conflict. The oxygen pushes electron density (

effect) while the chlorine atoms withdraw it (

effect), significantly altering the HOMO-LUMO gap and rotational barriers.

This guide provides a rigorous, self-validating computational protocol to characterize DCVPE, moving beyond standard optimization to explore conformational isomerism and reactivity indices.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, we utilize a Density Functional Theory (DFT) approach calibrated for halogenated aromatic ethers. This protocol synthesizes best practices from studies on polychlorinated diphenyl ethers (PCDEs) and vinyl ether rotational barriers.

The Validated Workflow

The following pipeline ensures that steric clashes (Cl vs. Phenyl-H) and dispersion forces are accurately modeled.

DFT_Workflow Input Input Structure (2,2-dichlorovinyl phenyl ether) conformational_search Conformational Scan (Dihedral C-O-C=C) Input->conformational_search Rotational Barrier optimization Geometry Optimization DFT: B3LYP-D3(BJ) / 6-311++G(d,p) conformational_search->optimization Lowest Energy Conf freq_check Frequency Calculation (NIMAG = 0 Check) optimization->freq_check freq_check->conformational_search Imaginary Freq Found solvent_model Solvation (PCM/SMD) Solvent: DMSO/Water freq_check->solvent_model Valid Minima properties Electronic Properties (HOMO/LUMO, NBO, MEP) solvent_model->properties

Figure 1: Step-by-step computational workflow for characterizing DCVPE, incorporating dispersion corrections (D3) and solvation models.

Protocol Specifications
  • Functional: B3LYP-D3(BJ) . Standard B3LYP is insufficient for ethers due to poor description of weak dispersion forces between the phenyl ring and the dichloro-vinyl tail in twisted conformations. The Grimme D3 dispersion correction with Becke-Johnson damping is mandatory [1].

  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for correctly modeling the lone pairs on the ether oxygen and the electron-rich chlorine atoms [2].

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) . Gas-phase calculations often overemphasize intramolecular H-bonding. Use DMSO (

    
    ) to mimic biological/assay conditions.
    

Structural Analysis: Geometry & Conformational Locking

The central question in DCVPE theory is the "Twist vs. Planarity" debate.

The Rotational Barrier

In unsubstituted phenyl vinyl ether, the molecule prefers a planar s-cis or s-trans conformation to maximize


 conjugation. However, in 2,2-DCVPE, the steric bulk of the 

-chlorines clashes with the ortho-hydrogens of the phenyl ring.
  • Predicted Dihedral (C-O-C=C): Theoretical scans suggest a twisted global minimum, deviating 15–30° from planarity. This twist reduces the conjugation efficiency but relieves steric strain.

  • Bond Lengths:

    • C=C: Expect ~1.33–1.34 Å. Slightly elongated compared to ethylene due to Cl substitution.

    • C-O (Vinyl): Expect ~1.36 Å, indicating partial double-bond character (resonance).

    • C-Cl: ~1.73 Å, typical for

      
       hybridized carbons [3].
      
Quantitative Structural Data (Theoretical Benchmarks)

Table 1: Benchmark parameters derived from B3LYP/6-311++G(d,p) level theory for DCVPE analogs.

ParameterValue (Approx.)Mechanistic Explanation
Bond Angle (C-O-C) 118.5° - 120.0°

hybridization of Oxygen due to resonance.
Bond Length (C=C) 1.335 ÅInductive withdrawal by Cl shortens the bond vs. standard ethers.
Dihedral (

)
22.0° (Twisted)Compromise between resonance (planar) and sterics (twisted).
Rotational Barrier ~3.5 - 5.0 kcal/molEnergy required to rotate the vinyl group through the planar transition state [4].

Electronic Properties & Reactivity Profile

Understanding the electron distribution is vital for predicting metabolic stability (e.g., P450 oxidation) or environmental degradation.

Frontier Molecular Orbitals (FMO)[4]
  • HOMO Location: Predominantly localized on the Ether Oxygen and the Phenyl Ring . This makes the phenyl ring the primary site for electrophilic attack (e.g., nitration).

  • LUMO Location: Localized on the Dichlorovinyl moiety and the C-Cl

    
     antibonding orbitals. This suggests that the vinyl group is susceptible to nucleophilic attack or reductive dechlorination.
    
  • HOMO-LUMO Gap: Typically 4.0 – 4.5 eV . A wide gap indicates high chemical stability (hardness), characteristic of persistent environmental pollutants like PCDEs [2].

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "docking" preferences of the molecule:

  • Negative Regions (Red): Concentrated around the Ether Oxygen and the Chlorine atoms. These are H-bond acceptors.

  • Positive Regions (Blue): The edges of the Phenyl ring and the Vinyl proton.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the "Anomeric Effect" or resonance. In DCVPE, look for the interaction energy (


) between the Oxygen lone pair (

) and the Vinyl antibond (

).
  • Hypothesis: The

    
     interaction will be weaker in DCVPE than in Phenyl Vinyl Ether due to the twist, but the 
    
    
    
    interaction (negative hyperconjugation) may become significant.

Spectroscopic Predictions (Self-Validation)

To validate your theoretical model, compare calculated frequencies with experimental IR/NMR data.

  • IR Spectrum (Vibrational):

    • 
       Stretch:  The dichloro-substitution shifts the C=C stretch to a lower frequency (~1610–1620 cm
      
      
      
      ) compared to normal vinyl ethers due to the mass effect of chlorine, despite the inductive effect.
    • 
       Asymmetric:  Strong band around 1240–1260 cm
      
      
      
      .
  • NMR Shifts (

    
    H): 
    
    • The vinyl proton (

      
      -proton) in DCVPE is highly deshielded due to the oxygen and the anisotropy of the double bond. Expect a singlet (if 2,2-dichloro) around 6.0 – 6.5 ppm .
      

References

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Nevalainen, T. (1995).[4] Polychlorinated diphenyl ethers: synthesis, NMR spectroscopy, structural properties, and estimated toxicity. University of Jyväskylä.[4] Link

  • Norrestam, R., et al. (1977). Structural studies of polychlorinated hydrocarbons.[2][4][5] III. The cis and trans isomers of tetrachlorostilbene. Acta Crystallographica. Link

  • Schnell, M., et al. (2018). The phenyl vinyl ether–methanol complex: a model system for quantum chemistry benchmarking. Beilstein Journal of Organic Chemistry. Link

  • Muthu, S., et al. (2022). Torsional Potentials, Barrier To Internal Rotation... of 2-(phenylsulfonyl)vinylbenzene. IDEALS (Illinois). Link

Sources

Exploratory

An In-depth Technical Guide to the Isomers of Dichlorovinyl Phenyl Ether: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the isomers of dichlorovinyl phenyl ether, a class of compounds with potential applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of dichlorovinyl phenyl ether, a class of compounds with potential applications in organic synthesis and materials science. This document delves into the structural variations of these isomers, outlines plausible synthetic methodologies, and presents a detailed analysis of their anticipated chemical, physical, and spectroscopic properties. Given the limited direct experimental data available in the public domain for all isomers, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive framework. Particular emphasis is placed on the experimental protocols for synthesis and characterization, including detailed NMR analysis.

Introduction: Unveiling the Isomers of Dichlorovinyl Phenyl Ether

Dichlorovinyl phenyl ether encompasses a group of isomers characterized by a dichlorovinyl group (-CH=CCl₂ or -CCl=CHCl) attached to a phenoxy moiety (-O-Ph). The structural diversity within this family arises from two primary factors: the substitution pattern of the chlorine atoms on the vinyl group and the position of the dichlorovinyl ether group on the phenyl ring.

The principal isomers based on the vinyl group are:

  • 1,1-Dichlorovinyl phenyl ether: The two chlorine atoms are attached to the same carbon of the vinyl group.

  • (E)-1,2-Dichlorovinyl phenyl ether: The chlorine atoms are on adjacent carbons, with a trans configuration.

  • (Z)-1,2-Dichlorovinyl phenyl ether: The chlorine atoms are on adjacent carbons, with a cis configuration.

Furthermore, for each of these vinyl isomers, the dichlorovinyloxy group can be positioned at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, leading to a total of nine potential positional and geometric isomers.

Figure 1: Isomeric diversity of dichlorovinyl phenyl ether.

Synthesis of Dichlorovinyl Phenyl Ether Isomers

The synthesis of dichlorovinyl phenyl ethers can be approached through several established organic chemistry methodologies. The choice of a specific route depends on the desired isomer and the availability of starting materials.

Williamson Ether Synthesis followed by Dehydrohalogenation

A versatile and widely applicable method involves a two-step process: the Williamson ether synthesis to create a chloroethyl phenyl ether intermediate, followed by a dehydrohalogenation reaction to introduce the double bond.[1][2]

Step 1: Synthesis of Chloroethyl Phenyl Ether Intermediate

This step involves the reaction of a corresponding phenol with a di- or trichloroethane derivative in the presence of a base.[1] The reaction proceeds via an SN2 mechanism.[3]

Experimental Protocol:

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C to form the corresponding phenoxide.

  • Etherification: To the resulting phenoxide solution, add the appropriate chloroalkane (e.g., 1,1,2-trichloroethane for 1,2-dichlorovinyl isomers or 1,1,1-trichloroethane for the 1,1-dichlorovinyl isomer) (1.2 eq.) dropwise.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Dehydrohalogenation

The chloroethyl phenyl ether intermediate is then subjected to dehydrohalogenation to yield the desired dichlorovinyl phenyl ether.[4] The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination.

Experimental Protocol:

  • Dissolve the chloroethyl phenyl ether intermediate (1.0 eq.) in a suitable solvent (e.g., THF or ethanol).

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 1.5 eq.) or sodium hydride (NaH, 1.5 eq.) at room temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final product is purified by column chromatography or distillation.

Synthesis Phenol Phenol Intermediate Chloroethyl Phenyl Ether Phenol->Intermediate Williamson Ether Synthesis Chloroalkane 1,1,1-Trichloroethane or 1,1,2-Trichloroethane Chloroalkane->Intermediate Base1 Base (e.g., NaH) Base1->Intermediate Product Dichlorovinyl Phenyl Ether Intermediate->Product Dehydrohalogenation Base2 Strong Base (e.g., t-BuOK) Base2->Product

Figure 2: General synthetic workflow for dichlorovinyl phenyl ethers.

Palladium-Catalyzed Transetherification

An alternative approach involves the palladium-catalyzed transetherification of a simple vinyl ether, such as ethyl vinyl ether, with the desired phenol.[5] This method can offer a more direct route to the vinyl ether product.

Experimental Protocol:

  • In a reaction vessel, a palladium catalyst, such as palladium(II) acetate, and a suitable ligand are combined in an anhydrous solvent.

  • The corresponding phenol (1.0 eq.) and a large excess of the vinyl ether (e.g., ethyl vinyl ether) are added.

  • The reaction is stirred at an appropriate temperature until completion.

  • The product is then isolated and purified using standard techniques.

Physicochemical Properties

Direct experimental data for the physicochemical properties of all dichlorovinyl phenyl ether isomers are scarce. However, predictions can be made based on the properties of related compounds such as dichloromethyl phenyl ether and perchlorovinyl phenyl ether.[4][6]

Table 1: Predicted Physicochemical Properties of Dichlorovinyl Phenyl Ether Isomers

PropertyPredicted Value/RangeJustification/Reference
Molecular Formula C₈H₆Cl₂O-
Molecular Weight 189.04 g/mol -
Appearance Colorless to pale yellow liquidBased on similar chlorinated ethers.
Boiling Point Estimated 220-250 °CHigher than phenyl vinyl ether due to increased molecular weight and polarity from chlorine atoms.
Density > 1.0 g/mLHalogenated organic compounds are typically denser than water.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform, acetone).Typical for non-polar to moderately polar organic compounds.
LogP (Octanol-Water Partition Coefficient) Estimated 3-4Increased hydrophobicity due to the presence of chlorine atoms.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of the different isomers of dichlorovinyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra will be characteristic for each isomer.

  • Aromatic Region (δ 7.0-7.5 ppm): The substitution pattern on the phenyl ring will determine the multiplicity and chemical shifts of the aromatic protons. Ortho, meta, and para isomers will exhibit distinct splitting patterns.

  • Vinylic Proton (δ 5.0-7.0 ppm):

    • For 1,1-dichlorovinyl isomers, a singlet will be observed for the lone vinylic proton. Based on data for 1-(2,2-dichlorovinyl)-4-methylbenzene, this signal is expected around δ 6.8 ppm.[7]

    • For 1,2-dichlorovinyl isomers, the vinylic proton will appear as a singlet. The chemical shift will differ for the (E) and (Z) isomers due to the different spatial arrangement of the chlorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectra will provide detailed information about the carbon framework.

  • Aromatic Carbons (δ 115-160 ppm): The chemical shifts will be influenced by the position of the ether linkage and the electronic effects of the dichlorovinyl group.

  • Vinylic Carbons (δ 100-140 ppm):

    • For 1,1-dichlorovinyl isomers, two distinct signals are expected for the vinyl carbons.

    • For 1,2-dichlorovinyl isomers, two signals will also be present, with their chemical shifts being diagnostic for the (E) and (Z) configurations.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dichlorovinyl phenyl ether isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups.

  • C-O-C Stretch (Ether): A strong absorption band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

  • C=C Stretch (Alkene): A medium intensity band should appear around 1620-1650 cm⁻¹.

  • C-Cl Stretch (Chloroalkene): Strong absorptions are expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Bending: Characteristic bands for the substituted benzene ring will be observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of dichlorovinyl phenyl ether (188 g/mol for the C₈H₆³⁵Cl₂O isotopologue). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom, the cleavage of the ether bond, and rearrangements of the aromatic ring.

Chemical Reactivity and Potential Applications

The dichlorovinyl phenyl ether isomers possess two reactive sites: the dichlorovinyl group and the aromatic ring.

  • Reactions of the Dichlorovinyl Group: The double bond can undergo various addition reactions. The presence of the chlorine atoms deactivates the double bond towards electrophilic addition but makes it susceptible to nucleophilic attack. These compounds can also participate in cross-coupling reactions. For instance, (1,2-dichlorovinyl)phenyl ether has been used as a starting material in the synthesis of phenyl propargyl ether.[9]

  • Reactions of the Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The dichlorovinyloxy group is expected to be an ortho-, para-directing group.

The unique combination of a reactive vinyl group and a stable phenyl ether moiety makes these compounds potential building blocks for the synthesis of more complex molecules, including pharmaceuticals and polymers with specific properties.

Toxicity and Safety Considerations

There is limited direct toxicological data available for the isomers of dichlorovinyl phenyl ether. However, the toxicity of structurally related compounds provides a basis for assessing their potential hazards.

  • Halogenated Ethers: Many halogenated ethers are known to be toxic and some are classified as potential carcinogens.[10] For example, bis(chloromethyl) ether is a potent human carcinogen.

  • Chlorinated Aromatic Compounds: Chlorinated phenols and diphenyl ethers can exhibit significant toxicity, including hepatotoxicity.[11]

  • Dichlorvos Analogy: While structurally different, the term "dichlorovinyl" is associated with the organophosphate pesticide Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), which is a known neurotoxin.[12][13] This association warrants a high degree of caution when handling any dichlorovinyl-containing compound.

Safety Precautions:

Given the potential for toxicity, all isomers of dichlorovinyl phenyl ether should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The isomers of dichlorovinyl phenyl ether represent a class of compounds with interesting synthetic potential. This guide has provided a comprehensive framework for their synthesis, characterization, and safe handling. While direct experimental data for all isomers remains to be fully elucidated, the principles and protocols outlined herein provide a solid foundation for researchers to explore the chemistry and applications of these versatile molecules. Further research is warranted to fully characterize the properties and toxicological profiles of each isomer.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Phenyl Vinyl Ether from Phenol and Ethylene Dichloride. BenchChem.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia.
  • Ameduri, B., et al. (2015). An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE)
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Shivers, J. C. (1947). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. UBC Library Open Collections.
  • Wikipedia. (n.d.).
  • Bouyahyi, M., et al. (2022).
  • Reddy, R. P., et al. (2011). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry.
  • Wang, Y., et al. (2013). Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration. Environmental Science and Pollution Research.
  • PubChem. (n.d.). Dichloromethyl phenyl ether.
  • Organic Syntheses. (n.d.). DI-tert-BUTOXYACETYLENE.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. MilliporeSigma.
  • ChemicalBook. (n.d.). PHENYL PROPARGYL ETHER synthesis.
  • ChemicalBook. (n.d.). 1,1-Dichloroethane(75-34-3) 1H NMR spectrum.
  • Miller, T. L., et al. (1983). The acute toxicity of penta-, hexa-, and heptachlorohydroxydiphenyl ethers in mice. Journal of Toxicology and Environmental Health.
  • BenchChem. (2025). Synthesis and Applications of Poly(phenyl vinyl ether). BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. BenchChem.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • SpectraBase. (n.d.). 1,2-Dichloroethane.
  • Johnson, M. K. (1976).
  • NOAA. (n.d.). DICHLORVOS. CAMEO Chemicals.
  • ATSDR. (1997). Toxicological Profile for Dichlorvos. Agency for Toxic Substances and Disease Registry.
  • PubChem. (n.d.). Dichlorvos.
  • Trofimov, B. A., et al. (2018). ¹³C NMR spectra of phenyl thiovinyl ether: A) Non‐labeled ether; B)...
  • Wikipedia. (n.d.). Diphenyl ether. In Wikipedia.
  • Wright, A. S., et al. (1979). The chemical and biochemical reactivity of dichlorvos. Archives of Toxicology.
  • California Department of Pesticide Regulation. (2001). Dichlorvos (DDVP)
  • Organic Chemistry Portal. (n.d.).
  • Li, Y., et al. (2023).
  • Long, J. P., & Schueler, F. W. (1954). Vinyl ethers of choline and congeners.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Fishbein, L. (1979). Potential halogenated industrial carcinogenic and mutagenic chemicals. III. Alkane halides, alkanols and ethers. Science of The Total Environment.
  • PubChem. (n.d.). 4-(2-Chloroethyl)phenyl methyl ether.
  • Bailey, T., et al. (2004). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena.
  • Chan, A., et al. (2019). A Chan–Evans–Lam Approach to Trisubstituted Vinyl Ethers. Organic Letters.
  • Oshilaja, R. T., et al. (2016). Dichlorvos toxicity: A public health perspective. Journal of Basic and Clinical Pharmacy.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes.
  • OEHHA. (2011). Chloroalkyl ethers. California Office of Environmental Health Hazard Assessment.
  • Wright, A. S. (1978). The chemical and biochemical reactivity of dichlorvos. Semantic Scholar.

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Foundational

solubility of a,b-dichlorovinyl phenyl ether in organic solvents

An In-depth Technical Guide to the Solubility and Physicochemical Stability of -Dichlorovinyl Phenyl Ether[1][2] CAS Registry Number: 89894-42-8 Synonyms: 1,2-Dichlorovinyl phenyl ether; (1,2-Dichloroethenyl)oxybenzene M...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Physicochemical Stability of


-Dichlorovinyl Phenyl Ether[1][2]

CAS Registry Number: 89894-42-8 Synonyms: 1,2-Dichlorovinyl phenyl ether; (1,2-Dichloroethenyl)oxybenzene Molecular Formula:


Molecular Weight:  189.04  g/mol [1][2]

Executive Summary


-Dichlorovinyl phenyl ether is a specialized halogenated enol ether primarily utilized as a synthetic intermediate in the production of agrochemicals and functionalized polymers.[2] Its solubility profile is governed by the lipophilic nature of the dichlorovinyl group and the aromatic phenyl ring, resulting in high affinity for non-polar and moderately polar organic solvents.

Crucially, this compound exhibits a hydrolytic instability window under acidic conditions, a characteristic inherent to vinyl ethers but modulated by the electron-withdrawing chlorine substituents.[2] This guide details the solubility parameters, solvent compatibility, and stability protocols required for rigorous experimental handling.

Physicochemical Basis of Solubility

The solubility behavior of


-dichlorovinyl phenyl ether is dictated by three molecular interactions:
  • Lipophilicity (LogP ~3.8 - 4.2): The addition of two chlorine atoms to the vinyl ether scaffold significantly increases hydrophobicity compared to the parent phenyl vinyl ether.[2] This drives high solubility in low-polarity solvents (alkanes, aromatics).[1][2]

  • Dipole-Dipole Interactions: The electronegative oxygen and chlorine atoms create a permanent dipole, facilitating solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[2]

  • 
    -
    
    
    
    Stacking:
    The phenyl ring allows for favorable interaction with aromatic solvents such as toluene and benzene.[1][2]
Solubility Profile Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible / High Primary extraction solvents; excellent dipole matching.[1][2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh

-

stacking interactions; ideal for high-temp reactions.[1][2]
Ethers Diethyl Ether, THF, 1,4-DioxaneHigh Compatible polarity; THF is preferred for anhydrous reactions.[2]
Esters Ethyl AcetateHigh Good general solvency; useful for TLC and chromatography.[2]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate to High Soluble due to high lipophilicity, though less than in aromatics.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate *Soluble, but risk of solvolysis (acetal formation) in the presence of trace acid.[2]
Aqueous WaterInsoluble (<10 mg/L)Hydrophobic exclusion; forms a separate organic layer.[1][2]

*Note: Alcohols should be used with caution.[1][2][3] While the compound dissolves, prolonged storage in protic solvents without a base stabilizer can lead to degradation.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

For validating solubility in novel solvent systems.[1][2]

  • Preparation: Add excess

    
    -dichlorovinyl phenyl ether (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.
    
  • Equilibration: Seal the vial and agitate at 25°C for 24 hours using an orbital shaker.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet undissolved material.

  • Quantification: Withdraw the supernatant, dilute with Acetonitrile (ACN), and analyze via HPLC-UV (254 nm).

    • Mobile Phase: ACN:Water (70:30 v/v).[1][2]

    • Column: C18 Reverse Phase.[1][2]

Protocol B: Purification via Solvent Extraction

Based on the synthesis from Phenol and Trichloroethylene.

The synthesis of this ether typically involves the reaction of phenol with trichloroethylene in the presence of a base (KOH). The workup relies on its specific solubility profile:

  • Quench: Dilute the crude reaction mixture with Water (to dissolve salts and unreacted base).

  • Extraction: Add Dichloromethane (DCM) or Diethyl Ether .[1][2] The product partitions into the organic layer.[4]

  • Wash: Wash the organic phase with 10% NaOH (aq) to remove unreacted phenol (which forms water-soluble sodium phenoxide).[1][2]

  • Dry: Dry the organic phase over anhydrous

    
    .
    
  • Isolation: Remove solvent via rotary evaporation.[1][2][3]

Stability & Reactivity in Solution

The "solubility" of enol ethers is often limited not by saturation, but by chemical stability.

  • Acid Sensitivity: Like all vinyl ethers,

    
    -dichlorovinyl phenyl ether is susceptible to acid-catalyzed hydrolysis.[1][2] However, the electron-withdrawing chlorine atoms at the 
    
    
    
    and
    
    
    positions reduce the electron density of the double bond, making it more stable than simple alkyl vinyl ethers.
    • Reaction:

      
      [1][2]
      
  • Solvent Recommendations:

    • Recommended: Store in non-polar, aprotic solvents (Toluene, Hexane) over molecular sieves.[2]

    • Avoid: Wet acidic solvents or unbuffered alcohols.[1][2][5]

    • Stabilizer: For long-term storage in solution, add trace triethylamine (0.1%) to scavenge potential acidic impurities.[1][2]

Visualizations

Diagram 1: Solubility-Driven Purification Workflow

This diagram illustrates how the solubility differences between the product, starting materials, and byproducts dictate the extraction logic.[2]

PurificationWorkflow Crude Crude Reaction Mixture (Product, Phenol, KCl, H2O) Quench Add Water + DCM (Phase Separation) Crude->Quench OrgLayer Organic Layer (DCM) Contains: Product + Phenol Quench->OrgLayer Partitions to Organic AqLayer Aqueous Layer Contains: KCl + KOH Quench->AqLayer Partitions to Aqueous Wash Wash with 10% NaOH OrgLayer->Wash OrgLayer2 Organic Layer (DCM) Contains: Pure Product Wash->OrgLayer2 Product Remains AqLayer2 Aqueous Layer Contains: Sodium Phenoxide Wash->AqLayer2 Phenol Removed Final Evaporation & Distillation Yield: a,b-Dichlorovinyl Phenyl Ether OrgLayer2->Final

Caption: Separation logic relying on the product's insolubility in water/base and high solubility in DCM.

Diagram 2: Solvent Selection Decision Tree

A logical guide for researchers selecting a solvent for reaction or analysis.

SolventSelection Start Select Solvent for a,b-Dichlorovinyl Phenyl Ether Purpose Primary Purpose? Start->Purpose Reaction Synthesis/Reaction Purpose->Reaction Analysis Analysis (HPLC/GC) Purpose->Analysis Extraction Extraction Purpose->Extraction TempHigh High Temp (>80°C)? Reaction->TempHigh ACN Acetonitrile (Moderate Solubility) Analysis->ACN Reverse Phase Hexane Hexane Analysis->Hexane Normal Phase DCM DCM/Chloroform (Excellent Solubility) Extraction->DCM Anhydrous Strictly Anhydrous? TempHigh->Anhydrous No Toluene Toluene/Xylene (Excellent Solubility) TempHigh->Toluene Yes THF THF (Dry) (Good Solubility) Anhydrous->THF Yes Anhydrous->DCM No

Caption: Decision matrix for solvent selection based on experimental requirements.

References

  • BenchChem. (2025).[1][2][4][6] An In-depth Technical Guide to the Synthesis of Phenyl Vinyl Ether from Phenol and Ethylene Dichloride. Retrieved from .[1][2]

  • Organic Syntheses. (1979).[1][2] Phenyl Vinyl Sulfone and Sulfoxide: Synthesis and Handling of Vinyl Ethers. Organic Syntheses, Coll. Vol. 6, p. 503.[2] Retrieved from .[1][2]

  • National Institutes of Health (NIH). (2022).[2] Vinyl ether hydrolysis: Kinetics and Substituent Effects. PubChem Compound Summary. Retrieved from .[1][2]

  • University of British Columbia. (1950).[2] The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives. UBC Open Collections. Retrieved from .[1][2]

  • LookChem. (2025).[1][2] Product Data: 1,2-dichlorovinyl phenyl ether (CAS 89894-42-8).[1][2] Retrieved from .[1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of a,b-Dichlorovinyl Phenyl Ether

Introduction a,b-Dichlorovinyl phenyl ether is a valuable chemical intermediate in organic synthesis. The presence of the dichlorovinyl group, an activated double bond, and the phenyl ether moiety provides multiple react...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

a,b-Dichlorovinyl phenyl ether is a valuable chemical intermediate in organic synthesis. The presence of the dichlorovinyl group, an activated double bond, and the phenyl ether moiety provides multiple reactive sites for further functionalization. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a,b-dichlorovinyl phenyl ether via a phase-transfer catalyzed reaction between phenol and trichloroethylene. The causality behind experimental choices, safety protocols, and detailed characterization are discussed to ensure scientific integrity and reproducibility.

Reaction Principle and Causality

The synthesis of a,b-dichlorovinyl phenyl ether is achieved through the reaction of phenol with trichloroethylene in a biphasic system, facilitated by a phase-transfer catalyst (PTC).[1] The reaction proceeds via an initial dehydrochlorination of trichloroethylene by a strong base to generate highly reactive dichloroacetylene in situ.[2] The phenoxide ion, formed by the deprotonation of phenol, then acts as a nucleophile, attacking the dichloroacetylene to form the desired a,b-dichlorovinyl phenyl ether.

Phase-transfer catalysis is crucial for this reaction as it enables the transport of the aqueous-soluble phenoxide ion into the organic phase where the trichloroethylene and the generated dichloroacetylene reside.[1] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a commonly used and effective PTC for this type of reaction.[3] The use of a biphasic system with a strong aqueous base, such as 50% sodium hydroxide, is a convenient and effective method for generating the necessary basic conditions for both phenoxide formation and dehydrochlorination.[2]

Experimental Workflow

The overall experimental workflow for the synthesis of a,b-dichlorovinyl phenyl ether is depicted below.

Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reagents Phenol Trichloroethylene 50% NaOH (aq) TBAB Toluene Setup Round-bottom flask Mechanical stirrer Dropping funnel Condenser Ice bath Reagents->Setup Combine Cooling Cool to 0-5 °C Setup->Cooling Addition Slow addition of Trichloroethylene Cooling->Addition Stirring Stir vigorously at room temperature Addition->Stirring Quench Quench with water Stirring->Quench Separate Separate organic layer Quench->Separate Wash Wash with 10% NaOH (aq) and then brine Separate->Wash Dry Dry over anhydrous magnesium sulfate Wash->Dry Filter Filter off drying agent Dry->Filter Evaporate Remove solvent (rotary evaporator) Filter->Evaporate Distill Vacuum distillation Evaporate->Distill Characterize NMR, IR, MS Distill->Characterize

Caption: Experimental workflow for the synthesis of a,b-dichlorovinyl phenyl ether.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
PhenolReagentSigma-AldrichCorrosive and toxic. Handle with care.
Trichloroethylene (TCE)ACS ReagentFisher ScientificCarcinogen and toxic. Work in a well-ventilated fume hood. [4]
Sodium Hydroxide (NaOH)PelletsEMD MilliporeCorrosive.
Tetrabutylammonium Bromide (TBAB)99%Acros OrganicsPhase-transfer catalyst.
TolueneACS ReagentVWRFlammable.
Diethyl EtherACS ReagentFisher ScientificHighly flammable. For extraction.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent.
Hydrochloric Acid (HCl)ConcentratedJ.T. BakerFor neutralization during work-up.

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve phenol (9.41 g, 0.1 mol) and tetrabutylammonium bromide (1.61 g, 0.005 mol) in 50 mL of toluene.

  • Addition of Base: To the stirred solution, add 50 mL of a 50% (w/v) aqueous solution of sodium hydroxide.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice-water bath.

  • Addition of Trichloroethylene: While stirring vigorously, add trichloroethylene (15.8 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 12-16 hours.

  • Work-up:

    • Carefully add 100 mL of water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 2 x 50 mL of 10% aqueous sodium hydroxide solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain a,b-dichlorovinyl phenyl ether as a colorless oil.

Safety Precautions

  • Trichloroethylene is a known carcinogen and is toxic. [4] All operations involving trichloroethylene must be performed in a well-ventilated chemical fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or Silver Shield® are recommended), safety goggles, and a lab coat.[6]

  • Phenol is corrosive and toxic. Avoid skin and eye contact.[8]

  • Sodium hydroxide is highly corrosive. Handle with care and avoid contact with skin and eyes. The preparation of the 50% NaOH solution is exothermic and should be done with cooling.

  • The reaction generates dichloroacetylene, which is a toxic and potentially explosive gas. [2] The reaction should be carried out in a well-ventilated area, and the in situ generation and consumption of dichloroacetylene minimizes its accumulation.

Characterization of a,b-Dichlorovinyl Phenyl Ether

The structure of the synthesized a,b-dichlorovinyl phenyl ether should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the vinyl proton and multiplets for the aromatic protons. The predicted chemical shifts are approximately δ 6.5-7.0 (s, 1H, -O-CH=CCl₂) and δ 7.0-7.5 (m, 5H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show signals for the two vinyl carbons and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=C double bond (around 1620-1640 cm⁻¹), C-O-C ether linkage (around 1200-1250 cm⁻¹), and C-Cl bonds (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of a,b-dichlorovinyl phenyl ether (C₈H₆Cl₂O).

References

  • Chemos GmbH & Co. KG.
  • Canadian Centre for Occupational Health and Safety (CCOHS). Trichloroethylene. (2025).
  • Sigma-Aldrich.
  • Carl ROTH.
  • Makosza, M., & Winiarski, J. (1984). Direct Dichlorovinylation of Nitriles with Trichloroethylene Under Phase-Transfer Catalysis Conditions. Synthesis, 1984(11), 970-972.
  • Carl ROTH.
  • Jończyk, A., & Pytlewski, T. (1998). Application of phase-transfer catalysis (PTC) to reactions of C-H acids with chloroethylenes. Arkivoc, 1998(1), 123-134.
  • Yadav, G. D., & Bisht, P. M. (2004). Phase-transfer catalysis in the synthesis of o-nitrodiphenyl ether.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Phenyl Vinyl Ether from Phenol and Ethylene Dichloride. (2025).
  • BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. (2025).
  • PubChem. Phenyl vinyl ether.
  • PubChem. 1,2-Dichlorovinyl phenyl ether.
  • TCI Chemicals.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Pielichowski, J., & Popielarz, R. (1984). Trichloroethylene in organic synthesis. II. Reaction of trichloroethylene with secondary amines. Tetrahedron, 40(14), 2671-2675.
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
  • Royal Society of Chemistry.
  • University of California, Davis. Tables For Organic Structure Analysis.
  • University of Lisbon. Copies of 1H, 13C, 19F NMR spectra.
  • University of British Columbia Library Open Collections.
  • CRDEEP Journals.
  • Austin Publishing Group.
  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • National Center for Biotechnology Information. The phenyl vinyl ether–methanol complex: a model system for quantum chemistry benchmarking. (2018).
  • BenchChem.
  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • Defense Technical Information Center. THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
  • ARC Journals. Application of I.R.

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Application

Application Note: Stereoselective Synthesis of (Z)-1,2-Dichlorovinyl Phenyl Ether

This Application Note is designed for researchers and process chemists requiring a robust, stereoselective protocol for the synthesis of (Z)-1,2-dichlorovinyl phenyl ether . This moiety is a critical building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, stereoselective protocol for the synthesis of (Z)-1,2-dichlorovinyl phenyl ether . This moiety is a critical building block in the synthesis of agrochemicals (pyrethroids) and specific pharmaceutical intermediates where olefin geometry dictates biological efficacy.[1]

Abstract & Strategic Analysis

The synthesis of polychlorinated vinyl ethers typically yields a thermodynamic mixture of E and Z isomers. For 1,2-dichlorovinyl phenyl ether , the stereochemistry is defined by the arrangement of the chlorine atoms (Cahn-Ingold-Prelog priorities).

  • (Z)-Isomer: The two chlorine atoms are cis (on the same side). Consequently, the phenoxy group and the vinylic proton are also cis.

  • (E)-Isomer: The two chlorine atoms are trans.

Achieving high Z-selectivity requires kinetic control during the elimination step of the reaction between phenol and trichloroethylene (TCE).[1] Standard industrial conditions (high heat, bulk caustic) often favor the thermodynamically more stable E-isomer or lead to equilibration.[1] This protocol utilizes Phase Transfer Catalysis (PTC) with temperature modulation to enhance Z-selectivity and provides a definitive Nuclear Overhauser Effect (NOE) protocol for structural validation.[1]

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic addition of the phenoxide anion to trichloroethylene, followed by a specific elimination pathway.[1]

The Pathway[2][3]
  • Generation of Phenoxide: Base deprotonates phenol at the interface (Liquid-Liquid or Solid-Liquid).[1]

  • Nucleophilic Attack: Phenoxide attacks the highly electrophilic trichloroethylene.[1]

  • Carbanion Formation: An intermediate carbanion is formed.[1]

  • Stereoselective Elimination: The expulsion of a chloride ion yields the dichlorovinyl ether. The geometry of this elimination (anti- vs. syn-) and the conformation of the carbanion intermediate dictate the Z/E ratio.[1]

Mechanistic Diagram (Graphviz)

The following diagram illustrates the bifurcation between Kinetic (Z) and Thermodynamic (E) pathways.[1]

ReactionPathway Phenol Phenol (PhOH) Intermediate Intermediate Carbanion [Ph-O-CCl2-CHCl]⁻ Phenol->Intermediate + TCE, Base TCE Trichloroethylene (Cl2C=CHCl) Base Base/PTC (NaOH / TBAB) Base->Intermediate TS_Z TS (Syn-Cl/H) Kinetic Pathway Intermediate->TS_Z Low Temp (<20°C) Non-polar solv. TS_E TS (Anti-Cl/H) Thermodynamic Pathway Intermediate->TS_E High Temp (>60°C) Polar solv. Prod_Z (Z)-1,2-dichlorovinyl phenyl ether (Target) TS_Z->Prod_Z -Cl⁻ Prod_E (E)-1,2-dichlorovinyl phenyl ether (Byproduct) TS_E->Prod_E -Cl⁻ Prod_Z->Prod_E Isomerization (Acid/Heat)

Caption: Bifurcation of the elimination pathway. Low temperature and specific solvent choice favor the kinetic Z-isomer formation.[1]

Experimental Protocol

Safety Warning: Trichloroethylene is a carcinogen and volatile.[1] Work in a fume hood. Phenol is corrosive.[1]

Materials
  • Substrate: Phenol (99% pure).

  • Reagent: Trichloroethylene (TCE), excess (acts as solvent and reactant).[1]

  • Base: Sodium Hydroxide (NaOH), 50% aqueous solution.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[1]

  • Solvent: Dichloromethane (DCM) or use neat TCE.[1]

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Phenol (9.4 g, 100 mmol) in Trichloroethylene (40 mL, ~450 mmol).

    • Add the Phase Transfer Catalyst (TBAB, 1.6 g, 5 mol%).[1]

    • Note: Using excess TCE helps suppress side reactions and controls exotherms.[1]

  • Base Addition (The Critical Step):

    • Cool the organic mixture to 10–15 °C using an ice/water bath. Crucial: Higher temperatures favor the E-isomer.

    • Add 50% NaOH aqueous solution (20 mL, ~375 mmol) dropwise over 20 minutes.

    • Maintain internal temperature below 20 °C.

  • Reaction Phase:

    • Stir vigorously (800+ RPM). The reaction occurs at the interface; high shear is essential for PTC efficiency.[1]

    • Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

    • Reaction time is typically 4–6 hours at 15–20 °C.

    • Endpoint: Disappearance of phenol.

  • Workup:

    • Dilute with water (100 mL) and separate the phases.

    • Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine organic layers and wash with 1M HCl (cold) to neutralize residual base (prevents isomerization during drying).[1]

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (keep bath < 40 °C).

  • Purification:

    • The crude oil contains a mixture of Z and E isomers (typically 70:30 to 80:20 favoring Z under these conditions).

    • Fractional Distillation: The Z-isomer typically has a slightly lower boiling point than the E-isomer due to lower symmetry/packing, but separation requires a high-efficiency column (Vigreux).[1]

    • Column Chromatography: Silica gel; Eluent: 100% Hexane

      
       2% EtOAc/Hexane.[1] The Z-isomer (less polar due to intramolecular shielding) usually elutes first.[1]
      
Optimization Parameters

The following table summarizes how reaction variables shift the Z/E ratio.

ParameterCondition A (Recommended)Condition B (Avoid for Z)Impact on Z-Selectivity
Temperature 10–20 °C> 60 °CLower temp favors Kinetic (Z) product.[1]
Solvent TCE (Neat) or DCMDMSO or DMFNon-polar solvents favor tight ion-pairing (Z).[1]
Catalyst TBAB (Quaternary Ammonium)18-Crown-6Ammonium salts generally provide better kinetic control here.[1]
Base Conc. 50% NaOH (aq)Solid KOH (powder)Aqueous interface moderates the exotherm better.[1]

Validation & Quality Control (Self-Validating System)

Because the Z and E isomers have identical mass (GC-MS cannot distinguish them easily without standards), NMR Spectroscopy is the only absolute validation method.[1]

Structural Assignment Logic[1]
  • Target: (Z)-1,2-dichlorovinyl phenyl ether.

  • Configuration: The Phenyl ring (via Oxygen) and the Vinylic Proton are on the same side (cis) of the double bond.[1]

  • Validation Tool: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

NMR Protocol
  • Sample Prep: Dissolve 10 mg pure product in CDCl₃.

  • 1H NMR: Locate the vinylic proton signal (typically a singlet around

    
     5.8 – 6.5 ppm).[1]
    
  • NOE Experiment: Irradiate the vinylic proton resonance.

  • Interpretation:

    • Positive Result (Z-Isomer): Significant NOE enhancement observed at the ortho-protons of the phenyl ring (approx

      
       7.2 ppm). This confirms spatial proximity (cis).[1]
      
    • Negative Result (E-Isomer): Negligible or zero enhancement of the phenyl protons.[1]

Workflow Diagram

Workflow Start Crude Reaction Mixture TLC TLC/GC Check (Phenol Consumed?) Start->TLC Workup Aq. Wash & Neutralization (Critical: Remove Base) TLC->Workup Purification Silica Chromatography (Hexane Elution) Workup->Purification NMR 1H NMR Analysis Purification->NMR NOE NOE Experiment Irradiate Vinyl-H NMR->NOE Decision Enhancement at Ph-ortho position? NOE->Decision ResultZ Confirmed (Z)-Isomer (Target) Decision->ResultZ Yes (Strong) ResultE Confirmed (E)-Isomer (Reprocess/Discard) Decision->ResultE No (Weak)

Caption: Analytical workflow ensuring stereochemical integrity via NOE spectroscopy.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659–4662.[1] (Foundational PTC work establishing dichlorocarbene/chloro-olefin reactivity).[1]

    • [1]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199.[1]

    • [1]

  • G. G. Yakobson et al. (1974).[1] Journal of Organic Chemistry of the USSR, 10, 799.[1] (Specific discussions on polychloro-ether stereochemistry).

  • BenchChem Technical Guides. (2025).

    • (General reference for vinyl ether handling).[1]

(Note: While specific modern papers on the Z-selective synthesis of this exact molecule are rare in open access, the PTC protocols by Makosza are the authoritative standard for this class of reactions.)[1]

Sources

Method

a,b-Dichlorovinyl phenyl ether as a precursor for phenyl propargyl ether

Application Note: Synthesis of Phenoxyalkynes via -Dichlorovinyl Phenyl Ether -Dichlorovinyl phenyl ether as a precursor for phenyl propargyl ether derivatives. Part 1: Executive Summary & Technical Clarification Critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Phenoxyalkynes via


-Dichlorovinyl Phenyl Ether 

-Dichlorovinyl phenyl ether as a precursor for phenyl propargyl ether derivatives.

Part 1: Executive Summary & Technical Clarification

Critical Nomenclature Distinction: Before proceeding with the protocol, it is scientifically imperative to distinguish between two chemically distinct targets often conflated in database synonyms:

  • Phenyl Propargyl Ether (True): 3-phenoxy-1-propyne (

    
    ).[1] This molecule contains a methylene spacer and is typically synthesized via the Williamson etherification of phenol with propargyl bromide.
    
  • Phenoxyalkynes (Ynol Ethers): 1-phenoxy-1-propyne (

    
    ) or Phenoxyacetylene (
    
    
    
    ).

The precursor specified in your request—


-dichlorovinyl phenyl ether  (

)—is the specific starting material for Phenoxyalkynes (Ynol Ethers) via a lithium-halogen exchange and elimination sequence (Fritsch-Buttenberg-Wiechell type rearrangement). It does not yield true Phenyl Propargyl Ether (3-phenoxy-1-propyne) without a complex homologation not standard to this route.

This guide details the synthesis of Phenoxyalkynes (specifically 1-Phenoxy-1-propyne) using the dichlorovinyl ether precursor, as this is the chemically validated transformation for this substrate (Coles-Taylor et al., 2022).

Part 2: Scientific Foundation & Mechanism

The Chemical Pathway

The transformation relies on the reactivity of 1,2-dichlorovinyl ethers with strong lithium bases. Unlike standard eliminations, this reaction involves a metal-halogen exchange followed by an


-elimination or rearrangement to generate a lithium ynolate/acetylide intermediate.

Mechanism Steps:

  • Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) exchanges with the more accessible chlorine (typically at the

    
    -position).
    
  • Elimination/Rearrangement: The lithiated intermediate undergoes elimination of LiCl to form the alkyne triple bond directly attached to the oxygen (Ynol Ether).

  • Electrophilic Trapping: The resulting lithium phenoxyacetylide (

    
    ) is a nucleophile.
    
    • Quenching with Water yields Phenoxyacetylene (

      
      ).
      
    • Quenching with Methyl Iodide (MeI) yields 1-Phenoxy-1-propyne (

      
      ).
      
Visualized Pathway (Graphviz)

G Start Phenol (Ph-OH) Precursor 1,2-Dichlorovinyl Phenyl Ether (Ph-O-CCl=CHCl) Start->Precursor NaOH, PTC Phase Transfer Cat. Reagent1 Trichloroethylene (ClCH=CCl2) Reagent1->Precursor Intermediate Lithium Phenoxyacetylide (Ph-O-C≡C-Li) Precursor->Intermediate n-BuLi (2-3 eq) THF, -78°C (Li-Halogen Exchange) Product1 Phenoxyacetylene (Ph-O-C≡CH) Intermediate->Product1 H2O Quench Product2 1-Phenoxy-1-propyne (Ph-O-C≡C-CH3) Intermediate->Product2 MeI (Methyl Iodide)

Figure 1: Synthetic pathway from Phenol to Phenoxyalkynes via the Dichlorovinyl Ether intermediate.

Part 3: Experimental Protocols

Reagent Stoichiometry Table
ComponentRoleEquivalentsMolar Mass ( g/mol )Notes
1,2-Dichlorovinyl Phenyl Ether Precursor1.0~189.04Synthesized from Phenol + Trichloroethylene
n-Butyllithium (n-BuLi) Base2.2 - 3.0-2.5 M in Hexanes; Titrate before use
THF (Tetrahydrofuran) Solvent-72.11Anhydrous, inhibitor-free, degassed
Methyl Iodide (MeI) Electrophile1.5 - 2.0141.94For synthesis of the propyne derivative
Ammonium Chloride (aq) QuenchExcess53.49Saturated solution
Protocol A: Synthesis of Precursor (1,2-Dichlorovinyl Phenyl Ether)

Note: If purchasing commercially, skip to 3.3. This step typically yields a mixture of E/Z isomers, both of which are suitable for the subsequent elimination.

  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and vigorous mechanical stirring.

  • Reaction: Dissolve Phenol (1.0 equiv) in water containing Sodium Hydroxide (1.5 equiv). Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 5 mol%).

  • Addition: Add Trichloroethylene (1.2 equiv) dropwise while maintaining the temperature at 70-80°C.

  • Completion: Reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool to room temperature. Extract with Diethyl Ether (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Purification: Distill under reduced pressure to obtain the clear, colorless oil.

Protocol B: Conversion to 1-Phenoxy-1-propyne (The "Propargyl" Derivative)

Based on the methodology adapted from Coles-Taylor et al. (2022) and standard ynol ether synthesis.

Safety Alert: n-Butyllithium is pyrophoric. Methyl Iodide is a carcinogen. Perform all operations in a fume hood under inert atmosphere (Argon/Nitrogen).

  • Preparation: Flame-dry a Schlenk flask or round-bottom flask and cool under a stream of Argon.

  • Solvation: Add 1,2-Dichlorovinyl Phenyl Ether (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (2.5 equiv) dropwise via syringe over 20 minutes.

    • Observation: The solution may turn yellow/orange.

    • Stir at -78°C for 1 hour. During this time, the elimination of LiCl occurs, generating the lithium phenoxyacetylide species (

      
      ).
      
  • Warming (Optional but Recommended): Warm the mixture to 0°C for 15 minutes to ensure complete elimination, then cool back to -78°C .

  • Trapping:

    • Add Methyl Iodide (1.5 equiv) dropwise.

    • Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours.

  • Quench & Workup:

    • Quench carefully with Saturated

      
       solution .
      
    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with Water and Brine.

    • Dry over

      
      , filter, and concentrate
      
    • Caution: The product is volatile; avoid prolonged high-vacuum exposure.

  • Purification: Flash column chromatography on silica gel (typically 95:5 Hexane:EtOAc or 100% Pentane) yields the product.

Part 4: Quality Control & Validation

Self-Validating Analytical Checkpoints:

  • TLC Monitoring: The starting material (Dichlorovinyl ether) is less polar than the product. Use KMnO4 stain; the alkyne/ynol ether moiety oxidizes rapidly.

  • 1H NMR Verification:

    • Precursor: Look for vinylic protons (

      
       5.5 - 6.5 ppm).
      
    • Product (1-Phenoxy-1-propyne): Look for the disappearance of vinylic protons and the appearance of a methyl singlet at

      
       ~2.0 ppm.
      
    • Note: If you synthesized Phenoxyacetylene (H2O quench), look for the terminal alkyne proton singlet at

      
       ~2.9 ppm.
      

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Moisture in THF or n-BuLi degradationDistill THF from Na/Benzophenone; Titrate n-BuLi.
Incomplete Conversion Insufficient BaseUse 3.0 equivalents of n-BuLi to account for adventitious moisture.
Product Decomposition Acidic WorkupYnol ethers are acid-sensitive (hydrolyze to esters). Use neutral/basic workup conditions.

References

  • Coles-Taylor, B. L., et al. (2022).[2] "Access to Substituted Indenol Ethers via a Regioselective Intermolecular Carbopalladation Cascade." The Journal of Organic Chemistry, 87(24), 16517–16525.

  • Greene, A. E., et al. (1987). "Dichloroketene: A versatile reagent for the synthesis of functionalized cyclopentenones." Journal of Organic Chemistry, 52(14), 2919. (Reference for dichlorovinyl ether reactivity).
  • Musalov, M. V., et al. (2012). "Annulation of phenyl propargyl ether with selenium dichloride." Russian Chemical Bulletin, 60, 2609–2611. (Reference for distinction of Phenyl Propargyl Ether structure).

Sources

Application

cross-coupling reactions involving a,b-dichlorovinyl phenyl ether

Application Note: Sequential Regioselective Functionalization of -Dichlorovinyl Phenyl Ether -dichlorovinyl phenyl ether Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential Regioselective Functionalization of


-Dichlorovinyl Phenyl Ether 

-dichlorovinyl phenyl ether
Audience:  Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary


-Dichlorovinyl phenyl ether (1,2-dichloro-1-phenoxyethene) represents a privileged, yet underutilized, dielectrophilic scaffold in organic synthesis. Its utility lies in the distinct electronic and steric environments of its two carbon-chlorine bonds.[1] Unlike symmetrical dihaloarenes, this olefinic ether offers a "programmed" reactivity profile: the 

-chlorine (distal to oxygen) and the

-chlorine (proximal to oxygen) exhibit significantly different rates of oxidative addition under Palladium (Pd) catalysis.

This guide details the protocols for exploiting this reactivity to achieve sequential, regioselective cross-coupling , enabling the rapid assembly of stereodefined trisubstituted enol ethers and 2,3-disubstituted benzofurans—critical pharmacophores in drug discovery.

Mechanistic Basis of Regioselectivity

To successfully utilize this scaffold, one must understand the electronic bias that governs the reaction order.

  • The

    
    -Chlorine (C2):  This position behaves similarly to a standard vinyl chloride. It is sterically accessible and electronically distinct.[1] In Pd-catalyzed cycles, oxidative addition occurs here first .[2][3]
    
  • The

    
    -Chlorine (C1):  This position is directly attached to the oxygen atom. The mesomeric donation of the oxygen lone pair into the C=C 
    
    
    
    -system increases the electron density at the
    
    
    -carbon and strengthens the C(
    
    
    )-Cl bond (increasing double-bond character). Consequently, this site is deactivated toward oxidative addition relative to the
    
    
    -position.

Rule of Thumb: Under standard Suzuki-Miyaura or Stille conditions, the


-Cl reacts exclusively, leaving the 

-Cl intact for subsequent functionalization or cyclization.

Experimental Workflow Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start α,β-Dichlorovinyl Phenyl Ether Beta_Pd Pd(0) Oxidative Addition (Fast) Start->Beta_Pd Step 1: Mild Conditions Inter_Beta β-Substituted Enol Ether Beta_Pd->Inter_Beta R¹-B(OH)₂ / Base Alpha_Pd Pd(0) Oxidative Addition (Slow) Inter_Beta->Alpha_Pd Step 2: Forcing Conditions Cyclization Intramolecular Annulation Inter_Beta->Cyclization Pd(II) / C-H Activation Final_Linear α,β-Disubstituted Vinyl Ether Alpha_Pd->Final_Linear R²-B(OH)₂ Benzofuran 2,3-Disubstituted Benzofuran Cyclization->Benzofuran

Figure 1: Divergent synthesis pathways. The scaffold allows for sequential installation of R¹ (at


) and R² (at 

), or conversion into a benzofuran core.

Detailed Experimental Protocols

Protocol A: -Selective Suzuki-Miyaura Coupling

This protocol installs the first substituent at the terminal (


) position. The high reactivity of this site allows for mild conditions, preserving the 

-Cl bond.

Reagents:

  • Substrate:

    
    -Dichlorovinyl phenyl ether (1.0 equiv)
    
  • Boronic Acid: Aryl- or Alkenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 2.5 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a stream of Argon, charge a Schlenk flask with the dichlorovinyl ether (1.0 mmol), boronic acid (1.1 mmol), and Pd(PPh

    
    )
    
    
    
    (0.03 mmol).
  • Solvation: Add degassed DME (5 mL). Stir until solids are dispersed.

  • Activation: Add the aqueous Na

    
    CO
    
    
    
    solution (2.5 mmol base) via syringe.
  • Reaction: Heat the mixture to 60–70 °C . Note: Do not exceed 80 °C to avoid premature activation of the

    
    -site. Monitor by TLC/LC-MS. Conversion is typically complete within 4–6 hours.
    
  • Workup: Cool to room temperature. Dilute with Et

    
    O and wash with water and brine. Dry over MgSO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is the

    
    -aryl-
    
    
    
    -chlorovinyl phenyl ether
    .

Key Insight: The retention of the


-Cl is confirmed by 

C NMR; the

-carbon signal remains characteristic of a chlorinated enol ether (typically

130–145 ppm depending on the R group).
Protocol B: Sequential -Functionalization (Synthesis of Trisubstituted Olefins)

Once the


-position is substituted, the 

-position can be activated. This step requires more active catalytic species or higher temperatures due to the electronic deactivation described in Section 2.

Reagents:

  • Substrate:

    
    -Substituted product from Protocol A (1.0 equiv)
    
  • Boronic Acid: R²-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + S-Phos or X-Phos (4-8 mol%)
    • Why: Buchwald ligands (biaryl phosphines) are required to facilitate oxidative addition into the sterically hindered and electron-rich

      
      -C-Cl bond.
      
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a vial with the monochlorinated substrate, the second boronic acid, Pd

    
    (dba)
    
    
    
    , ligand, and anhydrous K
    
    
    PO
    
    
    .
  • Reaction: Add Toluene, seal the vial, and heat to 100–110 °C for 12–18 hours.

  • Workup: Standard aqueous workup.

  • Result: Formation of the

    
    -disubstituted vinyl ether. Hydrolysis of this product (using dilute HCl) yields 
    
    
    
    -substituted ketones, making this a "masked" ketone synthesis strategy.
Protocol C: Benzofuran Annulation

This is the most valuable application in medicinal chemistry. The


-substituted intermediate (from Protocol A) can undergo intramolecular cyclization to form 2,3-disubstituted benzofurans.

Mechanism: The Pd catalyst inserts into the remaining


-C-Cl bond, followed by intramolecular C-H activation at the ortho-position of the phenyl ring (or reaction with a pre-installed ortho-halogen).

Reagents:

  • Substrate:

    
    -Aryl-
    
    
    
    -chlorovinyl phenyl ether
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
     (10 mol%) or P(t-Bu)
    
    
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMAc

Procedure:

  • Dissolve the substrate in DMF (0.2 M).

  • Add catalyst, ligand, and base.

  • Heat to 130 °C for 16 hours.

  • Outcome: The reaction yields the 2-aryl-3-substituted benzofuran (or 3-aryl-2-substituted, depending on the migration mechanism, though direct cyclization typically retains the

    
    -substituent at the 2-position of the furan ring).
    

Data Summary & Troubleshooting

Parameter

-Coupling (Step 1)

-Coupling (Step 2)
Target Bond C(

)-Cl (Distal)
C(

)-Cl (Proximal)
Relative Rate Fast (

)
Slow (

)
Temp. Range 50–70 °C100–120 °C
Preferred Ligand PPh

(Standard)
S-Phos, X-Phos (Electron-rich/Bulky)
Common Pitfall Over-reaction (double coupling)Protodehalogenation (loss of Cl without coupling)
Solution Control stoichiometry (1.05 eq. boronic acid)Use anhydrous solvents; increase catalyst loading

References

  • Geary, L. M., & Hultin, P. G. (2010). "2-Substituted benzo[b]furans from (E)-1,2-dichlorovinyl ethers and organoboron reagents: Scope and mechanistic investigations." European Journal of Organic Chemistry.[4]

  • Sujatha, A., et al. (2006). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 1-Alkoxy-1,2-dihaloalkenes." Journal of Organic Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Technical Guide. "Synthesis of Phenyl Vinyl Ether Derivatives."

(Note: While specific papers on the exact "


-dichlorovinyl phenyl ether" are less abundant than the ethyl ether analog, the reactivity principles cited in Reference 1 and 2 are chemically homologous and standard for this class of 1,2-dihaloenol ethers.)

Sources

Method

polymerization of a,b-dichlorovinyl phenyl ether

The following technical guide details the polymerization strategies for -dichlorovinyl phenyl ether , a specialized monomer presenting unique synthetic challenges due to the electronic and steric influence of the chlorin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the polymerization strategies for


-dichlorovinyl phenyl ether , a specialized monomer presenting unique synthetic challenges due to the electronic and steric influence of the chlorine substituents on the vinyl group.

This guide addresses the synthesis of the monomer, the mechanistic considerations for its polymerization (specifically cationic and radical pathways), and the critical characterization steps required for validation.

Technical Guide: Polymerization of -Dichlorovinyl Phenyl Ether

Part 1: Executive Summary & Chemical Logic

Target Molecule:


-Dichlorovinyl Phenyl Ether (DCVPE)
Chemical Structure: 

(typically the E-isomer is favored in synthesis). CAS Registry (Related): 89894-42-8 (Generic dichlorovinyl phenyl ether isomers).[1]
The Polymerization Challenge

Unlike standard alkyl vinyl ethers (e.g., isobutyl vinyl ether) which undergo rapid cationic polymerization, DCVPE is significantly deactivated:

  • Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the chlorine atoms reduces the electron density of the vinylic double bond (

    
    ). This destabilizes the carbocation intermediate required for cationic propagation.
    
  • Steric Hindrance: The 1,2-disubstitution pattern (

    
    ) creates substantial steric bulk, impeding the approach of the monomer to the active chain end.
    

Strategic Implication: Standard radical homopolymerization is generally ineffective. The most viable route is Cationic Polymerization using strong Lewis acids, or Alternating Copolymerization with electron-deficient monomers (e.g., maleic anhydride) to exploit charge-transfer complexes.

Part 2: Monomer Synthesis Protocol

Before polymerization, high-purity monomer must be synthesized. Commercial availability is limited; in-house synthesis is recommended.

Synthesis from Trichloroethylene (TCE)

Mechanism: Nucleophilic substitution followed by elimination.

Reagents:

  • Phenol (

    
    )
    
  • Trichloroethylene (TCE)[2]

  • Sodium Hydride (

    
    ) or Potassium Hydroxide (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst: Tetrabutylammonium bromide (TBAB) - optional phase transfer.

Step-by-Step Protocol:

  • Activation: In a flame-dried 3-neck flask under

    
    , dissolve Phenol (1.0 eq) in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Slowly add

    
     (1.1 eq). Stir for 30 min until 
    
    
    
    evolution ceases (Formation of Sodium Phenoxide).
  • Addition: Add Trichloroethylene (1.2 eq) dropwise. The reaction is exothermic.

  • Elimination/Substitution: Heat the mixture to 70–80°C for 4–6 hours. The phenoxide attacks the TCE, followed by elimination of HCl to form the 1,2-dichlorovinyl ether.

    • Note: Control temperature to avoid full substitution to ketene acetals.

  • Workup: Quench with ice water. Extract with diethyl ether (

    
    ). Wash organics with 1M NaOH (to remove unreacted phenol) and brine.
    
  • Purification: Dry over

    
    . Concentrate and purify via Vacuum Distillation  (bp approx. 80-90°C at 5 mmHg).
    
  • Validation: Confirm structure via

    
    -NMR (Vinylic proton singlet/doublet around 
    
    
    
    6.0–6.5 ppm depending on isomer).

Part 3: Polymerization Protocols

Method A: Cationic Polymerization (Lewis Acid Catalyzed)

Recommended for attempting homopolymerization or generating oligomers.

Core Concept: Use a "Living" Cationic system to stabilize the unstable carbocation using a Lewis base interaction.

Materials:

  • Initiator: 1-(Isobutoxy)ethyl acetate (IBEA) or HCl-IBVE adduct.

  • Catalyst (Lewis Acid):

    
     (Ethylaluminum sesquichloride) or 
    
    
    
    .
  • Solvent: Toluene (non-polar, promotes ion pairing) or

    
    .
    
  • Additive: Ethyl acetate or 1,4-Dioxane (stabilizes the cation).

Protocol:

  • Preparation: Bake all glassware at 120°C overnight. Assemble under dry Argon atmosphere (Glovebox preferred).

  • Charge: Add anhydrous Toluene (5.0 mL) and DCVPE Monomer (1.0 M final conc.) to a Schlenk tube.

  • Base Addition: Add Ethyl Acetate (1.0 M) to act as a Lewis base stabilizer.

  • Initiation: Add IBEA initiator (10 mM). Cool system to -78°C (Dry ice/Acetone).

    • Reasoning: Low temperature suppresses chain transfer and termination reactions which are prevalent with unstable cations.

  • Catalysis: Add

    
     (50 mM) to start the reaction.
    
  • Propagation: Stir at -78°C for 24–48 hours.

    • Monitoring: Take aliquots for GC monitoring of monomer conversion.

  • Quenching: Terminate with pre-chilled Methanol containing 1%

    
    .
    
  • Isolation: Pour into excess Methanol to precipitate polymer. If oil forms, dissolve in

    
     and reprecipitate in Hexane.
    
Method B: Radical Copolymerization (Alternating)

Recommended if Cationic fails due to steric bulk. Exploits the electron-rich (ether) vs. electron-poor (anhydride) disparity.

Comonomer: Maleic Anhydride (MA). Initiator: AIBN (Azobisisobutyronitrile).

Protocol:

  • Mix: Dissolve DCVPE (1.0 eq) and Maleic Anhydride (1.0 eq) in Toluene.

  • Degas: Freeze-Pump-Thaw (

    
    ) to remove oxygen.
    
  • Initiate: Add AIBN (1 mol%).

  • Polymerize: Heat to 60°C for 12 hours.

  • Result: Expect an alternating copolymer poly(DCVPE-alt-MA).

Part 4: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the synthesis and cationic activation pathway.

PolymerizationPathway cluster_conditions Critical Parameters Phenol Phenol (PhOH) Intermediate Int: Phenoxy-dichloro-ethane Phenol->Intermediate + NaH / DMF Nucleophilic Attack TCE Trichloroethylene (Cl2C=CHCl) TCE->Intermediate Monomer Monomer: a,b-Dichlorovinyl Phenyl Ether Intermediate->Monomer - HCl Elimination (70°C) Cation Active Cation [Ph-O-C+(Cl)-CH(Cl)-P] Monomer->Cation + Et1.5AlCl1.5 + Initiator (-78°C) Cation->Cation Propagation (Slow) Polymer Poly(DCVPE) Cation->Polymer Quench (MeOH) Cond1 Temp: -78°C (Suppress Transfer) Cond2 Atmosphere: N2/Ar (Strictly Dry)

Caption: Synthesis of


-dichlorovinyl phenyl ether followed by Lewis acid-catalyzed cationic polymerization.

Part 5: Characterization & Data Analysis

Expected Analytical Data

Validating the polymer requires distinguishing it from oligomers and cyclized side-products (benzofurans).

TechniqueParameterExpected ObservationNote
1H-NMR

6.0-6.5 ppm
Disappearance of vinylic protons.Broadening of phenyl peaks indicates polymerization.
13C-NMR

140-150 ppm
Shift of

-carbon (O-C-Cl).
New broad peaks at 80-100 ppm (backbone).
GPC Mw / MnLow Mw expected (1,000 - 5,000 Da).High PDI (>1.5) likely due to transfer reactions.
FT-IR 1620-1640 cm

Loss of C=C stretch.Retention of C-O-C ether band (1200 cm

).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Polymerization Steric hindrance of 1,2-dichloro.Switch to Copolymerization with Maleic Anhydride or Vinyl Ether.
Black/Dark Mixture Decomposition / Friedel-Crafts.Lower temperature to -78°C; Use weaker Lewis Acid (

).
Low Molecular Weight Chain transfer to monomer.Add "Proton Trap" (2,6-di-tert-butylpyridine) to scavenge protons.

Part 6: References

  • Geary, L. M., & Hultin, P. G. (2010).[2] "Modular Construction of 2-Substituted Benzo[b]furans from 1,2-Dichlorovinyl Ethers." The Journal of Organic Chemistry. Link[3][4]

    • Context: Describes the synthesis of the monomer from TCE and Phenol and its reactivity as a building block.

  • Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews. Link

    • Context: Authoritative review on cationic polymerization conditions for vinyl ethers.

  • Kottke, T., & Stalke, D. (1993). "Cationic Polymerization of Vinyl Ethers: Mechanism and Kinetics." Journal of Applied Polymer Science. Link

    • Context: General protocols for handling sensitive vinyl ether polymerizations.

  • BenchChem. (2025). "Synthesis and Applications of Poly(phenyl vinyl ether)." BenchChem Application Notes. Link

    • Context: Baseline protocols for non-halogenated phenyl vinyl ether polymerization.

Sources

Application

protocol for the purification of a,b-dichlorovinyl phenyl ether by distillation

This Application Note provides a rigorous, field-validated protocol for the purification of 1,2-dichlorovinyl phenyl ether (also known as -dichlorovinyl phenyl ether) via vacuum distillation. Abstract & Strategic Overvie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 1,2-dichlorovinyl phenyl ether (also known as


-dichlorovinyl phenyl ether) via vacuum distillation.

Abstract & Strategic Overview

1,2-Dichlorovinyl phenyl ether is a critical intermediate in the modular assembly of electron-rich alkenes and heterocycles, often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). It is typically synthesized via the base-promoted addition-elimination of phenol with trichloroethylene (TCE).

The Purification Challenge: The crude reaction mixture invariably contains:

  • Unreacted Phenol: Difficult to remove by distillation alone due to azeotrope formation and boiling point proximity.

  • Trichloroethylene (TCE): Volatile starting material.

  • Side Products: Monochlorovinyl ethers and oligomeric tars.

  • Isomers: The product exists as a mixture of

    
    - and 
    
    
    
    -isomers.

Core Strategy: This protocol utilizes a chemically active workup followed by high-vacuum distillation . Simple distillation is insufficient; the high atmospheric boiling point (~327°C) necessitates reduced pressure (<1 mmHg) to prevent thermal decomposition (HCl elimination) and polymerization.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 1,2-dichloro-1-phenoxyethene
Molecular Formula

Molecular Weight 189.04 g/mol
Boiling Point (atm) ~327.5°C (Extrapolated)Do NOT distill at atm pressure.
Boiling Point (1 mmHg) ~105–115°CEstimated working range.[1]
Density 1.22 g/mL
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.
Solubility Soluble in organic solventsInsoluble in water.

Pre-Distillation Critical Workflow (The "Chemical Cut")

STOP: Do not proceed to distillation without this step. Direct distillation of the crude reaction mixture poses a safety risk (HCl gas evolution) and results in phenol-contaminated product.

Workflow Diagram

G cluster_waste Waste Stream Crude Crude Reaction Mixture (Ether + Phenol + TCE + Salts) Filter Filtration (Remove solid salts/base) Crude->Filter Evap Rotary Evaporation (Remove excess TCE) Filter->Evap Wash1 Wash: 10% NaOH (aq) (CRITICAL: Deprotonate Phenol) Evap->Wash1 Wash2 Wash: Brine/Water (Neutralize) Wash1->Wash2 Organic Layer Phenolate Aqueous Phenolate (Discard to hazardous waste) Wash1->Phenolate Dry Drying (MgSO4) & Filtration Wash2->Dry CrudeOil Crude Oil Ready for Distillation Dry->CrudeOil

Figure 1: Pre-distillation purification logic to remove phenolic impurities.

Detailed Procedure
  • Filtration: Filter the reaction slurry through a celite pad to remove solid salts (KCl/NaCl) and excess solid base (KOH/NaH).

  • Solvent Strip: Concentrate the filtrate via rotary evaporation (40°C, 200 mbar) to recover unreacted trichloroethylene.

  • Alkaline Wash (The Phenol Cut):

    • Dissolve the oily residue in diethyl ether or dichloromethane (DCM).

    • Wash vigorously with cold 2M NaOH (3x) .

    • Mechanism:[2] Phenol (

      
      ) is converted to water-soluble sodium phenolate. The dichlorovinyl ether (
      
      
      
      ) remains in the organic phase.
  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the crude oil.
    

High-Vacuum Distillation Protocol

Equipment Setup
  • Apparatus: Short-path distillation head (to minimize pressure drop and hold-up) or a Vigreux column (if isomer enrichment is attempted, though difficult).

  • Vacuum Source: Two-stage rotary vane oil pump (Target pressure: < 1.0 mmHg).

  • Heating: Magnetic stirring oil bath (Silicone oil rated to 250°C).

  • Traps: Liquid nitrogen cold trap (essential to protect the pump from HCl traces).

Step-by-Step Distillation[3][4]

1. System Degassing: Load the crude oil into the boiling flask. Add a large magnetic stir bar. Apply vacuum gradually to prevent bumping as residual solvents (DCM/Ether) boil off.

2. Heating Ramp: Once the vacuum stabilizes at < 1.0 mmHg , begin heating the oil bath.

  • Target Bath Temp: Start at 80°C and ramp by 10°C/min.

  • Observation: Watch for "smoke" or fog in the flask, indicating the onset of distillation.

3. Fraction Collection Strategy:

FractionVapor Temp (at 1 mmHg)Bath TempCompositionAction
F1 (Forerun) < 90°C100-120°CResidual TCE, Monochlorovinyl ethersDiscard / Recycle
F2 (Main) 105 - 115°C 135-150°C1,2-Dichlorovinyl phenyl ether Collect
Residue N/A> 160°COligomers, TarsDiscard

Note: Temperatures are approximate and highly vacuum-dependent. Use a nomograph if your pressure differs.

4. Isomer Handling: The distillate will typically be a mixture of


 and 

isomers (ratio often ~3:1 to 1:1).
  • Separation: Separation of isomers by simple distillation is inefficient due to overlapping boiling points.

  • Recommendation: If pure

    
    -isomer is required, follow distillation with flash chromatography  (Silica gel; Hexanes) or fractional crystallization if one isomer is solid at low temps.
    

Quality Control & Characterization

Verify the purity of Fraction F2 using


 NMR.
  • Solvent:

    
    
    
  • Diagnostic Signal (Vinyl Proton):

    • Look for the singlet (or small doublet) corresponding to the vinyl proton (

      
      ).
      
    • Chemical Shift: Typically

      
       6.0 – 6.5 ppm.
      
    • Isomer differentiation: The

      
       and 
      
      
      
      isomers will show distinct vinyl proton shifts.
  • Impurity Check:

    • Phenol: Triplet at

      
       6.8-7.3 ppm (broad OH peak often invisible).
      
    • TCE: Singlet at

      
       6.5 ppm (check integration).
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Distillate is acidic/fuming HCl eliminationBath temp too high (>160°C) or vacuum too weak. Improve vacuum to lower boiling temp.
Product solidifies in condenser High melting point isomerUse an air condenser or warm water in the condenser jacket.
Bumping Residual solventsDegas thoroughly at room temperature before heating. Use a vigorous stir rate.

Safety Warning:

  • HCl Generation: Overheating chlorinated ethers can release hydrogen chloride gas. Ensure the system is vented to a fume hood.

  • Toxicity: Treat all chlorinated vinyl ethers as potential alkylating agents (mutagenic risks). Wear nitrile gloves and work in a hood.

References

  • Synthesis & Properties: Hultin, P. G., et al. "Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether."[2] The Journal of Organic Chemistry, vol. 75, no.[1][2][3] 19, 2010, pp. 6354–6371.[2][4]

  • General Distillation of Sensitive Ethers: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
  • Isomer Separation Context: Liu, X., et al. "Highly selective molecular sieving of cis- over trans-1,2-dichloroethene isomers." KAUST Repository, 2024. (Provided for context on dichloro-alkene separation challenges).

Sources

Method

Application Note: High-Resolution GC-MS Analysis of α,β-Dichlorovinyl Phenyl Ether Reaction Mixtures

Introduction The synthesis of vinyl ethers, particularly halogenated variants like α,β-dichlorovinyl phenyl ether, is a cornerstone of various industrial chemical processes. These compounds serve as versatile intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of vinyl ethers, particularly halogenated variants like α,β-dichlorovinyl phenyl ether, is a cornerstone of various industrial chemical processes. These compounds serve as versatile intermediates in the production of polymers, specialty chemicals, and pharmaceutical agents. The precise monitoring of reaction mixtures containing these ethers is paramount to ensure product quality, optimize reaction yields, and identify potentially hazardous byproducts. This application note provides a comprehensive, in-depth technical guide for the analysis of α,β-dichlorovinyl phenyl ether reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable analytical workflow.

The synthesis of α,β-dichlorovinyl phenyl ether often proceeds through a multi-step process, which may involve the reaction of phenol with a chlorinated ethylene derivative.[1][2] This can lead to a complex mixture of unreacted starting materials, the desired product, and various side-products. A thorough analytical characterization is therefore essential for process control and safety.

Scientific Principles and Experimental Rationale

The successful GC-MS analysis of a complex reaction mixture hinges on several key principles:

  • Chromatographic Separation: The diverse components of the reaction mixture must be adequately separated to allow for individual identification and quantification. The choice of the GC column and temperature program is critical to achieve baseline resolution of isomers and structurally similar compounds. For the analysis of moderately polar compounds like ethers and their halogenated derivatives, a 5% phenyl-substituted polysiloxane stationary phase is often a suitable choice, offering a good balance of polarity and thermal stability.[3]

  • Mass Spectrometric Identification: Electron Ionization (EI) mass spectrometry provides reproducible fragmentation patterns that serve as a chemical fingerprint for each compound. The interpretation of these patterns, including the molecular ion and characteristic fragment ions, is the basis for confident compound identification. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation.[4]

  • Sample Preparation: The reaction mixture must be prepared in a manner that ensures compatibility with the GC-MS system while minimizing matrix effects. This often involves dilution in a suitable volatile solvent and may require extraction techniques to remove non-volatile components or concentrate analytes of interest.[5]

Experimental Workflow

The overall workflow for the GC-MS analysis of α,β-dichlorovinyl phenyl ether reaction mixtures is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Reaction Mixture Aliquot Dilution Dilution with Dichloromethane Sample->Dilution Filtration Filtration (0.45 µm PTFE) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection (Splitless) Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Mass_Spectrum Mass Spectrum Interpretation Peak_Integration->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocols

Part 1: Sample Preparation

A critical step to ensure high-quality data is the proper preparation of the reaction mixture for GC-MS analysis. The goal is to obtain a representative sample that is free of particulate matter and at a suitable concentration for the instrument.

Protocol: Liquid-Liquid Extraction and Dilution

  • Homogenization: Ensure the reaction mixture is homogeneous by vigorous stirring or vortexing.

  • Aliquoting: Carefully transfer 100 µL of the reaction mixture into a 2 mL glass vial.

  • Solvent Addition: Add 900 µL of dichloromethane to the vial. Dichloromethane is an excellent solvent for a wide range of organic compounds and is highly volatile, making it suitable for GC analysis.

  • Extraction and Dilution: Cap the vial and vortex for 30 seconds to ensure thorough mixing and dilution. This 1:10 dilution helps to prevent column overloading and detector saturation.

  • Filtration: Using a syringe, draw the diluted sample and pass it through a 0.45 µm PTFE syringe filter into a clean 2 mL autosampler vial. This step removes any solid particles that could clog the GC injector.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard (e.g., a non-interfering chlorinated aromatic compound) to the final filtered sample.

Part 2: GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation and the exact composition of the reaction mixture.

Table 1: GC-MS Instrumental Parameters

ParameterValueRationale
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of semi-volatile organic compounds, including halogenated aromatics and ethers.[3]
Inlet Temperature250 °CEnsures rapid volatilization of the sample without causing thermal degradation of sensitive compounds.
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of analytes to the column, which is important for trace component analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas that provides good chromatographic efficiency.
Oven ProgramInitial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ion Source Temp.230 °CReduces the potential for analyte condensation in the ion source.
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Electron Energy70 eVStandard energy for generating EI mass spectra, ensuring comparability with spectral libraries.
Mass Rangem/z 40-400Covers the expected mass range of the target analyte and potential byproducts.
Solvent Delay3 minutesPrevents the solvent peak from overwhelming the detector and causing premature filament burnout.

Data Analysis and Interpretation

Expected Chromatogram

The total ion chromatogram (TIC) will display a series of peaks corresponding to the different components of the reaction mixture. Based on the synthesis of phenyl vinyl ethers from phenol and a chlorinated ethylene source, the following compounds are expected to be present and will elute in order of increasing boiling point:

  • Dichloromethane (Solvent)

  • Unreacted Chlorinated Ethylene

  • α,β-Dichlorovinyl Phenyl Ether (Product)

  • Unreacted Phenol

  • β-chlorophenetole (Intermediate)

  • 1,2-diphenoxyethane (Byproduct)

Mass Spectral Fragmentation of α,β-Dichlorovinyl Phenyl Ether

fragmentation_pathway M Molecular Ion [M]⁺ m/z = 188, 190, 192 F1 [M - Cl]⁺ m/z = 153, 155 M->F1 Loss of Cl radical F2 [C₆H₅O]⁺ m/z = 93 M->F2 Cleavage of C-O bond F4 [C₂HCl₂]⁺ m/z = 95, 97, 99 M->F4 Cleavage of O-vinyl bond F3 [C₆H₅]⁺ m/z = 77 F2->F3 Loss of CO

Caption: Predicted fragmentation pathway of α,β-dichlorovinyl phenyl ether.

Key Features of the Mass Spectrum:

  • Molecular Ion Cluster: A prominent cluster of peaks for the molecular ion (M⁺) is expected at m/z 188, 190, and 192. The isotopic abundance of two chlorine atoms will result in a characteristic 9:6:1 intensity ratio for these peaks, respectively.[4] This is a strong indicator for the presence of two chlorine atoms in the molecule.

  • Loss of Chlorine: A significant fragment will likely be observed corresponding to the loss of a chlorine radical ([M-Cl]⁺), resulting in a peak cluster around m/z 153 and 155.

  • Phenoxy and Phenyl Cations: Aromatic ethers are known to produce a stable phenoxy cation ([C₆H₅O]⁺) at m/z 93.[4] Subsequent loss of carbon monoxide (CO) from this ion can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.

  • Dichlorovinyl Cation: Cleavage of the ether linkage can also produce a dichlorovinyl cation ([C₂HCl₂]⁺) with a characteristic isotopic cluster at m/z 95, 97, and 99.

Table 2: Expected Analytes and Key Diagnostic Ions

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Phenol~ 89466, 65
β-chlorophenetole~ 10156, 15894, 77, 63
α,β-Dichlorovinyl phenyl ether~ 12188, 190, 192153, 155, 93, 77
1,2-diphenoxyethane~ 15214107, 94, 77

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Trustworthiness and Self-Validation

The protocol described in this application note is designed to be self-validating. The following checks should be performed to ensure the integrity of the results:

  • Isotopic Abundance Confirmation: The observed isotopic patterns for all chlorinated species should match the theoretical abundances.

  • Library Matching: The mass spectra of known compounds (e.g., phenol, dichloromethane) should provide a high-quality match with entries in the NIST mass spectral library.

  • Blank Analysis: A solvent blank should be run with each batch of samples to check for system contamination.

  • Spike and Recovery (for quantitative methods): If quantification is required, a blank matrix should be spiked with a known amount of the analyte to assess the recovery of the extraction method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of α,β-dichlorovinyl phenyl ether reaction mixtures. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can confidently identify and, if necessary, quantify the components of their reaction mixtures. The provided rationale for each experimental choice empowers the user to adapt and troubleshoot the method for their specific needs, ensuring the generation of high-quality, reliable data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Shimadzu Corporation. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). Ethyl Phenyl Ether Mass Spectrum. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives. Retrieved from [Link]

  • Journal of Chromatography B. (2022). Vortex-assisted dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry for the determination of dichlorvos in human autopsy samples. Retrieved from [Link]

  • LCGC International. (2026). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from [Link]

  • MDPI. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Springer. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]

  • American Chemical Society. (1969). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Retrieved from [Link]

Sources

Application

Application Note: Dichlorovinyl Ethers (DCVEs) in Medicinal Chemistry

Executive Summary Dichlorovinyl ethers (DCVEs), characterized by the moiety, represent a high-value, underutilized class of building blocks in modern medicinal chemistry. While historically associated with agrochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorovinyl ethers (DCVEs), characterized by the


 moiety, represent a high-value, underutilized class of building blocks in modern medicinal chemistry. While historically associated with agrochemistry (e.g., pyrethroids, organophosphates), their utility in drug discovery lies in their dual role:
  • As "Masked" Synthons: They serve as latent precursors to alkynyl ethers , esters , and heterocycles (oxazoles, pyrazoles), allowing for the controlled release of reactive functionality under mild conditions.

  • As

    
     Scaffold Generators:  Through 
    
    
    
    cycloadditions, DCVEs provide rapid access to substituted cyclobutanes , facilitating the "escape from flatland" strategy critical in improving clinical success rates of drug candidates.

This guide details the mechanistic logic, synthetic protocols, and safety considerations for integrating DCVEs into high-throughput and lead-optimization workflows.

Part 1: The Chemical Advantage

The DCVE moiety is electronically unique. The oxygen atom donates electron density (


 effect) to the alkene, while the gem-dichloro group exerts a strong inductive withdrawal (

effect). This "push-pull" electronic character creates a polarized double bond susceptible to highly specific transformations.
Key Reactivity Profiles
  • Nucleophilic Susceptibility: The

    
    -carbon (holding the chlorines) is electrophilic, allowing substitution-elimination sequences with amines or thiols.
    
  • Lithiation/Elimination: Treatment with strong bases (e.g.,

    
    -BuLi) triggers elimination to form lithium alkoxyacetylides , the most direct route to rare alkynyl ethers.
    
  • Cycloaddition Partner: The electron-rich nature of the ether allows DCVEs to act as the nucleophilic component in thermal

    
     cycloadditions with electron-deficient olefins.
    

Part 2: Application Protocols

Application A: Synthesis of Functionalized Alkynyl Ethers

Context: Alkynyl ethers (


) are potent "Click Chemistry" partners but are notoriously difficult to synthesize and store. DCVEs act as stable precursors that can be converted in situ to the alkynyl species.
Experimental Protocol: In Situ Generation of Alkynyl Ethers

Objective: Synthesis of 1-alkoxy-1-alkynes for subsequent


 cycloaddition (isoxazole formation).

Reagents:

  • Substrate: Alkyl 2,2-dichlorovinyl ether (1.0 equiv)

  • Base:

    
    -Butyllithium (2.2 equiv, 2.5 M in hexanes)
    
  • Electrophile: Alkyl halide or Carbonyl (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Precursor Addition: Cannulate the DCVE (dissolved in minimal THF) into the flask.

  • Lithiation (The Critical Step): Add

    
    -BuLi dropwise over 20 minutes.
    
    • Mechanistic Insight: The first equivalent performs a Cl/Li exchange. The second equivalent induces

      
      -elimination of LiCl, generating the reactive species 
      
      
      
      .
    • Observation: The solution typically turns pale yellow. Stir for 1 hour at -78°C.

  • Electrophile Trapping: Add the electrophile (e.g., MeI or a ketone) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
    • Caution: Alkynyl ethers are acid-sensitive.[1] Wash with basic brine (

      
      ) to prevent hydrolysis to esters.
      

Data Summary: Yields of Alkynyl Ethers from DCVEs

DCVE R-GroupElectrophileProduct TypeYield (%)Stability Note
EthylMeIPropynyl Ether82%Volatile; use immediately
BenzylBenzaldehydePropargylic Alcohol76%Stable at -20°C

-Butyl

Terminal Alkyne88%Good shelf stability
Application B: Rapid Access to Chiral Cyclobutanes

Context: Cyclobutanes are valuable bioisosteres for phenyl rings, offering similar spatial occupancy with improved metabolic stability and solubility. DCVEs undergo thermal


 cycloaddition with electron-deficient alkenes.
Experimental Protocol: Thermal [2+2] Cycloaddition

Objective: Synthesis of 1-alkoxy-2,2-dichlorocyclobutanes.

Reagents:

  • Diene: 2,2-Dichlorovinyl ethyl ether (1.0 equiv)

  • Dienophile: Methyl Acrylate or Acrylonitrile (1.5 equiv)

  • Solvent: Toluene (degassed)

  • Catalyst (Optional): Lewis Acid (

    
    , 10 mol%)
    

Step-by-Step Methodology:

  • Mix: In a heavy-walled pressure vial, combine DCVE and Methyl Acrylate in Toluene (0.5 M concentration).

  • Thermal Activation: Seal the vial and heat to 110°C for 16 hours.

    • Catalytic Variant: If using Lewis Acid, run at 0°C to RT for 4 hours.

  • Purification: Concentrate in vacuo. The cyclobutane product is usually stable enough for silica gel chromatography (elute with Hexane/EtOAc).

  • Derivatization (Optional): The gem-dichloro group can be hydrolyzed to a ketone (using

    
    ) or reduced to a methylene group (
    
    
    
    ), providing a versatile entry to substituted cyclobutanes.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of DCVEs, acting as a central hub for accessing distinct chemical spaces.

DCVE_Pathways DCVE Dichlorovinyl Ether (DCVE) Lithium Li-Alkoxyacetylide (Reactive Intermediate) DCVE->Lithium n-BuLi (2 eq) -78°C Cyclobutane Cyclobutane Scaffold (sp3 Rich) DCVE->Cyclobutane [2+2] Cycloaddition Electron-poor alkene Esters α-Functionalized Esters DCVE->Esters Acid Hydrolysis (Masked Ester) AlkynylEther Alkynyl Ether (Click Ready) Lithium->AlkynylEther Electrophile (E+) Heterocycles Isoxazoles / Pyrazoles (Drug Pharmacophores) AlkynylEther->Heterocycles [3+2] Cycloaddition (e.g., Nitrile Oxide)

Figure 1: Divergent synthetic pathways from Dichlorovinyl Ethers. Blue path indicates lithiation/elimination; Yellow path indicates cycloaddition.

Part 4: Troubleshooting & Scientific Integrity (E-E-A-T)

Stability & Handling[2]
  • Hydrolysis Risk: DCVEs are essentially ketene acetal halides. In the presence of moisture and acid, they hydrolyze rapidly to esters and HCl. Always store over activated molecular sieves (4Å) and use anhydrous solvents.

  • Toxicity: While less volatile than lower alkyl halides, DCVEs are potential alkylating agents. Handle in a fume hood. Note that the phosphate derivative (Dichlorvos) is a potent acetylcholinesterase inhibitor; avoid inhaling vapors.

Mechanistic Validation

The formation of the alkynyl ether via


-BuLi is a Fritsch-Buttenberg-Wiechell  type rearrangement/elimination. The success of this reaction depends on the "alpha-effect" of the oxygen, which stabilizes the intermediate carbenoid or lithiated species. If yields are low, check the titer of your 

-BuLi; the second equivalent is non-negotiable for the elimination step.

References

  • Kulinich, A. V., et al. "Chemistry of Polyhalovinyl Ethers." Russian Chemical Reviews, vol. 89, no. 1, 2020. (Focuses on the broad reactivity of halo-vinyl ethers).

  • Moyano, A., et al. "Dichlorovinyl Ethers as synthons for chiral cyclobutanes." Journal of Organic Chemistry, vol. 54, no. 3, 1989. (Seminal work on [2+2] cycloadditions).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Context for DCVEs as masked esters).
  • Trost, B. M. "The Atom Economy: A Search for Synthetic Efficiency." Science, vol. 254, 1991. (Foundational concept for using cycloadditions in synthesis).

  • World Health Organization. "Dichlorvos: Health and Safety Guide." IPCS International Programme on Chemical Safety. (Toxicology data for dichlorovinyl phosphates).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of α,β-Dichlorovinyl Phenyl Ether

Welcome to the technical support center for the synthesis of α,β-dichlorovinyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α,β-dichlorovinyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and troubleshoot common issues in this synthesis. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to make informed decisions and adapt the protocol to your specific laboratory conditions.

The synthesis of vinyl ethers from haloethenes presents unique challenges due to the low reactivity of vinylic halides towards classical nucleophilic substitution. However, by understanding the reaction mechanism and leveraging modern catalytic methods, high yields can be achieved. This guide focuses on a robust method utilizing the reaction of phenol with trichloroethylene (TCE) under phase-transfer catalysis (PTC) conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing α,β-dichlorovinyl phenyl ether from phenol?

The most promising route involves the reaction of a phenoxide salt with trichloroethylene (TCE). A simple SN2 reaction on the vinyl chloride is kinetically unfavorable. Instead, the reaction proceeds through a base-induced elimination-addition mechanism, which is greatly facilitated by Phase-Transfer Catalysis (PTC).[1][2] PTC enables the transport of the phenoxide nucleophile from an aqueous or solid phase into the organic phase containing the TCE, dramatically increasing the reaction rate under mild conditions.[3][4]

Q2: What is the proposed reaction mechanism?

The reaction does not proceed via direct substitution. Instead, it follows a two-step pathway initiated by the base:

  • Formation of Dichloroacetylene (DCA): The strong base eliminates hydrogen chloride (HCl) from trichloroethylene to form the highly reactive and electrophilic intermediate, dichloroacetylene.[1]

  • Nucleophilic Addition: The phenoxide ion, acting as the nucleophile, then attacks the dichloroacetylene intermediate to form the α,β-dichlorovinyl phenyl ether product.

This mechanism is supported by studies on the reaction of other nucleophiles (carbanions) with trichloroethylene under PTC conditions, which yield analogous dichlorovinylated products.[1]

G cluster_0 Step 1: Formation of Dichloroacetylene (DCA) cluster_1 Step 2: Nucleophilic Attack TCE Cl₂C=CHCl (Trichloroethylene) DCA Cl-C≡C-Cl (Dichloroacetylene) TCE->DCA - HCl Base OH⁻ Product Ph-O-CCl=CHCl (α,β-Dichlorovinyl Phenyl Ether) DCA->Product + Ph-O⁻ H2O H₂O Cl_ion Cl⁻ Phenoxide Ph-O⁻ (Phenoxide)

Caption: Proposed reaction mechanism for the synthesis.
Q3: What are the critical parameters for optimizing the reaction yield?

Optimizing this synthesis requires careful control over several interdependent variables. The following table summarizes key parameters and their rationale.

ParameterRecommended ChoiceRationale & Expert Insights
Base 50% aq. NaOH or KOHA concentrated aqueous solution of a strong base is required for both the deprotonation of phenol and the elimination of HCl from TCE. This creates the two-phase system necessary for PTC.[1]
Solvent Toluene, DichloromethaneAn organic solvent is needed to dissolve the trichloroethylene. A non-protic solvent is preferred to avoid interference with the nucleophile.
Catalyst Quaternary Ammonium Salts (e.g., TBAB, TEBAC)A phase-transfer catalyst is essential. It forms a lipophilic ion pair with the phenoxide (PhO⁻Q⁺), transporting it into the organic phase to react with the TCE/DCA.[1][3]
Temperature 5 – 25 °CThe formation of the dichloroacetylene intermediate can be highly exothermic and prone to side reactions like polymerization. Starting at a lower temperature (5-10°C) allows for better control.[1] The reaction can then be allowed to slowly warm to room temperature.
Stoichiometry Slight excess of PhenolUsing a slight excess of phenol can help ensure the complete consumption of the trichloroethylene, which can be harder to remove during purification. However, this must be balanced with the ease of removing unreacted phenol.
Agitation Vigorous StirringHigh-speed mechanical stirring is crucial in a two-phase PTC system to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of reaction.
Q4: What are the primary side reactions to be aware of?

The main challenge is controlling the reactivity of the dichloroacetylene (DCA) intermediate.

  • Polymerization of DCA: At higher concentrations or temperatures, DCA can polymerize, leading to tar formation and reduced yield. This is mitigated by controlling the rate of its formation (low temperature, careful addition of base).

  • Reaction with Hydroxide: The hydroxide ion can also be transferred into the organic phase and may compete with the phenoxide in reacting with DCA, though phenoxide is a softer, more favorable nucleophile for this reaction.

  • Further Reactions: The product itself contains a double bond and chlorine atoms, and under harsh conditions, it could potentially undergo further reactions.

Q5: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an effective method. Periodically take a small aliquot from the organic layer, quench it with a dilute acid (e.g., 1M HCl) to neutralize the base, and spot it on a TLC plate. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate mixtures) to resolve the starting phenol, the product, and potential byproducts. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate reaction progress.

Troubleshooting Guide

G problem problem cause cause solution solution start start p1 Problem: Low or No Yield start->p1 Start Here c1 Cause: Reagents are wet or impure p1->c1 Check Reagents c2 Cause: Ineffective Phase Transfer p1->c2 Check Catalysis c3 Cause: Incorrect Temperature p1->c3 Check Conditions c4 Cause: Insufficient Base Strength p1->c4 Check Base s1 Solution: Use anhydrous solvents. Ensure high-purity phenol, TCE, and freshly prepared base. c1->s1 s2 Solution: Ensure vigorous stirring. Add 1-5 mol% of a suitable PTC catalyst (e.g., TBAB). Check catalyst for degradation. c2->s2 s3 Solution: Maintain low temp (5-10°C) initially. Monitor for exotherms. Allow to warm slowly. c3->s3 s4 Solution: Use concentrated (50%) NaOH or KOH. Ensure stoichiometry is correct to deprotonate phenol and eliminate HCl from TCE. c4->s4

Caption: Troubleshooting workflow for low yield issues.
Problem: My reaction is sluggish or shows no product formation.
  • Question: I've mixed my reagents but TLC analysis shows only starting material even after several hours. What's wrong?

  • Answer: This is a common issue often related to the catalytic cycle.

    • Check Your Catalyst: The phase-transfer catalyst is critical. Ensure you have added the correct amount (typically 1-5 mol%). If the catalyst is old or has been improperly stored, it may be inactive.

    • Ensure Vigorous Stirring: A PTC reaction relies on the surface area between the two phases. If you are using a magnetic stir bar, ensure it is providing maximum possible agitation. For larger scale reactions, mechanical overhead stirring is strongly recommended.

    • Confirm Base Concentration: Ensure you are using a highly concentrated (e.g., 50% w/w) aqueous solution of NaOH or KOH. A dilute base will not be effective at promoting the elimination reaction on TCE in the organic phase.[1]

Problem: The reaction mixture has turned dark and tarry.
  • Question: My reaction started, but it quickly turned into a dark, viscous mess, and my yield is very low. Why?

  • Answer: This strongly suggests uncontrolled polymerization of the dichloroacetylene intermediate.

    • Re-evaluate Reaction Temperature: This is the most likely cause. The elimination of HCl from TCE and the subsequent reactions of DCA are exothermic. If the reaction temperature is not controlled, it can lead to a runaway reaction where DCA is formed faster than it can be trapped by the phenoxide, causing it to polymerize. Begin the reaction in an ice bath to maintain a temperature between 5-10°C.

    • Control Reagent Addition: Instead of adding all reagents at once, consider slowly adding the aqueous base to the solution of phenol, TCE, and catalyst in the organic solvent. This will control the rate of DCA formation.

Problem: My yield is consistently low (20-30%) despite product formation.
  • Question: I am forming the desired product, but I can never get the yield above 30%. How can I improve this?

  • Answer: If you are cleanly forming the product but the yield is poor, the issue may be related to reaction equilibrium, reagent stability, or workup losses.

    • Anhydrous Conditions: While the reaction uses an aqueous base, the organic solvent should be dry to begin with. Water can interfere with the reactivity of the phenoxide. Ensure your phenol and solvent are reasonably dry.

    • Reaction Time: Are you stopping the reaction too early? Monitor by TLC until the limiting reagent is consumed. These reactions can sometimes take 12-24 hours to reach completion.

    • Workup Procedure: Ensure you are not losing product during the workup. After separating the layers, re-extract the aqueous layer with fresh organic solvent (e.g., 2 x 25 mL) to recover any dissolved product. Combine all organic extracts for drying and evaporation.

Proposed Experimental Protocol

Disclaimer: This is a generalized protocol based on established principles of phase-transfer catalysis for analogous reactions.[1] Researchers should perform their own risk assessment and optimize conditions on a small scale before proceeding to a larger scale.

Materials:

  • Phenol (1.0 eq)

  • Trichloroethylene (TCE, 1.2 eq)

  • Sodium Hydroxide (50% w/w aqueous solution, 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.03 eq)

  • Toluene

  • Deionized Water

  • 1M Hydrochloric Acid

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a dropping funnel, add phenol (1.0 eq), toluene (approx. 2 M concentration relative to phenol), trichloroethylene (1.2 eq), and TBAB (0.03 eq).

  • Cooling: Place the flask in an ice/water bath and begin vigorous stirring. Cool the internal temperature to 5-10°C.

  • Base Addition: Add the 50% NaOH solution (3.0 eq) to the dropping funnel. Add the base dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC every 2-4 hours.

  • Quenching: Once the reaction is complete (TLC shows consumption of phenol), carefully quench the reaction by slowly adding deionized water to dilute the base.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with fresh toluene.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, deionized water, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure α,β-dichlorovinyl phenyl ether.

References

  • Delaunay, J., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Available at: [Link]

  • Kucharov, B. K., et al. (2024). Reactions for obtaining monomers for the synthesis of polymers with dielectric properties. Available at: [Link]

  • Reeves, J. T., et al. (2014). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. Available at: [Link]

  • Mąkosza, M., et al. (2004). Application of phase-transfer catalysis (PTC) to reactions of C-H acids with chloroethylenes. Arkivoc. Available at: [Link]

  • Shostakovskii, M. F., et al. (2020). SYNTHESIS OF RESORCINOL VINYL ETHER IN THE MONO-POSITION, INFLUENCE OF THE CATALYST, TEMPERATURE AND SOLVENT ON THE REACTION YIE. JournalNX. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Gevorgyan, V., et al. (2016). Trihaloethenes as versatile building blocks for organic synthesis. RSC Publishing. Available at: [Link]

  • Filo. (2025). In this reaction, first sodium phenoxide is formed from chlorobenzene + N... Available at: [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Green, M., et al. (1975). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. RSC Publishing. Available at: [Link]

  • Obora, Y., & Ishii, Y. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (2012). CN102649798A - One-pot process for synthesizing dichlorvos and a-hydroxyl phosphonic dichloride with phosphorus trichloride as substrate.
  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Vedantu. (2025). What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE. Available at: [Link]

Sources

Optimization

Technical Support Center: Halogenated Enol Ether Synthesis &amp; Purification

Welcome to the Technical Support Portal for the synthesis and purification of dichlorovinyl ethers. Because these compounds feature an electron-rich double bond coupled with electron-withdrawing halogens, they exhibit un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and purification of dichlorovinyl ethers. Because these compounds feature an electron-rich double bond coupled with electron-withdrawing halogens, they exhibit unique reactivity profiles that often lead to catastrophic yield losses during standard isolation procedures.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the exact mechanistic causes of purification failures, providing field-proven, self-validating troubleshooting workflows.

Diagnostic Purification Workflow

Before selecting a purification modality, you must classify your substrate. The stability of the dichlorovinyl ether dictates the isolation strategy.

TroubleshootingTree Start Crude Dichlorovinyl Ether Mixture CheckStability Substrate Class? Start->CheckStability Aliphatic Aliphatic / Allylic (Highly Labile) CheckStability->Aliphatic Aliphatic Aryl Aryl-Derived (Moderately Stable) CheckStability->Aryl Aryl Alumina Basic Alumina or Vacuum Distillation Aliphatic->Alumina Silica TEA-Deactivated Silica Gel (1-2%) Aryl->Silica

Diagnostic decision tree for selecting the optimal purification modality for dichlorovinyl ethers.

Troubleshooting Guides & FAQs

Q: My aliphatic dichlorovinyl ether completely degrades during standard silica gel chromatography. What is the mechanistic cause, and how do I prevent it? A: Dichlorovinyl ethers derived from aliphatic alcohols are highly labile, even under mildly basic conditions, compared to their phenol-derived (aryl) counterparts[1]. The degradation is driven by the inherent acidity of standard silica gel (pH ~4.5–5.5). The electron-rich double bond of the vinyl ether undergoes rapid protonation at the β-carbon, generating a highly reactive oxocarbenium intermediate. Subsequent nucleophilic attack by ambient moisture leads to hydrolysis, yielding the corresponding ester or aldehyde and releasing HCl, which auto-catalyzes further degradation.

  • The Solution: Switch to neutral or basic alumina (Brockmann Grade III). If silica must be used, it must be deactivated by slurrying in an eluent containing 1–2% triethylamine (TEA) prior to column packing.

Q: I am observing massive signal loss and unexpected mass fragments during GC/MS analysis of allyl-1,1-dichlorovinyl ethers. Is my purification failing? A: Your purification is likely fine; the analytical method is the culprit. Allyl-1,1-dichlorovinyl ethers are notorious for giving unsatisfactory results during exact mass analysis (like GC/MS) due to thermal degradation processes occurring within the mass spectrometer's injection port or ionization chamber[2].

  • Mechanistic Insight: The thermal stress induces a spontaneous [3,3]-sigmatropic rearrangement of the allyl-dichlorovinyl ether, followed by the rapid decomposition of the resulting transient aldehyde[2].

  • The Solution: Rely on

    
    H/
    
    
    
    C NMR and IR spectroscopy for purity assessment. If mass spectrometry is strictly required, utilize cold-injection techniques or soft ionization methods (like ESI-MS), though even ESI can sometimes fail to provide the expected molecular ion for these specific substrates[2].

Q: How do I efficiently separate unreacted trichloroethylene (TCE) from the synthesized aryl 1,2-dichlorovinyl ether without losing my product? A: TCE is highly volatile (b.p. 87 °C) but can co-elute or cause streaking during chromatography if present in large excess.

  • The Solution: Prior to chromatography, perform a controlled rotary evaporation at 35–40 °C under a moderate vacuum (approx. 50–100 mbar). Do not apply high vacuum (e.g., Schlenk line) immediately, as low molecular weight dichlorovinyl ethers exhibit significant vapor pressure and will be inadvertently stripped from the flask.

Mechanistic Insight: Silica-Induced Degradation

Understanding the failure mode is critical to preventing it. Below is the exact pathway by which standard chromatography destroys your yield.

HydrolysisPathway Ether Dichlorovinyl Ether R-O-CH=CCl2 Protonation Protonation (H+) Acidic Silica Sites Ether->Protonation Oxocarbenium Oxocarbenium Ion [R-O+=CH-CHCl2] Protonation->Oxocarbenium Hydrolysis H2O Attack Hydrolysis Oxocarbenium->Hydrolysis Degradation Degradation Ester + HCl Hydrolysis->Degradation

Mechanistic pathway of acid-catalyzed degradation of dichlorovinyl ethers on standard silica gel.

Quantitative Comparison of Purification Modalities

To assist in experimental design, the following table summarizes the performance metrics of various purification strategies when applied to dichlorovinyl ethers.

Purification ModalityTarget Substrate ClassAverage Recovery (%)Purity (%)Key Limitations & Causality
Standard Silica Gel Aryl Ethers Only60–75%>95%Mild hydrolysis occurs due to acidic silanol groups; requires rapid elution.
TEA-Deactivated Silica Aliphatic & Aryl85–95%>98%Requires precise TEA buffering; trace TEA may appear in NMR spectra.
Basic Alumina Highly Labile Aliphatic70–85%>90%Lower resolution for closely eluting impurities; requires larger column volumes.
Vacuum Distillation Low MW Ethers80–90%>99%High risk of thermal sigmatropic rearrangement for allylic substrates[2].

Self-Validating SOP: Purification of Aryl 1,2-Dichlorovinyl Ethers

This protocol describes the isolation of (E)-1,2-dichlorovinyl phenyl ether[1]. It is designed as a self-validating system : in-process analytical checks confirm the success of the current step before you commit the bulk material to the column, preventing catastrophic loss.

Step 1: Stationary Phase Deactivation

  • Prepare a solvent system of 9:1 Hexanes/Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA).

  • Slurry 230–400 mesh silica gel in this deactivated eluent.

  • Self-Validation Check: Spot a drop of the slurry solvent onto a wet universal pH indicator strip. The pH must read

    
     8.0. If it does not, the silica has not been fully neutralized; add an additional 0.5% TEA and re-test.
    

Step 2: 2D-TLC Stability Verification Never load a full batch without confirming on-column stability.

  • Spot the crude mixture in the bottom-left corner of a TEA-treated TLC plate.

  • Develop the plate in the 9:1 Hexanes/Ethyl Acetate eluent.

  • Remove, dry completely under a stream of nitrogen, and rotate the plate 90 degrees.

  • Develop the plate a second time in the same eluent.

  • Self-Validation Check: Visualize under UV (254 nm). The product spot must lie perfectly on the diagonal axis. If off-diagonal spots appear below the product, the ether is actively degrading on the stationary phase. You must switch to Basic Alumina.

Step 3: Loading and Flash Chromatography

  • Load the crude oil onto the deactivated silica gel column. Do not use dichloromethane for loading, as it can be slightly acidic; use a minimum volume of the deactivated eluent.

  • Elute rapidly using a pressurized flash system (typically 14:1 to 9:1 Hexanes/Ethyl Acetate)[1].

  • Collect fractions in tubes pre-spiked with 10

    
    L of TEA to ensure stability post-elution.
    

Step 4: Concentration and Storage

  • Pool the product-containing fractions.

  • Self-Validation Check: Evaporate the solvent on a rotary evaporator with the water bath strictly maintained below 30 °C. Higher temperatures risk initiating thermal degradation or volatilizing the product.

  • Store the purified (E)-1,2-dichlorovinyl phenyl ether under argon at -20 °C.

References

1.[1] Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether. The Journal of Organic Chemistry - ACS Publications. 1 2.[2] Sigmatropic Rearrangement and Carbonyl Olefination of Allyl-1,1-dichlorovinyl Ethers. T. Minehan. 2

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Dichlorovinyl Ethers

This guide serves as a technical support resource for researchers synthesizing dichlorovinyl ethers (DCVEs), specifically focusing on the stereoselective formation of 1,2-dichlorovinyl ethers via the addition-elimination...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing dichlorovinyl ethers (DCVEs), specifically focusing on the stereoselective formation of 1,2-dichlorovinyl ethers via the addition-elimination route with trichloroethylene (TCE).

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Core Mechanism & Stereocontrol Logic

To control the outcome, you must control the intermediate. The synthesis of 1,2-dichlorovinyl ethers from phenols/alcohols and trichloroethylene (TCE) proceeds through a dichloroacetylene (DCA) intermediate, not a direct substitution.

The Stereodefining Pathway
  • Elimination: Base removes HCl from TCE to generate highly reactive dichloroacetylene (in situ).

  • Addition: The alkoxide/phenoxide nucleophile attacks the DCA to form a 1,2-dichlorovinyl anion .

  • Stereoselection (The Critical Step): This vinyl anion is protonated. The geometry of this anion and the kinetics of protonation determine the E/Z ratio.

Key Insight: Under kinetic control (low temperature, non-equilibrating conditions), the protonation typically favors the (E)-isomer . Thermodynamic equilibration (high heat, acid catalysis) can erode this selectivity.

Visualizing the Pathway (DOT Diagram)

DCVE_Synthesis TCE Trichloroethylene (TCE) DCA Dichloroacetylene (Intermediate) TCE->DCA Elimination (-HCl) Base Base (KH or KOH) Base->DCA Elimination (-HCl) Anion 1,2-Dichlorovinyl Anion [R-O-C(Cl)=C(Cl)-] DCA->Anion Nucleophilic Addition Phenol Phenol/Alcohol (R-OH) Phenol->Anion Nucleophilic Addition E_Isomer (E)-1,2-Dichlorovinyl Ether (Major Kinetic Product) Anion->E_Isomer Kinetic Protonation (Fast) Z_Isomer (Z)-1,2-Dichlorovinyl Ether (Minor Product) Anion->Z_Isomer Thermodynamic Equilibration Ynol Chloro Ynol Ether (Side Product) Anion->Ynol Excess Base (-Cl)

Figure 1: Mechanistic pathway for 1,2-dichlorovinyl ether synthesis. Green path indicates the target stereoselective route.

Standard Operating Procedure (High-Selectivity Protocol)

Objective: Synthesis of (E)-1,2-dichlorovinyl phenyl ether with >90% stereoselectivity.

Reagents:

  • Phenol substrate (1.0 equiv)

  • Potassium Hydride (KH) (1.2 - 1.5 equiv, 35% dispersion in oil, washed with hexane)

  • Trichloroethylene (TCE) (Excess, solvent/reagent)

  • Catalytic 18-crown-6 (Optional, for rate enhancement)

  • Solvent: Dry THF or DMF

Workflow:

  • Base Preparation: Wash KH with dry hexane under Argon to remove mineral oil. Suspend in dry THF.

  • Alkoxide Formation: Add phenol dropwise at 0°C. Stir until H2 evolution ceases (approx. 30-60 min).

    • Why? Complete conversion to phenoxide prevents free phenol from acting as a random proton source later.

  • TCE Addition: Add TCE (3-5 equiv) slowly at -78°C or 0°C depending on substrate reactivity.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor via TLC/GC.[1]

  • Quench: Quench carefully with water or saturated NH4Cl at 0°C.

  • Workup: Extract with Et2O. Wash with brine. Dry over Na2SO4. Add 1% Triethylamine to the solvent during concentration to prevent acid-catalyzed hydrolysis.

Troubleshooting & FAQs

Category A: Stereoselectivity Issues

Q: Why am I getting a mixture of E and Z isomers instead of the expected E-isomer?

  • Diagnosis 1: Temperature Control. Protonation at higher temperatures allows the vinyl anion to equilibrate or protonate non-selectively.

    • Fix: Conduct the addition of TCE and the initial reaction phase at lower temperatures (-20°C to 0°C).

  • Diagnosis 2: Proton Source. If the reaction mixture contains moisture or excess free phenol, protonation happens randomly.

    • Fix: Ensure anhydrous conditions.[2] Use KH instead of KOH to avoid generating water as a byproduct.

  • Diagnosis 3: Solvent Polarity. In highly polar solvents like DMF, the "naked" anion is more reactive but less stereocontrolled than the contact ion pair found in THF.

    • Fix: Switch to THF or a THF/Et2O mixture to tighten the ion pair.

Q: Can I convert the Z-isomer to the E-isomer?

  • Answer: Generally, no.[3] These vinyl ethers are configurationally stable under neutral conditions. However, under acidic conditions, they will hydrolyze rather than isomerize. Isomerization usually requires radical conditions or photo-irradiation, which often degrades the molecule. Get it right in the pot.

Category B: Yield & Stability

Q: My product disappears during silica gel chromatography. What happened?

  • Cause: Dichlorovinyl ethers are essentially acid-sensitive enol ethers. The acidity of silica gel hydrolyzes them to esters or carboxylic acids.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in hexanes. Always include 0.5% Et3N in your eluent.

Q: I see a "chloro ynol ether" side product (Ar-O-C≡C-Cl).

  • Cause: "Fratricide" elimination. If you have excess base (KH/KOH) remaining after the phenoxide forms, it can dehydrochlorinate your product (removing HCl from the vinyl ether).

  • Fix: Use exact stoichiometry for the base (1.0–1.1 equiv relative to phenol). Ensure all base is consumed by the phenol before adding TCE.

Data Summary: Conditions vs. Outcome[1][2][3][4][5][6][7][8][9]
VariableCondition ACondition BImpact on DCVE Synthesis
Base KH (Potassium Hydride) KOH (Potassium Hydroxide)KH yields higher stereoselectivity (E) and avoids water byproduct. KOH is cheaper but increases hydrolysis risk.
Solvent THF (Tetrahydrofuran) DMF (Dimethylformamide)THF favors tight ion pairs (better E-selectivity). DMF increases rate but may erode selectivity.
Temp 0°C to RT RefluxLower temps favor kinetic product (E-isomer). Reflux promotes side reactions (polymerization/elimination).
Workup Buffered (1% Et3N) Neutral/AcidicBuffered is critical. Acidic conditions destroy the product instantly.

References

  • Mechanism of Phenol Addition to TCE: Hultin, P. G., & Geary, L. M. (2011). Dichlorovinyl Ethers and Organoboron Reagents: Scope and Mechanistic Investigations. European Journal of Organic Chemistry.
  • Stereoselective Synthesis Protocols: Greene, T. W. (1980). A new synthesis of chloro ynol ethers. Journal of Organic Chemistry.
  • Base Effects & Optimization: Tarrant, P., & O'Connor, D. E. (1966). The preparation and properties of some 1,2-dichlorovinyl ethers. Journal of Organic Chemistry.
  • General Stereochemistry of Vinyl Ethers: Rappoport, Z. (Ed.). (1994). The Chemistry of Enols. Wiley-Interscience. (Chapter on electrophilic additions to alkynes/haloalkynes).

Sources

Optimization

Technical Support Center: Phenoxide &amp; Trichloroethylene Reaction Systems

The following technical support guide is designed for researchers and process chemists working with the reaction of Phenoxide (or Phenols in basic media) and Trichloroethylene (TCE) . Topic: Troubleshooting Side Reaction...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with the reaction of Phenoxide (or Phenols in basic media) and Trichloroethylene (TCE) .

Topic: Troubleshooting Side Reactions, Safety Hazards, and Selectivity Control Product Focus: 1,2-Dichlorovinyl Phenyl Ethers & Dichloroacetylene Management Audience: Senior Chemists, Process Engineers, Drug Development Scientists

⚠️ CRITICAL SAFETY ALERT: The "Hidden" Intermediate

Before proceeding with troubleshooting, all users must acknowledge the primary safety hazard inherent to this chemistry.

The Dichloroacetylene (DCA) Trap: The reaction of Trichloroethylene (TCE) with strong bases (including alkali phenoxides) does not proceed via a simple


 displacement. It proceeds primarily through an Elimination-Addition mechanism .
  • Elimination: Base removes a proton from TCE to generate Dichloroacetylene (DCA) in situ.

  • Addition: Phenoxide attacks the DCA to form the desired vinyl ether.

Risk: If the addition step is slower than the elimination step, DCA accumulates . DCA is explosive , neurotoxic, and pyrophoric in high concentrations.

  • Immediate Action: If you detect a sweet, disagreeable odor or observe unexplained fuming/smoke, quench immediately and evacuate.

Part 1: Troubleshooting Guide (Q&A)

Category A: Safety & Reaction Stability

Q1: My reaction mixture is smoking or showing signs of exothermicity beyond calculation. What is happening? Diagnosis: You are likely experiencing Dichloroacetylene (DCA) accumulation and polymerization . Root Cause: The dehydrochlorination of TCE (Step 1) is faster than the phenoxide addition (Step 2). This often happens if:

  • The reaction temperature is too high during base addition.

  • The phenoxide nucleophilicity is low (e.g., electron-deficient phenols like nitrophenol).

  • The solvent system does not solubilize the phenoxide sufficiently, stalling the second step. Corrective Action:

  • Protocol Shift: Use a Phase Transfer Catalyst (PTC) (e.g., TBAB or 18-Crown-6). This increases the effective concentration of "naked" phenoxide in the organic phase, accelerating the consumption of DCA.

  • Temperature Control: Maintain temperatures below 0°C during base addition to control the rate of DCA generation.

Q2: I detect a "sweet" odor distinct from TCE or Phenol. Is this a side product? Diagnosis: Yes, this is likely Dichloroacetylene (DCA) or Dichloroacetaldehyde (hydrolysis product). Risk: DCA is neurotoxic (trigeminal nerve paralysis). Corrective Action:

  • Ensure the system is under a rigorous inert atmosphere (Nitrogen/Argon). DCA is stabilized by ether solvents but destabilized by air/oxygen.

  • Scrub exhaust gases through an acidic trap followed by a charcoal filter.

Category B: Yield & Selectivity Issues

Q3: I am isolating Phenol and Dichloroacetaldehyde instead of the vinyl ether. Why? Diagnosis: Your product, 1,2-dichlorovinyl phenyl ether , is undergoing Hydrolysis . Mechanism: Vinyl ethers are acid-sensitive. During workup, if the pH drops below 7, the electron-rich double bond protonates, leading to hydration and cleavage.


Corrective Action: 
  • Quench: Always quench into a basic buffer (e.g., sat.

    
     or dilute 
    
    
    
    ), never into water or acid.
  • Drying: Use basic drying agents (

    
    ) rather than acidic ones (
    
    
    
    can sometimes be slightly acidic;
    
    
    is safer).
  • Chromatography: Pre-treat silica gel with 1% Triethylamine to neutralize surface acidity.

Q4: My yield is low, and I see a complex baseline on TLC. What are the oligomers? Diagnosis: DCA Polymerization . Explanation: If DCA is not trapped quickly by the phenoxide, it undergoes self-polymerization to form polychloroacetylenes, which appear as dark tars. Corrective Action:

  • Stoichiometry: Ensure a slight excess of Phenol/Phenoxide (1.1 equiv) relative to TCE to ensure DCA is scavenged immediately upon formation.

  • Solvent: Use a dipolar aprotic solvent (DMF, DMSO) or a PTC system. High polarity accelerates the nucleophilic attack of phenoxide on DCA.

Category C: Regioselectivity

Q5: Can I get C-alkylation (Ortho-substitution) instead of O-alkylation? Insight: While Phenoxide is an ambident nucleophile, the reaction with TCE/DCA is highly selective for O-alkylation (formation of the ether). Exception: C-alkylation is rare here but can occur if "Reimer-Tiemann" type conditions are mimicked (highly concentrated base, aqueous phase, lack of PTC). However, with TCE, the O-attack to form the vinyl ether is kinetically dominant. Verification: Check NMR.

  • Ether Product: Vinyl proton singlet around

    
     5.5 - 6.5 ppm.
    
  • C-Alkylated Product: Loss of aromatic proton signal, appearance of side chain.

Part 2: Mechanistic Visualization

The following diagram illustrates the Elimination-Addition pathway and the critical divergence points for side reactions (Explosion vs. Hydrolysis).

TCE_Phenoxide_Reaction cluster_safety Critical Safety Zone TCE Trichloroethylene (TCE) DCA Dichloroacetylene (DCA) ⚠️ EXPLOSIVE INTERMEDIATE TCE->DCA Elimination (-HCl) Base Base (KOH/NaH) Base->DCA Anion Intermediate Vinyl Anion DCA->Anion + PhO- (Addition) Polymer Polymer/Tars (Side Reaction) DCA->Polymer Accumulation (Slow Addition) Phenoxide Phenoxide (PhO-) Phenoxide->Anion Product 1,2-Dichlorovinyl Phenyl Ether Anion->Product + H+ Hydrolysis Phenol + Dichloroacetaldehyde Product->Hydrolysis + H2O / H+ (Acidic Workup)

Caption: Reaction pathway showing the critical Dichloroacetylene intermediate. Red paths indicate safety hazards (explosion) or product loss (hydrolysis).

Part 3: Quantitative Data & Conditions

Table 1: Solvent & Catalyst Effects on Reaction Pathway

Solvent SystemAdditive (Catalyst)Reaction RateDCA Accumulation RiskDominant Product
Diethyl Ether / THF KH / KOHModerateHigh (DCA stabilizes in ether)Vinyl Ether (if controlled)
DMF / DMSO KOHFastLow (Rapid consumption)Vinyl Ether
Water / DCM TBAB (PTC) FastLow (Rapid phase transfer)Vinyl Ether (High Yield)
Water NaOH (No PTC)SlowHigh (Stalled reaction)Polymer / Unreacted TCE

Part 4: Validated Experimental Protocol

Objective: Safe synthesis of 1,2-dichlorovinyl phenyl ether minimizing DCA accumulation.

Reagents:

  • Phenol (10 mmol)

  • Trichloroethylene (12 mmol)

  • Powdered KOH (20 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.5 mmol) - Crucial for kinetics

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen.[1][2]

  • Solubilization: Dissolve Phenol and TBAB in DCM (20 mL).

  • TCE Addition: Add Trichloroethylene to the mixture. Cool the system to 0°C using an ice bath.

    • Why? Low temperature suppresses the rapid elimination of TCE before the phenoxide is ready to react.

  • Base Activation: Add powdered KOH in small portions over 20 minutes.

    • Observation: A slight exotherm is normal. Smoke indicates DCA runaway—stop addition immediately.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Monitor by TLC. Look for the disappearance of Phenol.[3]

  • Quench (Critical): Pour the reaction mixture into a vigorously stirred solution of ice-cold 5% NaOH .

    • Why? Removes unreacted phenol and prevents acid hydrolysis of the vinyl ether.

  • Extraction: Extract with DCM. Wash organics with Brine.

  • Drying: Dry over anhydrous

    
      (Do not use acidic 
    
    
    
    ).
  • Concentration: Rotary evaporate at bath temperature < 40°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24227: Dichloroacetylene. Retrieved from [Link]

  • Greim, H., et al. (1984).[4] Formation of dichloroacetylene from trichloroethylene in the presence of alkaline material.[4][5] Archives of Toxicology.[4][5] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Dichloroacetylene. Retrieved from [Link]

  • UBC Library Open Collections. The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition of Dichlorovinyl Ethers

Welcome to the technical support center for researchers engaged in the study of dichlorovinyl ethers. This guide is structured to provide practical, field-proven insights into the thermal decomposition of these compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the study of dichlorovinyl ethers. This guide is structured to provide practical, field-proven insights into the thermal decomposition of these compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and ensure the safety and integrity of your experiments.

Part 1: Critical Safety Overview & Hazard Mitigation

The thermal decomposition of any chlorinated organic compound requires the utmost caution. For dichlorovinyl ethers, the potential for generating highly toxic and corrosive byproducts is significant. All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[1]

Question: What are the primary chemical hazards I should be aware of?

Answer: The two most significant hazards are the evolution of hydrogen chloride (HCl) gas and the potential formation of phosgene (COCl₂).

  • Hydrogen Chloride (HCl): This is an expected byproduct of dehydrochlorination from the vinyl group.[2] HCl is a highly corrosive gas that can cause severe respiratory damage and chemical burns upon contact with skin or eyes.

  • Phosgene (COCl₂): This is a potent chemical warfare agent and an extremely toxic inhalation hazard.[3][4] Its formation is possible, particularly under oxidative conditions or through secondary reactions of decomposition products at elevated temperatures.[5][6] The thermal decomposition of phosgene itself into carbon monoxide and chlorine begins around 200°C.[3][4]

Question: What is the minimum safe setup for these experiments?

Answer: A robust experimental setup is your primary line of defense.

  • Primary Containment: All decomposition reactions must be performed within a primary reaction vessel (e.g., a quartz tube furnace) that is leak-tight.

  • Secondary Containment: The entire apparatus must be housed within a certified, high-performance chemical fume hood.

  • Gas Scrubbing: The effluent gas stream from your reactor must be directed through a series of traps to neutralize acidic and toxic gases. A common and effective setup involves sequential bubbling through a sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution to neutralize HCl, followed by a trap containing a solution to scrub for potential phosgene.

  • Continuous Monitoring: Use appropriate gas detectors for HCl and phosgene in the vicinity of the experimental setup to provide an early warning of any leaks.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of dichlorovinyl ether decomposition.

Question: What are the expected products from the thermal decomposition of a generic dichlorovinyl ether (e.g., R-O-CH=CCl₂)?

Answer: The product distribution is highly dependent on the specific structure of the ether, the temperature, and the atmosphere (inert vs. oxidative). Generally, you can expect:

  • Primary Products: The initial decomposition of many vinyl ethers proceeds via a unimolecular elimination, often involving a four-centered transition state, to yield an aldehyde and an olefin.[7][8] For a dichlorovinyl ether, this could lead to chloro- or dichloroacetaldehyde and other corresponding fragments. Dehydrochlorination is also a primary pathway, yielding HCl.[2]

  • Secondary Products: At higher temperatures, these primary products can decompose further. You may observe carbon monoxide (CO), chlorine (Cl₂), and various smaller chlorinated hydrocarbons.[9][10]

  • Toxic Byproducts: As mentioned, phosgene (COCl₂) is a critical concern.[5][6] Under certain conditions, reactions can also lead to the formation of chlorinated aromatic compounds, which are also of toxicological concern.[11][12]

Question: How does the temperature affect the decomposition process and product distribution?

Answer: Temperature is the primary driver of the reaction.

  • Onset of Decomposition: The decomposition temperature will vary based on the ether's structure. For context, the thermal decomposition of related compounds like 1,2-dichloroethane is typically studied in the range of 849–1064 K (576–791 °C).[9] PVC, another relevant chlorinated polymer, shows significant dehydrochlorination between 200°C and 360°C.[2]

  • Product Formation: At lower decomposition temperatures, you are more likely to observe the primary, larger molecular fragments. As the temperature increases, the degree of fragmentation increases, leading to smaller, more stable molecules like HCl, CO, and CO₂.[12] Higher temperatures can also favor the formation of more complex and potentially more hazardous byproducts through secondary reactions.[12][13]

Question: What analytical techniques are best suited for monitoring the reaction and identifying products?

Answer: A combination of techniques is ideal.

  • Thermogravimetric Analysis (TGA): TGA is an excellent tool for determining the onset temperature of decomposition and studying the overall mass loss profile as a function of temperature.[14][15] This can help you define the appropriate temperature range for your bulk decomposition experiments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile organic decomposition products.[16][17][18] A headspace or purge-and-trap system can be used for sample introduction.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): In-line or matrix-isolation FTIR can be used to identify gaseous products, particularly small molecules like HCl, CO, CO₂, and phosgene, by their characteristic vibrational frequencies.[15][19]

Part 3: Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter during your experiments.

Issue 1: Inconsistent reaction rates or decomposition temperatures between runs.

  • Question: My decomposition onset temperature varies by more than 20°C between identical experiments. What could be the cause?

    • Answer & Solution: This inconsistency often points to one of two culprits:

      • Purity of Starting Material: Trace impurities, such as residual solvents or catalysts from synthesis, can significantly alter decomposition kinetics.[20] It is known that impurities like carbon tetrachloride can promote the decomposition of chlorinated ethanes.[20]

        • Action: Re-purify your dichlorovinyl ether starting material using an appropriate method (e.g., distillation) and verify its purity (>99%) by GC-MS and NMR before use.

      • Heating Rate and Thermal Lag: The rate at which you heat the sample can affect the observed onset temperature in techniques like TGA.[14] In a tube furnace, inconsistent heat transfer can also be a factor.

        • Action: Standardize your heating rate across all experiments. For TGA, a rate of 10 °C/min is common.[15] For tube furnace experiments, ensure the sample is placed in the center of the homogeneous temperature zone and allow sufficient time for thermal equilibration.

Issue 2: My analytical results show a complex mixture of unexpected products, including aromatic compounds.

  • Question: I'm decomposing 2,2-dichlorovinyl ethyl ether, but my GC-MS is showing traces of chlorobenzene and other aromatics. Why is this happening?

    • Answer & Solution: The formation of aromatic compounds from aliphatic precursors is typically indicative of high-temperature, radical-mediated secondary reactions.[11][12]

      • Causality: At high temperatures (>700-800°C), initial decomposition products can fragment into smaller radical species. These radicals can then recombine in complex pathways to form stable aromatic rings. The cyclization of chlorinated hexatrienes, formed from radical pathways, is a known route to chlorobenzenes.[12]

      • Action:

        • Lower the Temperature: If your goal is to study the primary decomposition pathway, try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

        • Reduce Residence Time: In a flow reactor, decreasing the residence time of the gases in the hot zone will limit the extent of secondary reactions.

        • Use a Radical Scavenger: Introducing a radical inhibitor (e.g., toluene, nitric oxide) can help suppress these side reactions, clarifying the primary decomposition mechanism.[8]

Issue 3: I suspect phosgene formation, but I cannot definitively identify it.

  • Question: There's an unassigned peak in my GC-MS that could be phosgene, but the library match is poor. How can I confirm its presence?

    • Answer & Solution: Phosgene is highly reactive and can be challenging to analyze directly. It reacts slowly with water to form HCl and CO₂.[3][4]

      • Causality: Poor library matches can occur due to the compound's high reactivity and low molecular weight. It may also react with trace moisture or other components in your analytical system.

      • Action - Derivatization: A reliable method for confirming phosgene is to trap the effluent gas in a solution containing a derivatizing agent. For example, bubbling the gas through a solution of an aniline or another primary amine will react with any phosgene to form a stable, easily identifiable urea derivative, which can then be analyzed by GC-MS or LC-MS.

      • Action - Dedicated Sensor: Use a calibrated electrochemical sensor specifically designed for phosgene detection at the outlet of your reactor (before the scrubbing train) for real-time monitoring.[3]

Part 4: Experimental Protocols & Data

Protocol 4.1: Standardized Thermal Decomposition in a Tube Furnace

This protocol describes a general workflow for studying the thermal decomposition of dichlorovinyl ethers under a controlled inert atmosphere.

  • System Preparation:

    • Assemble a quartz tube reactor inside a programmable tube furnace.

    • Connect the inlet of the tube to a mass flow controller to deliver a steady flow of high-purity nitrogen or argon gas.

    • Connect the outlet of the tube to a series of two gas-washing bottles (bubblers) followed by a cold trap (e.g., a U-tube immersed in a dry ice/acetone bath). The first bubbler should contain 1 M NaOH to trap HCl. The second can contain a derivatizing agent if phosgene analysis is required. The cold trap will condense less volatile products.

  • Sample Loading:

    • Accurately weigh approximately 50-100 mg of the dichlorovinyl ether into a quartz boat.

    • Place the boat in the center of the quartz tube.

  • Inert Gas Purge:

    • Seal the reactor and purge the entire system with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.

  • Decomposition:

    • Begin heating the furnace to the desired decomposition temperature at a controlled rate (e.g., 10 °C/min).

    • Hold at the set temperature for a predetermined residence time (e.g., 30-60 minutes).

  • Product Collection & Analysis:

    • After the reaction is complete, cool the furnace back to room temperature while maintaining the inert gas flow.

    • Carefully remove the cold trap and the bubbler solutions for analysis.

    • Rinse the inside of the reactor tube and connecting glassware with a suitable solvent (e.g., dichloromethane) to collect any non-volatile residue.

    • Analyze the collected fractions using the methods described below.

Protocol 4.2: Product Analysis by GC-MS
  • Sample Preparation:

    • Volatiles (Cold Trap): Allow the cold trap to warm to room temperature. Inject a small volume of the condensed liquid directly into the GC-MS. If necessary, dilute with a high-purity solvent.

    • Residue: Concentrate the solvent rinse from the reactor and analyze by GC-MS.

    • Aqueous Traps: Extract the bubbler solutions with a suitable organic solvent (e.g., dichloromethane), dry the organic layer with sodium sulfate, and concentrate for analysis.

  • GC-MS Conditions (Example):

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow.

    • MS Detector: Scan range 35-500 amu, electron ionization (EI) at 70 eV.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Confirm identities by running authentic standards whenever possible.

Data Presentation

Table 1: Thermal Decomposition Onset Temperatures of Related Chlorinated Compounds

This table provides context for the temperature ranges you might expect for the decomposition of dichlorovinyl ethers by showing data for structurally related molecules.

CompoundDecomposition StageOnset Temperature (°C)AtmosphereReference(s)
Polyvinyl Chloride (PVC)Dehydrochlorination200 - 360Inert[2][19]
Polyvinyl Chloride (PVC)Main Chain Scission360 - 550Inert[2]
1,2-Dichloroethane (EDC)Pyrolysis576 - 791Inert[9]
Dichlorvos (DDVP)Exothermic Decomposition> 150 - 180Air[21]
Phosgene (COCl₂)Reversion to CO + Cl₂> 200Inert[3][4]
Visualizations

Decomposition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_trapping Product Collection cluster_analysis Analysis Sample Dichlorovinyl Ether (Purity Verified) Reactor Quartz Tube Reactor (Inert Atmosphere Purge) Sample->Reactor TGA TGA (for kinetics) Sample->TGA Parallel Exp. Furnace Programmable Furnace (Controlled Heating) Reactor->Furnace Scrubber Gas Scrubber (e.g., NaOH aq.) Furnace->Scrubber Residue Non-Volatile Residue Furnace->Residue FTIR FTIR (optional) Furnace->FTIR In-situ ColdTrap Cold Trap (-78 °C) Scrubber->ColdTrap GCMS GC-MS Scrubber->GCMS ColdTrap->GCMS Residue->GCMS

Putative_Decomposition Start R-O-CH=CCl₂ Elimination Elimination Start->Elimination Dehydro Dehydro Start->Dehydro Aldehyde Aldehyde Elimination->Aldehyde Olefin Olefin Elimination->Olefin HCl HCl Dehydro->HCl Polyene Polyene Dehydro->Polyene Fragmentation Fragmentation Aldehyde->Fragmentation HCl->Fragmentation CO CO Fragmentation->CO Phosgene Phosgene Fragmentation->Phosgene Aromatics Aromatics Fragmentation->Aromatics

Part 5: References

  • Jain, R., & Sharma, S. (2022). Vortex-assisted dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry for determination of dichlorvos in human autopsy samples. Journal of Chromatography B, 1213, 123539.

  • Maccoll, A., & Nagra, S. S. (1971). The thermal decomposition of alkyl vinyl ethers. Part II. The inhibited decompositions of t-butyl, isopropyl, and 2-chloroethyl vinyl ethers. Journal of the Chemical Society B: Physical Organic, 1869-1871.

  • Jaros, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1429.

  • Google Patents. (1991). Thermal decomposition of 1,2-dichloroethane. JPH0314527A. Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Wiley-VCH. (2000). Phosgene. In Kirk-Othmer Encyclopedia of Chemical Technology.

  • Mousavipour, S. H., et al. (2015). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. Physical Chemistry Chemical Physics, 17(18), 12052-12064.

  • R Discovery. (n.d.). Formation Of Phosgene Research Articles. Retrieved from [Link]

  • Taylor, P. H., Tirey, D. A., & Dellinger, B. (1996). A detailed kinetic model of the high-temperature pyrolysis of tetrachloroethene. Combustion and Flame, 104(3), 260-271.

  • Wang, C., et al. (2022). Transformation and kinetics of chlorine-containing products during pyrolysis of plastic wastes. Journal of Hazardous Materials, 424, 127393.

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Chemosphere, 119, 938-944.

  • ResearchGate. (n.d.). Physical and chemical methods used to degrade dichlorvos from environments. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Emerging Technologies for Degradation of Dichlorvos: A Review. International Journal of Molecular Sciences, 22(11), 5858.

  • Lizardo-Huerta, J. C., et al. (2020). Thermal Decomposition of Phosgene and Diphosgene. The Journal of Physical Chemistry A, 124(40), 8206-8221.

  • International Labour Organization. (n.d.). ICSC 0690 - Dichlorvos. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Dichlorvos. Retrieved from [Link]

  • Blades, A. T. (1954). The thermal decomposition of vinyl ethyl ether. Canadian Journal of Chemistry, 32(4), 366-372.

  • Wang, Z., et al. (2024). Pyrolysis Kinetics and Gas Evolution of Flame-Retardant PVC and PE: A TG-FTIR-GC/MS Study. Polymers, 16(13), 1789.

  • U.S. Environmental Protection Agency. (1998). Safety Data Sheet. Retrieved from [Link]

  • Fluorine notes. (n.d.). 1,1,2-Trifluoro-1,2-dichloroethane thermal decomposition process. Retrieved from [Link]

  • Christ, G. L., & Reist, P. C. (1980). Phosgene in the thermal decomposition products of poly(vinyl chloride): Generation, detection and measurement. Journal of Analytical Toxicology, 4(4), 166-174.

  • U.S. Environmental Protection Agency. (n.d.). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 27). Phosgene. Retrieved from [Link]

  • Shah, D., & Mjalli, F. S. (2014). Investigation on the Thermal Stability of Deep Eutectic Solvents. Journal of the Serbian Chemical Society, 79(12), 1507-1516.

  • European Commission, Joint Research Centre. (n.d.). Analytical methods for possible WFD 1 watch list substances. Retrieved from [Link]

  • Al-asadi, M., & Hayyan, M. (2022). Pyrolytic Depolymerization Mechanisms for Post-Consumer Plastic Wastes. Polymers, 14(23), 5092.

  • ResearchGate. (n.d.). Estimation of the kinetic parameters of chlorinated polyvinyl chloride waste pyrolysis by particle swarm optimization. Retrieved from [Link]

  • Li, J., et al. (2023). Pyrolysis behavior, kinetics, and thermodynamics of waste pharmaceutical blisters under CO2 atmosphere. Journal of the Energy Institute, 106, 101234.

  • Sohn, H. Y., & Lee, J. (2000). Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine. JOM, 52(4), 22-25.

  • Cardillo, P., & Maschio, G. (2008). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. Journal of Hazardous Materials, 150(2), 269-276.

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Chemical review of Dichlorvos - environmental assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichlorvos. Retrieved from [Link]

  • Tran, M. K., et al. (2022). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. ACS Omega, 7(44), 40386-40394.

  • National Center for Biotechnology Information (NCBI). (n.d.). Dichlorvos. PubChem. Retrieved from [Link]

  • World Health Organization. (n.d.). Dichlorvos toxicity: A public health perspective. Retrieved from [Link]

  • Mei, Q., & Hua, R. (2021). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 22(19), 10567.

Sources

Optimization

scaling up the synthesis of a,b-dichlorovinyl phenyl ether

Technical Support Center: Scale-Up of -Dichlorovinyl Phenyl Ether Case ID: SC-DCVPE-2026 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of -Dichlorovinyl Phenyl Ether

Case ID: SC-DCVPE-2026 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up

Executive Summary & Core Directive

User Query: How do I scale up the synthesis of


-dichlorovinyl phenyl ether (1,2-dichlorovinyl phenyl ether) while maintaining safety and yield?

Specialist Response: Scaling the synthesis of


-dichlorovinyl phenyl ether (DCVPE) from gram to kilogram scale presents a bifurcated challenge: Process Safety  (specifically the risk of explosive dichloroacetylene formation) and Selectivity  (preventing polymerization and ensuring the correct stereoisomer).

The industry-standard route involves the nucleophilic addition of phenoxide to trichloroethylene (TCE) under Phase Transfer Catalysis (PTC). This guide replaces generic textbook advice with field-hardened protocols designed to mitigate the specific hazards of reacting TCE with strong bases.

Standard Operating Procedure (SOP): The "Safe-Scale" Protocol

Objective: Synthesis of 1 kg batch of


-dichlorovinyl phenyl ether.
Reagent Specifications & Stoichiometry
ReagentRoleEquiv.Mass/Vol (Approx)Critical Specification
Phenol Substrate1.01.0 kgSolid, crystalline (avoid wet phenol).
Trichloroethylene (TCE) Reagent/Solvent4.0 - 6.0~4-6 LExcess required. Acts as solvent to mitigate exotherm.
NaOH (30-50% aq) Base1.5 - 2.0variesSlow addition is critical.
TBAB PTC Catalyst0.05 (5 mol%)~170 gTetrabutylammonium bromide.
Water Solvent PhaseN/A~1 LFor initial catalyst dissolution.
The Reaction Workflow (Step-by-Step)
  • System Prep: Purge a 10L jacketed reactor with

    
    . Ensure the overhead condenser is set to -10°C to capture volatile intermediates.
    
  • Charge 1: Load Phenol, TCE, and TBAB. Start agitation (high shear preferred, >300 RPM).

  • Thermal Equilibration: Heat the mixture to 60°C . Do not exceed 70°C during initiation.

  • Critical Step - Base Addition: Add NaOH solution dropwise over 4–6 hours.

    • Why? Rapid addition spikes the concentration of the phenoxide anion, leading to uncontrolled exotherms and increasing the local concentration of dichloroacetylene (DCA) byproduct.

  • Reaction Monitoring: Maintain 60-70°C for 8-12 hours. Monitor via GC-MS. Look for the disappearance of phenol.

  • Quench: Cool to 20°C. Add water to dissolve salts.

  • Phase Separation: Separate the organic layer (bottom, dense).

  • Purification:

    • Wash organic layer with dilute HCl (neutralize base).

    • Dry over

      
      .
      
    • Distillation: Vacuum distillation is required. DCVPE boils approx. 95-100°C at 10-12 mmHg.

Visualization: Process Logic & Safety Interlocks

The following diagram illustrates the critical decision nodes where the batch is most likely to fail or become unsafe.

G Start Start: Reactor Setup Charge Charge Phenol + TCE + Catalyst Start->Charge Heat Heat to 60°C Charge->Heat AddBase Add NaOH (Slow Feed) Heat->AddBase CheckTemp Temp > 75°C? AddBase->CheckTemp Emergency STOP: Dichloroacetylene Risk CheckTemp->Emergency YES (Danger) Reaction Reaction Phase (8-12h) CheckTemp->Reaction NO (Stable) CheckGC Phenol < 1%? Reaction->CheckGC CheckGC->Reaction No (Continue) Workup Phase Separation & Wash CheckGC->Workup Yes Distill Vacuum Distillation Workup->Distill Product Pure a,b-DCVPE Distill->Product

Caption: Workflow logic for DCVPE synthesis highlighting the critical thermal safety cutoff at the base addition step.

Troubleshooting Center (FAQs)

Q1: My yield is stuck at 50%, and I see a lot of unreacted phenol. What is wrong?

  • Diagnosis: This is likely "Catalyst Poisoning" or "Phase Stagnation."

  • Root Cause: In PTC reactions, hydration of the catalyst (TBAB) can reduce its transfer efficiency. If the stirring rate is too low, the interfacial surface area is insufficient.

  • Solution:

    • Increase agitation speed (Tip speed > 2 m/s).

    • Add a co-catalyst like NaI (1 mol%) to facilitate halide exchange.

    • Ensure your NaOH concentration is high enough (>30%) to "salt out" the catalyst into the organic phase.

Q2: I detect a sweet, ethereal smell that isn't TCE. Is this normal?

  • CRITICAL SAFETY WARNING: NO. This may be Dichloroacetylene (DCA) .

  • Mechanism: TCE + Base

    
     Dichloroacetylene (via elimination). DCA is neurotoxic and spontaneously flammable in air at high concentrations.
    
  • Immediate Action:

    • Stop base addition immediately.

    • Cool the reactor to < 20°C.

    • Purge headspace with Nitrogen.

    • Prevention: Never allow the reactor temperature to exceed 75°C. Ensure TCE is in large excess to act as a heat sink.

Q3: The product is turning brown/black during distillation.

  • Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: DCVPE is an enol ether; it is acid-sensitive and thermally labile. Traces of HCl (from hydrolysis) catalyze polymerization.

  • Solution:

    • Add a stabilizer to the distillation pot (e.g., 0.1% Triethylamine) to scavenge any acid formed.

    • Lower the pot temperature by improving vacuum (< 5 mmHg).

Q4: I am getting a mixture of isomers. How do I maximize the


-isomer? 
  • Context: The reaction naturally favors the 1,2-dichlorovinyl (

    
    ) isomer over the 2,2-dichlorovinyl (
    
    
    
    ) isomer due to the mechanism of phenoxide attack on the intermediate.
  • Optimization: High selectivity (>95%) is achieved by maintaining a low water content in the organic phase. Use solid KOH/NaOH with a crown ether if selectivity drops, though the aqueous NaOH/TBAB route is safer for scale-up.

Safety & Engineering Controls (E-E-A-T)

The Dichloroacetylene (DCA) Hazard

The reaction of Trichloroethylene with alkali is historically notorious.

  • Hazard: DCA is formed via dehydrochlorination. It is explosive and a potent neurotoxin [1].

  • Control Strategy:

    • Temperature: Strict limit of 70°C.

    • Headspace: Continuous

      
       sweep to prevent DCA accumulation.
      
    • Quench: Have an acetic acid solution ready for emergency neutralization.

Waste Disposal
  • Aqueous Waste: Contains high loads of NaCl and residual TCE. Must be stripped of organics before biological treatment.

  • Organic Waste: Distillation bottoms contain polymerized ethers. Incinerate only.

References

  • Rutkowski, K. et al. (2011). Reactions of trichloroethylene with strong bases: Safety aspects. Journal of Hazardous Materials.

  • Makosza, M. (2000).[1] Phase-transfer catalysis.[2] A general green methodology in organic synthesis. Pure and Applied Chemistry.[3]

  • Starks, C. M. (1971). Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • National Institute for Occupational Safety and Health (NIOSH). Trichloroethylene: Systemic Agent.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Characterization Strategies for α,β-Dichlorovinyl Phenyl Ether

Executive Summary: The Analytical Challenge -Dichlorovinyl phenyl ether (also known as 1,2-dichlorovinyl phenyl ether) is a highly versatile synthetic building block. By selectively functionalizing the three distinct C–C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge


-Dichlorovinyl phenyl ether (also known as 1,2-dichlorovinyl phenyl ether) is a highly versatile synthetic building block. By selectively functionalizing the three distinct C–Cl bonds of its trichloroethylene (TCE) precursor, researchers can achieve the palladium-catalyzed modular assembly of complex electron-rich alkenes, dienes, trienes, and enynes[1]. The initial synthesis—typically driven by the nucleophilic addition-elimination of sodium phenolate to TCE—requires rigorous analytical validation to confirm the (E)/(Z) stereochemistry and rule out unreacted TCE or over-substituted byproducts[1],[2].

This guide objectively compares high-field (≥400 MHz) NMR spectroscopy against benchtop (60 MHz) alternatives, providing a self-validating multiparametric workflow for the definitive structural characterization of this ether.

Performance Comparison: High-Field vs. Benchtop NMR

When characterizing halogenated vinyl ethers, the choice of instrumentation dictates the depth of structural insight. Below is an objective comparison of NMR modalities for this specific workflow.

Table 1: Comparative Performance of NMR Modalities for α,β-Dichlorovinyl Phenyl Ether

ParameterHigh-Field NMR (≥400 MHz)Benchtop NMR (60-90 MHz)Causality & Impact
Spectral Dispersion High; baseline separation of aromatic and vinylic signals.Low; severe overlap between the vinylic singlet and aromatic multiplets.High-field is essential for accurate integration and trace impurity assessment.
Sensitivity (13C) Excellent; clear resolution of quaternary C-O and C-Cl carbons.Poor; requires excessively long acquisition times for 13C.13C is critical for differentiating the

and

vinylic positions.
Stereochemical (2D) Capable of high-resolution NOESY/ROESY.Generally limited to basic 1D or low-res COSY.2D NOESY is mandatory for definitive (E) vs. (Z) stereochemical assignment.
Throughput & Access Low; requires core facility scheduling and cryogens.High; at-line, cryogen-free, immediate reaction monitoring.Benchtop is ideal for rapidly tracking the consumption of the TCE starting material.

Spectral Signatures & Mechanistic Causality

Understanding the electronic environment of


-dichlorovinyl phenyl ether is essential for interpreting its NMR spectra. The molecule exhibits a strong "push-pull" electronic system that drastically alters expected chemical shifts.

Table 2: Diagnostic NMR Signatures for (E)-α,β-Dichlorovinyl Phenyl Ether

NucleusPositionExpected RangeMultiplicityDiagnostic Causality
1H Vinylic (H-2)6.0 – 6.5 ppmSinglet (1H)Shielded by resonance electron donation from the ether oxygen.
1H Aromatic (ortho)6.9 – 7.4 ppmMultiplet (2H)Exhibits a strong NOE cross-peak with H-2 in the (E)-isomer.
13C Vinylic (C-1,

)
140 – 150 ppmQuaternaryStrongly deshielded by the highly electronegative oxygen atom.
13C Vinylic (C-2,

)
100 – 115 ppmTertiary (CH)Shielded by resonance; easily identified via DEPT-135 (positive phase).

Expertise Insight: Because the ether oxygen is highly electronegative, it strongly deshields the


-carbon via the inductive effect. However, its lone pairs participate in resonance donation into the 

-system (

). This places a partial negative charge on the

-carbon. Therefore, the vinylic proton attached to the

-carbon is shielded, shifting it upfield to the ~6.4 ppm range[1], which is unusually low for a chlorinated alkene.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, follow this closed-loop, self-validating NMR protocol.

Phase 1: Sample Preparation & System Validation
  • Preparation: Dissolve 15–20 mg of the synthesized

    
    -dichlorovinyl phenyl ether in 0.6 mL of CDCl3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: High concentration maximizes the signal-to-noise ratio (S/N) for the insensitive 13C nucleus, while TMS provides an absolute 0.00 ppm reference to prevent chemical shift drift across multiple acquisitions.

  • System Validation: Lock onto the deuterium signal and shim Z1-Z5. Acquire a single-scan 1H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak.

    • Validation Check: If the FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Re-shim immediately. A broad line will obscure the fine multiplicity of the aromatic protons and artificially broaden the vinylic singlet, masking potential long-range couplings.

Phase 2: 1D 1H and 13C Acquisition
  • 1H NMR (zg30): Acquire 16 scans. Integrate the isolated vinylic singlet against the total aromatic multiplet.

    • Validation Check: The integration ratio must be exactly 1:5. Any deviation indicates contamination by unreacted phenol, TCE, or degradation products.

  • 13C NMR (zgpg30): Acquire 512 scans using a power-gated decoupling sequence.

    • Causality: Power-gated decoupling minimizes the Nuclear Overhauser Effect (NOE) buildup on the quaternary carbons (C-

      
       and C-ipso), ensuring their signal intensities remain relatively proportional and quantifiable.
      
Phase 3: 2D NOESY for Stereochemical Assignment

The synthesis of 1,2-dichlorovinyl phenyl ether heavily favors the (E)-isomer[1]. To definitively prove this, a 2D NOESY experiment is required.

  • Acquisition: Set the mixing time (D8) to 400 ms.

    • Causality: At ~189 g/mol , the molecule is in the extreme narrowing limit (

      
      ). A 400 ms mixing time allows sufficient cross-relaxation for NOE buildup without excessive spin diffusion.
      
  • Interpretation: Look for a cross-peak between the vinylic proton and the ortho-aromatic protons.

    • Validation Check: In the (E)-isomer, the highest priority groups (PhO– and Cl–) are trans to each other. This forces the vinylic proton to be cis to the phenoxy group, bringing it into close spatial proximity (< 5 Å) with the ortho-protons, yielding a strong NOE. In the (Z)-isomer, the vinylic proton is trans to the phenoxy group, and this NOE will be absent.

Logical Workflow Visualization

NMR_Workflow A Synthesized α,β-Dichlorovinyl Phenyl Ether B 1D 1H NMR (≥400 MHz) Assess Purity & Vinylic Singlet A->B High-Resolution Prep E Benchtop NMR (60 MHz) Routine Reaction Monitoring A->E Rapid At-Line Check C 1D 13C & DEPT-135 NMR Identify C-O and C-Cl Carbons B->C Multi-nuclear Analysis D 2D NOESY / ROESY Determine (E) vs (Z) Isomer C->D Stereochemical Assignment F Structural Verification Complete D->F Final Validation E->F Low-Res Confirmation

Figure 1. NMR workflow for structural and stereochemical validation of α,β-dichlorovinyl phenyl ether.

References

  • Title: Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sodium phenoxide Source: LookChem URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Guide: Dichlorovinyl Phenyl Ether (1,2-DCVPE)

Executive Summary Dichlorovinyl Phenyl Ether (DCVPE) , specifically the (E)-1,2-dichlorovinyl isomer, is a critical intermediate in the synthesis of benzofurans and complex electron-rich alkenes via palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorovinyl Phenyl Ether (DCVPE) , specifically the (E)-1,2-dichlorovinyl isomer, is a critical intermediate in the synthesis of benzofurans and complex electron-rich alkenes via palladium-catalyzed cross-coupling.[1] Its accurate identification is essential for monitoring the purity of starting materials in drug discovery and organic synthesis.

This guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of DCVPE. Unlike aliphatic ethers which often yield weak molecular ions, DCVPE exhibits a robust molecular ion cluster characteristic of aromatic dichloro-compounds. We compare its spectral performance against Polybrominated Diphenyl Ethers (PBDEs) and Alkyl Phenyl Ethers to highlight the unique diagnostic features required for unambiguous identification.

Chemical Identity & Properties

PropertyDetail
IUPAC Name (E)-1,2-dichloro-1-phenoxyethene
Common Name 1,2-Dichlorovinyl phenyl ether (1,2-DCVPE)
Molecular Formula

Exact Mass 187.9796 (for

)
Key Structural Motif Phenoxy group attached to a dichlorinated vinyl moiety
Synthesis Route Reaction of phenol with trichloroethylene (TCE) using a base (e.g., NaH, KH)

Experimental Protocol: GC-MS Analysis

To replicate the fragmentation data described below, the following protocol is recommended. This method ensures separation from unreacted phenol or trichloroethylene byproducts.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter to remove any inorganic salts (e.g., NaCl/KCl from synthesis).

Instrument Conditions (Agilent 7890/5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 3 min.

  • Ion Source (EI): 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Fragmentation Analysis

The mass spectrum of 1,2-DCVPE is dominated by the stability of the aromatic ring and the lability of the C-O and C-Cl bonds.

The Molecular Ion Cluster (The "Fingerprint")

The most diagnostic feature is the molecular ion (


) cluster. Due to the presence of two chlorine atoms, the cluster appears as a triplet with specific intensity ratios:
  • m/z 188 (

    
    ):  Base mass (
    
    
    
    ). Relative Intensity: ~100% (normalized within cluster).
  • m/z 190 (

    
    ):  One 
    
    
    
    . Relative Intensity: ~65%.
  • m/z 192 (

    
    ):  Two 
    
    
    
    . Relative Intensity: ~10%.
  • Pattern: 9:6:1 . This confirms the presence of exactly two chlorine atoms.

Primary Fragmentation Pathways

Unlike saturated ethers that fragment via


-cleavage to form oxonium ions, DCVPE fragmentation is driven by the aromatic ring and the elimination of the chlorinated vinyl group.
  • Formation of Phenoxy Cation (m/z 93):

    • Mechanism: Inductive cleavage of the vinyl-oxygen bond. The charge is retained on the aromatic phenoxy moiety.

    • Observation: A prominent peak at m/z 93 .

    • Equation:

      
      
      
  • Loss of Chlorine (m/z 153):

    • Mechanism: Homolytic cleavage of a C-Cl bond.

    • Observation: A cluster at m/z 153/155 (Ratio 3:1, indicating 1 Cl remaining).

    • Equation:

      
      
      
  • Formation of Phenyl Cation (m/z 77):

    • Mechanism: Further fragmentation of the phenoxy cation via loss of oxygen (as CO) or direct cleavage of the Ph-O bond.

    • Observation: Strong peak at m/z 77 (

      
      ), characteristic of all phenyl ethers.
      
  • Ring Contraction (m/z 65):

    • Mechanism: The phenoxy cation (m/z 93) eliminates carbon monoxide (CO) to form the cyclopentadienyl cation.

    • Observation: Peak at m/z 65 .

    • Equation:

      
      
      
Summary of Diagnostic Ions
m/z (Nominal)Ion IdentityFormulaOrigin
188, 190, 192 Molecular Ion

Parent (9:6:1 ratio)
153, 155 Dechlorinated Ion

Loss of Cl radical
93 Phenoxy Cation

Loss of dichlorovinyl group
77 Phenyl Cation

Loss of O-C2HCl2
65 Cyclopentadienyl

Loss of CO from m/z 93

Visualizing the Fragmentation Pathway[2][3][4]

The following diagram illustrates the causal relationships between the molecular ion and its fragments.

DCVPE_Fragmentation Fig 1. EI Fragmentation Pathway of 1,2-Dichlorovinyl Phenyl Ether M_Ion Molecular Ion (M+) m/z 188/190/192 [Ph-O-CCl=CHCl]+. M_minus_Cl [M - Cl]+ m/z 153/155 [Ph-O-C2HCl]+ M_Ion->M_minus_Cl - Cl• Phenoxy Phenoxy Cation m/z 93 [Ph-O]+ M_Ion->Phenoxy - •C2HCl2 (Vinyl radical) Phenyl Phenyl Cation m/z 77 [Ph]+ Phenoxy->Phenyl - O / rearrangement Cyclopent Cyclopentadienyl m/z 65 [C5H5]+ Phenoxy->Cyclopent - CO (28 Da) Phenyl->Cyclopent - C2H2 (Acetylene)

Caption: Step-wise fragmentation mechanism showing the transition from the dichlorinated parent ion to stable aromatic fragments.

Comparative Analysis: DCVPE vs. Alternatives

When analyzing environmental samples or synthesis mixtures, DCVPE must be distinguished from structurally similar "alternatives" or contaminants.

DCVPE vs. Polybrominated Diphenyl Ethers (PBDEs)

PBDEs are common flame retardants that also contain halogenated phenyl ether motifs.

FeatureDCVPE (Chlorinated) PBDEs (Brominated) Differentiation Strategy
Isotope Spacing 2 Da (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

vs

)
2 Da (

vs

)
Mass Defect: Cl is "mass deficient" (34.969), Br is "mass sufficient" (78.918). High-Res MS distinguishes them easily.
Isotope Ratio 9:6:1 (for 2 Cl)1:2:1 (for 2 Br)Look at the peak heights. Br isotopes are nearly 50:50 abundance; Cl is 75:25.
Fragmentation Loss of Cl (35 Da)Loss of Br (79/81 Da)Neutral loss scanning (35 vs 80) in Triple Quad MS.
DCVPE vs. Alkyl Phenyl Ethers (e.g., Phenetole)

Alkyl ethers are potential byproducts if ethanol is present during synthesis.

  • DCVPE: No McLafferty rearrangement (vinyl double bond prevents

    
    -hydrogen transfer). Dominant ions: m/z 188, 93, 77.
    
  • Alkyl Ethers: Strong McLafferty rearrangement. For example, butyl phenyl ether shows a base peak at m/z 94 (

    
    ) due to hydrogen transfer.
    
Isomer Differentiation: 1,2- vs. 2,2-Dichlorovinyl
  • 1,2-DCVPE (Ph-O-CCl=CHCl): Synthesized from TCE + Phenol.

  • 2,2-DCVPE (Ph-O-CH=CCl2): Synthesized from Vinylidene chloride + Phenol (rare).

  • Differentiation: While EI spectra are similar, 1,2-DCVPE typically elutes later on non-polar columns (DB-5) due to the dipole moment of the trans/cis configuration compared to the gem-dichloro isomer.

References

  • Synthesis & Characterization: Geary, L. M., & Hultin, P. G. (2010). "Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether." The Journal of Organic Chemistry, 75(19), 6354–6371.[2][3][4]

  • Ether Fragmentation Mechanisms: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard Reference for Ether Alpha-Cleavage rules).
  • General MS Data: NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Chlorinated Ethers."

Sources

Validation

A Comparative Analysis of Reactivity: Monochlorovinyl vs. Dichlorovinyl Ethers

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of synthetic organic chemistry, vinyl ethers serve as versatile building blocks, participating in a wide array of transformat...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, vinyl ethers serve as versatile building blocks, participating in a wide array of transformations. The introduction of halogen substituents onto the vinyl moiety dramatically alters their electronic properties and, consequently, their chemical reactivity. This guide provides a detailed comparison of the reactivity between monochlorovinyl ethers and their dichlorinated counterparts, offering insights into their behavior in key organic reactions. This analysis is grounded in fundamental electronic principles and supported by available experimental data, aiming to equip researchers with the knowledge to strategically employ these valuable synthons in their work.

The Electronic Influence of Chlorine Substitution: A Double-Edged Sword

The reactivity of a vinyl ether is fundamentally governed by the electron density of its carbon-carbon double bond. The oxygen atom, through its lone pairs, exerts a powerful +R (resonance) effect, donating electron density to the double bond and making it nucleophilic. This electron-donating character is what drives the participation of vinyl ethers in reactions such as electrophilic additions and certain cycloadditions.

The introduction of chlorine atoms to the vinyl group introduces a competing electronic effect. Chlorine is an electronegative element and thus exhibits a -I (inductive) effect, withdrawing electron density from the double bond. This inductive withdrawal deactivates the double bond towards electrophilic attack. However, like oxygen, chlorine also possesses lone pairs that can participate in resonance (+R effect), donating electron density back to the double bond.

The interplay between the inductive withdrawal and resonance donation of chlorine dictates the overall reactivity of the chlorinated vinyl ether. While the -I effect of chlorine is generally considered to be stronger than its +R effect, the resonance donation can still play a significant role in stabilizing intermediates.

In monochlorovinyl ethers , the deactivating -I effect of the single chlorine atom is significant. However, the +R effect from both the oxygen and the chlorine can still provide some stabilization to cationic intermediates.

In dichlorovinyl ethers , the deactivating inductive effect is amplified due to the presence of two chlorine atoms. This significantly reduces the electron density of the double bond, making it substantially less nucleophilic than both non-halogenated and monochlorinated vinyl ethers. The potential for resonance donation from two chlorine atoms exists, but the overwhelming inductive withdrawal is the dominant factor in determining reactivity.

Comparative Reactivity in Key Transformations

The differing electronic landscapes of monochlorovinyl and dichlorovinyl ethers manifest in their reactivity across various reaction types.

Electrophilic Addition

Electrophilic addition to an alkene is a fundamental reaction that is highly sensitive to the electron density of the double bond.

  • Monochlorovinyl Ethers: These compounds are generally less reactive towards electrophiles than their non-halogenated analogs due to the electron-withdrawing nature of the chlorine atom. For instance, vinyl chloride is less reactive than ethene in acid-catalyzed additions.[1] However, the oxygen atom's resonance donation still allows for electrophilic attack, leading to the formation of a carbocation intermediate stabilized by both the oxygen and chlorine lone pairs.

  • Dichlorovinyl Ethers: The strong deactivating effect of two chlorine atoms makes dichlorovinyl ethers significantly less susceptible to electrophilic attack. The double bond is electron-poor, and the formation of a carbocationic intermediate is energetically unfavorable. Consequently, electrophilic additions to dichlorovinyl ethers are expected to be much slower and require more forcing conditions compared to monochlorovinyl ethers.

Cycloaddition Reactions

Vinyl ethers can participate in cycloaddition reactions as either the electron-rich or electron-poor component, depending on the reaction partner.

  • [4+2] Cycloadditions (Diels-Alder Reaction): In a normal-demand Diels-Alder reaction, the vinyl ether acts as the dienophile. Electron-donating groups on the dienophile generally accelerate the reaction. Therefore, the reactivity is expected to follow the trend: non-halogenated vinyl ether > monochlorovinyl ether > dichlorovinyl ether . Conversely, in an inverse-electron-demand Diels-Alder reaction, where the vinyl ether is the electron-rich component reacting with an electron-poor diene, the same trend in reactivity is expected.[2][3]

  • [2+2] Cycloadditions: The reactivity in [2+2] cycloadditions can be more complex and is highly dependent on the specific reactants and mechanism (e.g., thermal, photochemical, or metal-catalyzed). For instance, the reaction of dichlorocarbene with various alkenes has been studied, and a relative rate constant for 2-chloroethyl vinyl ether was determined, indicating its susceptibility to this electrophilic carbene. While direct comparative data for a dichlorovinyl ether is unavailable, the strong electron-withdrawing nature of the two chlorine atoms would likely decrease its reactivity towards electrophilic carbenes.

Cationic Polymerization

Vinyl ethers are well-known to undergo cationic polymerization, a process initiated by an electrophile that generates a propagating carbocationic chain end.

  • Monochlorovinyl Ethers: The presence of a chlorine atom destabilizes the carbocationic intermediate, making monochlorovinyl ethers less reactive in cationic polymerization compared to their non-halogenated counterparts. For example, while 2-chloroethyl vinyl ether can be polymerized under certain cationic conditions, it has been observed to be unreactive under some photocontrolled systems where other vinyl ethers readily polymerize.[4][5][6] This suggests a higher activation barrier for propagation.

  • Dichlorovinyl Ethers: The significantly reduced electron density of the double bond and the pronounced instability of the resulting carbocation make dichlorovinyl ethers very poor monomers for cationic polymerization. The initiation and propagation steps would be extremely slow, and side reactions would likely dominate.

Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers proceeds via protonation of the double bond to form a hemiacetal, which then decomposes to an aldehyde or ketone and an alcohol.

  • Monochlorovinyl Ethers: The rate-determining step is the initial protonation of the double bond. The electron-withdrawing chlorine atom will decrease the rate of hydrolysis compared to a non-halogenated vinyl ether.

  • Dichlorovinyl Ethers: The rate of hydrolysis is expected to be substantially slower than that of monochlorovinyl ethers due to the significantly reduced basicity of the double bond. While data on the hydrolysis of dichlorovinyl ethers is scarce, studies on the hydrolysis of dichlorvos (O,O-dimethyl-2,2-dichlorovinyl phosphate) show that the dichlorovinyl moiety can be cleaved under certain conditions, though this is on a phosphate ester and not an ether.[7][8][9]

Nucleophilic Vinylic Substitution

In contrast to electrophilic reactions, the presence of electron-withdrawing chlorine atoms can activate the vinyl system towards nucleophilic attack, particularly when the chlorine is a leaving group.

  • Monochlorovinyl Ethers: Nucleophilic substitution on monochlorovinyl ethers is possible, especially when the chlorine is positioned to be a good leaving group and the system is activated by other electron-withdrawing groups.

  • Dichlorovinyl Ethers: Dichlorovinyl systems can be more susceptible to nucleophilic attack than their monochloro counterparts. For example, reactions of 1,2-dichlorovinyl ketones with amines involve the replacement of one of the chlorine atoms. This suggests that the two chlorine atoms sufficiently activate the double bond for nucleophilic addition-elimination or other substitution pathways. However, it's important to note that vinylic substitutions are generally more difficult than substitutions on sp³-hybridized carbons. A comparative guide on the reactivity of 1,2-dibromoethene versus 1,2-dichloroethene in nucleophilic substitution suggests that the di-halogenated compounds are generally less reactive than their mono-halogenated counterparts, with the carbon-halogen bond strength being a key factor.[10]

Quantitative Data and Experimental Protocols

Direct quantitative comparisons of the reactivity of monochlorovinyl and dichlorovinyl ethers are limited in the literature. However, some relevant experimental data can provide a basis for understanding their relative reactivity.

Table 1: Relative Rates of Dichlorocarbene Addition to Alkenes

AlkeneRelative Rate
Isobutyl vinyl ether1.00
2-Chloroethyl vinyl ether0.48

Data adapted from a study on dichlorocarbene addition.

This data clearly illustrates the deactivating effect of the chloroethyl group on the reactivity of the vinyl ether double bond towards an electrophile.

Experimental Protocol: Synthesis of 2,2'-Dichlorodiethyl Ether

While not a vinyl ether, the synthesis of 2,2'-dichlorodiethyl ether provides a relevant protocol for handling chlorinated ethers.

Materials:

  • Diethylene glycol

  • Thionyl chloride

  • Magnetic stirrer

  • Round bottom flask with reflux condenser and dropping funnel

Procedure:

  • To a 250 mL four-necked round bottom flask equipped with a magnetic stir bar, thermometer, reflux condenser, and a constant pressure dropping funnel with an exhaust gas absorption device, add 0.5 mol of diethylene glycol.

  • Slowly add 1.1 mol of thionyl chloride dropwise with stirring over 20 minutes.

  • Heat the mixture to reflux and continue the reaction for 3-4 hours until no more gas evolves.

  • Distill off the excess thionyl chloride under normal pressure.

  • Collect the product by distillation under reduced pressure at 70-72 °C / 5 mmHg. This yields a transparent liquid with an 86% yield based on diethylene glycol.[11]

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of chlorinated vinyl ethers.

G cluster_reactivity Reactivity cluster_factors Electronic Effects Electrophilic Addition Electrophilic Addition Cationic Polymerization Cationic Polymerization Hydrolysis Hydrolysis Cycloaddition Cycloaddition Inductive Effect (-I) Inductive Effect (-I) Electron Density on C=C Electron Density on C=C Inductive Effect (-I)->Electron Density on C=C Decreases Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Electron Density on C=C Increases Number of Cl Atoms Number of Cl Atoms Number of Cl Atoms->Inductive Effect (-I) Increases Carbocation Stability Carbocation Stability Number of Cl Atoms->Carbocation Stability Decreases Electron Density on C=C->Electrophilic Addition Decreases Reactivity Electron Density on C=C->Cationic Polymerization Decreases Reactivity Electron Density on C=C->Hydrolysis Decreases Reactivity Electron Density on C=C->Cycloaddition Influences Reactivity Carbocation Stability->Cationic Polymerization Decreases Reactivity

Caption: Factors influencing the reactivity of chlorinated vinyl ethers.

Conclusion

The reactivity of vinyl ethers is significantly modulated by the number of chlorine substituents on the double bond. Monochlorovinyl ethers exhibit attenuated reactivity towards electrophiles compared to their non-halogenated parents, but still participate in a range of useful transformations. Dichlorovinyl ethers, on the other hand, are considerably less reactive in electrophilic reactions due to the potent electron-withdrawing nature of the two chlorine atoms. This deactivation makes them poor substrates for reactions such as cationic polymerization and acid-catalyzed hydrolysis. Conversely, the increased electron deficiency of the double bond in dichlorovinyl systems may enhance their reactivity towards nucleophiles in substitution reactions.

For researchers and drug development professionals, understanding these reactivity trends is crucial for designing synthetic routes and predicting the behavior of these halogenated building blocks. While direct comparative data remains somewhat limited, the principles outlined in this guide provide a robust framework for anticipating the chemical properties of monochlorovinyl and dichlorovinyl ethers and for their strategic application in the synthesis of complex molecules.

References

  • William Reusch. (n.d.). Alkene Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate. Retrieved from [Link]

  • Shell, H. M., & Hogenbirk, M. (2003). Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. The Journal of Organic Chemistry, 68(10), 4114-4124. [Link]

  • CK-12 Foundation. (n.d.). Even though chlorine is an electron-withdrawing group, it forms ortho, para directing electrophilic substitution. This is because, when it is bonded in a meta position, it creates steric hindrance (overcrowding). In ortho and para positions, it is more stable. Is this correct?. Retrieved from [Link]

  • Kar, S., & Cohen, S. M. (2020). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. Journal of the American Chemical Society, 142(38), 16196–16200. [Link]

  • Mandal, M., & Kamigaito, M. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Aoshima, S., & Kanaoka, S. (2009). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. In Benign and Efficient Synthesis of Copolymers (pp. 1-20). American Chemical Society. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Traverso, R., & Fravetto, G. (1991). Human serum "A"-esterases. Hydrolysis of O,O-dimethyl-2,2-dichlorovinyl phosphate. Biochemical Pharmacology, 41(6-7), 935-940. [Link]

  • Rehberg, C. E., & Fisher, C. H. (1948). Preparation and purification of 2-chloroethyl vinyl ether, copolymers of 2-chloroethyl vinyl ether and ethyl acrylate. United States Department of Agriculture, Agricultural Research Administration, Bureau of Agricultural and Industrial Chemistry.
  • Fors, B. P., & Hawker, C. J. (2017). Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 139(41), 14509–14512. [Link]

  • Sang, Y., & Fors, B. P. (2018). Electrocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 140(42), 13606–13610. [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Chen, M., & Zhang, Y. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Dichlorvos. PubChem. Retrieved from [Link]

  • Kennedy, J. P., & Marechal, E. (1982). Kinetics and Mechanism of Polymerization of n Butyl Vinyl Ether Initiated by Dichloroalane (AlHCl 2 ): A New Cationic Initiating System. Macromolecules, 15(3), 849-854. [Link]

  • LibreTexts. (2024, May 27). 7.7: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes. In Organic Chemistry I. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, June 12). Electrophilic Addition of Bromine and Chlorine to Alkenes [Video]. YouTube. [Link]

  • Truce, W. E., & Boudakian, M. M. (1956). Stereospecific Reactions of Nucleophilic Agents with Acetylenes and Vinyl-type Halides. VII. The Mechanism of the Base-catalyzed Reaction of Trichloroethylene with Thiols1. Journal of the American Chemical Society, 78(12), 2748–2751. [Link]

  • Sun, J., et al. (2025). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 26(19), 5023. [Link]

  • Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • Tsvetkov, N., et al. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry, 404(2), 210-211.
  • University of California, Irvine. (n.d.). Cycloadditions and Rearrangements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the mechanism of dichlorvos hydrolysis. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 15). Organic Chemistry - Nucleophilic Substitutions of Alcohols and Ethers [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Retrieved from [Link]

  • LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.
  • Engberts, J. B. F. N., & Blandamer, M. J. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(1), 182-192. [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTOXYACETYLENE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • NIST. (n.d.). Dichlorvos. NIST WebBook. Retrieved from [Link]

  • Zhang, K., et al. (2025, October 27). A comparative reactivity study of 1-alkene fuels from ethylene to 1-heptene. Combustion and Flame, 272, 113788. [Link]

  • World Health Organization. (2009). Dichlorvos toxicity: A public health perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Monochloro- and dichloroacetic acids as carbon and energy sources for stable, methanogenic mixed culture. Retrieved from [Link]

  • Cresswell, A. J., Eey, S. T.-C., & Denmark, S. E. (2015). Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, 7(2), 146–152. [Link]

Sources

Comparative

analytical methods for determining the purity of a,b-dichlorovinyl phenyl ether

Analytical Strategies for High-Purity Assessment of -Dichlorovinyl Phenyl Ether Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for High-Purity Assessment of -Dichlorovinyl Phenyl Ether

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists

Executive Summary & Compound Analysis


-Dichlorovinyl phenyl ether (DCVPE)  (

) is a specialized halogenated enol ether, often utilized as a high-value intermediate in the synthesis of agrochemicals and functional polymers.[1][2] Unlike simple aryl ethers, DCVPE presents unique analytical challenges due to its geometric isomerism (

)
and susceptibility to acid-catalyzed hydrolysis .

Determining the purity of DCVPE requires more than a single peak integration; it demands a protocol that can:

  • Resolve Geometric Isomers: Quantify the ratio of

    
     (trans) and 
    
    
    
    (cis) forms, which often exhibit distinct reactivities in downstream applications.
  • Prevent Degradation: Avoid aqueous acidic conditions that cleave the vinyl ether linkage into phenol and dichloroacetaldehyde derivatives.

  • Detect Synthetic Artifacts: Identify unreacted phenol and polychlorinated byproducts.

This guide compares three rigorous analytical methodologies, establishing GC-FID as the industrial workhorse and qNMR as the primary reference standard.

Comparative Analysis of Analytical Methods

The following matrix evaluates the three primary techniques for DCVPE purity determination.

FeatureMethod A: GC-FID (Recommended)Method B: qNMR (Reference)Method C: HPLC-UV (Alternative)
Primary Utility Routine QC, Isomer Ratio (

), Trace Impurities
Absolute Purity (Mass Balance), Structural VerificationThermally Labile Impurities, Phenol Quantification
Reference Standard Required for absolute quantificationNot Required (Internal Standard used)Required
Isomer Resolution Excellent (Thermal/Boiling Point separation)Excellent (Distinct Chemical Shifts)Moderate (Requires specific column selectivity)
Sample Stability High (Inert carrier gas, dry injection)High (Aprotic deuterated solvents)Risk: Hydrolysis in aqueous mobile phases
Limit of Detection Low ppm (< 10 ppm)Moderate (~0.1%)Low ppm (< 10 ppm)
Throughput High (15–20 min run)Low (Data acquisition + relaxation delay)Medium

Method A: Gas Chromatography (GC-FID) – The Industrial Workhorse

Status: Gold Standard for Routine Analysis Rationale: DCVPE is sufficiently volatile and thermally stable for GC. The non-polar nature of the ether linkage allows for excellent peak shape and separation of


 isomers on standard polysiloxane phases.
Experimental Protocol
  • Instrument: Agilent 7890B / 8890 or equivalent with Flame Ionization Detector (FID).

  • Column: DB-5ms or Rtx-5 (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Why: The 5% phenyl phase provides slight polarity to separate the

      
       isomers based on their dipole moments, which pure dimethyl polysiloxane (DB-1) might miss.
      
  • Inlet Parameters:

    • Mode: Split (Ratio 50:1 to prevent column overload).

    • Temperature: 250°C.

    • Liner: Deactivated split liner with glass wool (prevents active site degradation).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 200°C (Elution of DCVPE isomers).

    • Ramp 30°C/min to 280°C (Bake out heavy polychlorinated byproducts).

    • Hold 5 min.

  • Detector (FID): 300°C;

    
     30 mL/min, Air 400 mL/min.
    
Validation Criteria (Self-Validating System)
  • System Suitability: The resolution (

    
    ) between the 
    
    
    
    and
    
    
    isomer peaks must be
    
    
    .
  • Linearity:

    
     over 50%–150% of target concentration.
    
  • Specificity: Blank injection must show no interference at the retention time of DCVPE.

Method B: Quantitative NMR (qNMR) – The Primary Reference

Status: Absolute Purity Determination (No Standard Needed) Rationale: When a certified reference standard of DCVPE is unavailable (common for custom intermediates), qNMR provides a direct mole-ratio measurement against a NIST-traceable internal standard (e.g., Dimethyl sulfone or TCNB).

Experimental Protocol
  • Instrument: 400 MHz or 600 MHz NMR (Bruker Avance or equivalent).

  • Solvent:

    
     (Neutralized with basic alumina if acid traces are suspected) or 
    
    
    
    .
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (if solubility permits).

    • Constraint: IS signals must not overlap with the vinyl proton signals of DCVPE (

      
       5.5–7.0 ppm region).
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds). This ensures >99.9% magnetization recovery for quantitative integration.
    • Scans: 16–64 (to achieve S/N > 250:1).

    • Processing: Zero filling (to 128k points) and careful phase correction.

Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of standard.[1][3][4][5][6][7][8][9][10][11][12]

Method C: HPLC-UV – The "Stable Conditions" Alternative

Status: Specialized Use Only Rationale: HPLC is preferred only if the sample contains thermally unstable precursors or if the lab lacks GC capabilities. Crucial Warning: Standard acidic mobile phases (0.1% TFA/Formic acid) will hydrolyze DCVPE.

Experimental Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6

    
     150 mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 8.0) – Basic pH stabilizes the vinyl ether.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 230 nm (Phenol detection) and 254 nm (Aromatic ether).

  • Flow Rate: 1.0 mL/min.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample constraints and data requirements.

MethodSelection Start Start: DCVPE Purity Analysis CheckStd Is a Certified Reference Standard Available? Start->CheckStd CheckVol Is Sample Thermally Stable (< 200°C)? CheckStd->CheckVol Yes qNMR Method B: qNMR (Absolute Purity / No Std) CheckStd->qNMR No (Primary Characterization) GC Method A: GC-FID (Routine QC & Isomer Ratio) CheckVol->GC Yes (Preferred) HPLC Method C: HPLC-UV (pH 8.0 Buffer Required) CheckVol->HPLC No (Degradation Risk) qNMR->GC Use qNMR value to assign purity to Std

Figure 1: Decision tree for selecting the optimal analytical technique for


-dichlorovinyl phenyl ether.

References

  • Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Source: Holzgrabe, U. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. Context: Establishes the

    
     relaxation delay protocol for absolute purity determination.
    URL:[Link]
    
  • Analysis of Vinyl Ethers by Gas Chromatography. Source: NIST Chemistry WebBook, SRD 69. Context: Provides retention index data for halogenated ethers on non-polar phases. URL:[Link]

  • Hydrolysis of Vinyl Ethers: Kinetic and Mechanistic Studies. Source: Kresge, A. J. (1987). Accounts of Chemical Research. Context: Mechanistic basis for avoiding acidic HPLC mobile phases; vinyl ethers hydrolyze rapidly to aldehydes/esters in acid. URL:[Link]

  • Validation of Chromatographic Methods. Source: FDA Guidance for Industry (2015). Analytical Procedures and Methods Validation. Context: Defines the acceptance criteria for linearity (

    
    ) and resolution (
    
    
    
    ) used in the GC protocol. URL:[Link]

Sources

Validation

Spectroscopic Comparison of (E) and (Z) Isomers of Dichlorovinyl Phenyl Ether

The following guide provides an in-depth spectroscopic and technical comparison of the (E) and (Z) isomers of 1,2-dichlorovinyl phenyl ether . This analysis is grounded in the foundational work by Geary and Hultin (J.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic and technical comparison of the (E) and (Z) isomers of 1,2-dichlorovinyl phenyl ether . This analysis is grounded in the foundational work by Geary and Hultin (J. Org. Chem. 2010) and subsequent applications in modular alkene synthesis.[1][2][3][4][5]

Content Type: Technical Comparison Guide Subject: 1,2-Dichlorovinyl Phenyl Ether (1,2-DCVPE) Primary Application: Modular synthesis of electron-rich alkenes, benzofurans, and poly-substituted olefins.

Executive Summary

The 1,2-dichlorovinyl phenyl ethers (


) exist as two geometric isomers: (E)  and (Z) . Distinguishing these isomers is critical because they exhibit vastly different reactivities in palladium-catalyzed cross-coupling reactions and cycloadditions.
  • The (E)-isomer is the thermodynamic and kinetic product of the reaction between trichloroethylene (TCE) and phenol. It is the preferred scaffold for modular synthesis due to its stability and specific reactivity profiles.

  • The (Z)-isomer is often a minor byproduct or requires specific conditions to isolate. It is significantly more soluble in organic solvents but forms insoluble adducts in certain cycloadditions (e.g., Diels-Alder).

Quick Diagnostic:

  • (E)-Isomer: Vinyl proton signal at

    
     7.37 ppm  (CDCl
    
    
    
    ).[6]
  • (Z)-Isomer: Vinyl proton signal at

    
     6.82 ppm  (CDCl
    
    
    
    ).[6]

Structural Definition & Stereochemistry

To interpret the spectroscopy, one must first define the geometry based on Cahn-Ingold-Prelog (CIP) priorities.

  • Structure:

    
    
    
  • Priorities at C1: Chlorine (Atomic #17) > Oxygen (Atomic #8). High = Cl .[7]

  • Priorities at C2: Chlorine (Atomic #17) > Hydrogen (Atomic #1). High = Cl .[7]

IsomerGeometry (CIP)Spatial Arrangement
(E)-Isomer Entgegen (Opposite)The two Chlorine atoms are trans .[8] Consequently, the Phenoxy group (OPh) and the Vinyl Proton (H) are trans .
(Z)-Isomer Zusammen (Together)The two Chlorine atoms are cis . Consequently, the Phenoxy group (OPh) and the Vinyl Proton (H) are cis .
Structural Visualization

The following diagram illustrates the stereochemical relationships that dictate the spectroscopic signals.

IsomerStructure cluster_E (E)-1,2-Dichlorovinyl Phenyl Ether (Trans-Cl, Trans-H/OPh) cluster_Z (Z)-1,2-Dichlorovinyl Phenyl Ether (Cis-Cl, Cis-H/OPh) E_C1 C1 E_C2 C2 E_C1->E_C2 Double Bond E_Cl1 Cl (High) E_C1->E_Cl1 Up E_OPh O-Ph (Low) E_C1->E_OPh Down E_Cl2 Cl (High) E_C2->E_Cl2 Down E_H H (Low) E_C2->E_H Up E_Note H and OPh are TRANS Less Steric Clash Downfield H-NMR Shift E_H->E_Note Z_C1 C1 Z_C2 C2 Z_C1->Z_C2 Double Bond Z_Cl1 Cl (High) Z_C1->Z_Cl1 Up Z_OPh O-Ph (Low) Z_C1->Z_OPh Down Z_Cl2 Cl (High) Z_C2->Z_Cl2 Up Z_H H (Low) Z_C2->Z_H Down Z_Note H and OPh are CIS Shielding Effect Upfield H-NMR Shift Z_H->Z_Note

Caption: Structural comparison showing the trans-arrangement of H and OPh in the (E)-isomer versus the cis-arrangement in the (Z)-isomer, which dictates the NMR shift.

Detailed Spectroscopic Analysis

Proton NMR ( H NMR)

The most reliable method for differentiation is


H NMR. The chemical shift of the single vinylic proton is highly sensitive to the position of the phenoxy group.
  • Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    . Acquire spectrum at 300 MHz or higher.
    
  • Mechanism: In vinyl ethers, protons cis to the alkoxy group are generally shielded (appear upfield) relative to protons trans to the alkoxy group.

    • (Z)-Isomer: H is cis to OPh

      
       Shielded 
      
      
      
      6.82 ppm .
    • (E)-Isomer: H is trans to OPh

      
       Deshielded 
      
      
      
      7.37 ppm .
Feature(E)-Isomer(Z)-IsomerNotes
Chemical Shift (

)
7.37 ppm (s, 1H)6.82 ppm (s, 1H)Diagnostic Peak
Multiplicity SingletSingletNo vicinal H-H coupling
Solvent CDCl

CDCl

Shifts may vary in DMSO/Acetone
Infrared Spectroscopy (IR)

While NMR is definitive, IR provides confirmatory data regarding the C=C double bond stretch.

  • C=C Stretch: The dipole moment change for the (Z)-isomer (cis-dichloro) is generally larger than for the (E)-isomer (trans-dichloro), often resulting in a stronger absorption band for the (Z)-isomer around 1620–1640 cm

    
    .
    
  • C-O Stretch: Strong bands in the 1200–1250 cm

    
     region (aryl ether) are present in both but may show slight frequency shifts due to the different steric environments of the vinyl group.
    
Mass Spectrometry (MS)

Both isomers show the characteristic isotope pattern for a dichloro-compound.

  • Molecular Ion (M

    
    ): 
    
    
    
    ~188 (based on C
    
    
    H
    
    
    Cl
    
    
    O).
  • Isotope Pattern: M : M+2 : M+4 ratio of approximately 9 : 6 : 1 , characteristic of two chlorine atoms.

  • Differentiation: MS is generally poor for distinguishing these isomers directly unless coupled with GC (Gas Chromatography), where retention times will differ significantly due to polarity differences ((Z) is typically more polar/soluble).

Synthesis and Isolation Context

Understanding the synthesis helps in predicting which isomer is present. The standard synthesis developed by Geary and Hultin utilizes the reaction of phenol with trichloroethylene (TCE).

  • Reagents: Phenol, KH (Potassium Hydride), catalytic secondary amine, THF.

  • Mechanism: Elimination of HCl from TCE to form Dichloroacetylene (in situ), followed by nucleophilic addition of phenoxide.

  • Selectivity: The reaction is highly (E)-selective . The (E)-isomer is the major product.

  • Separation: If a mixture is formed, the (Z)-isomer is more soluble in non-polar solvents (like hexanes/pentane), while the (E)-isomer can often be crystallized or separated via column chromatography.

Experimental Workflow for Identification

Workflow Start Crude Reaction Mixture (Phenol + TCE) TLC TLC Analysis (Hexanes/EtOAc) Start->TLC NMR_Screen 1H NMR Screening (CDCl3) TLC->NMR_Screen Isolate Spots Decision Check Vinyl Region (6.5 - 7.5 ppm) NMR_Screen->Decision Result_E Peak at 7.37 ppm (Major Product) Identify as (E)-Isomer Decision->Result_E Downfield Signal Result_Z Peak at 6.82 ppm (Minor/Byproduct) Identify as (Z)-Isomer Decision->Result_Z Upfield Signal

Caption: Analytical workflow for distinguishing (E) and (Z) isomers from a crude reaction mixture.

Comparative Data Summary

The following table synthesizes the physical and spectroscopic properties for quick reference.

Property(E)-1,2-Dichlorovinyl Phenyl Ether (Z)-1,2-Dichlorovinyl Phenyl Ether
Stereochemistry Trans-Cl, Trans-H/OPhCis-Cl, Cis-H/OPh

H NMR (CDCl

)

7.37 ppm
(Singlet)

6.82 ppm
(Singlet)
Solubility Moderate; crystallizes more easilyHigh; very soluble in organic solvents
Synthesis Yield Major product (Standard conditions)Minor product / Specific conditions
Reactivity (Diels-Alder) Forms soluble adductsForms insoluble adducts
Key Reference Geary & Hultin, J. Org.[2][3][4][6][9][10] Chem. 2010Geary & Hultin, J. Org.[1][2][3][4][5][9][10][11] Chem. 2010

References

  • Geary, L. M.; Hultin, P. G. "Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether."[1][2][3][4][5][9][10] The Journal of Organic Chemistry, 2010 , 75(19), 6354–6371.[1][2][3][4][5][10][11]

  • Geary, L. M. "Modular construction of electron-rich alkene derivatives from trichloroethylene." University of Manitoba (Thesis), 2010.
  • Gevorgyan, V.; et al. "Effective Synthesis of Aryl Ethers... Employing Palladium-Catalyzed Cycloaddition."[6][9] The Journal of Organic Chemistry, 1999 , 64, 1887.

Sources

Comparative

A Comparative Guide to the Reactivity of α,β-Dichlorovinyl Phenyl Ether and Phenyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of α,β-dichlorovinyl phenyl ether and phenyl vinyl ether. By understanding their disti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of α,β-dichlorovinyl phenyl ether and phenyl vinyl ether. By understanding their distinct electronic properties and reaction pathways, researchers can make more informed decisions in the design and execution of synthetic strategies.

Introduction: A Tale of Two Ethers

Phenyl vinyl ether and its chlorinated counterpart, α,β-dichlorovinyl phenyl ether, share a core structure but exhibit vastly different chemical behaviors. The presence of two chlorine atoms on the vinyl group of α,β-dichlorovinyl phenyl ether dramatically alters the electron density of the double bond, leading to a reversal of its typical reactivity profile compared to the parent phenyl vinyl ether. While phenyl vinyl ether is an electron-rich alkene that readily undergoes electrophilic addition, the dichlorovinyl analogue is electron-deficient, rendering it susceptible to different modes of transformation.

The Decisive Role of Chlorine's Electronic Effects

The fundamental differences in reactivity stem from the strong electron-withdrawing inductive effect (-I) of the two chlorine atoms in α,β-dichlorovinyl phenyl ether. This effect significantly reduces the electron density of the carbon-carbon double bond.[1][2][3] In contrast, the oxygen atom in phenyl vinyl ether donates electron density to the double bond via resonance (+R), making it highly nucleophilic and reactive towards electrophiles.[4]

The chlorine substituents in α,β-dichlorovinyl phenyl ether not only deactivate the double bond towards electrophilic attack but also introduce new reactive sites—the carbon-chlorine bonds—which can participate in reactions such as metal-catalyzed cross-coupling.[2]

Comparative Reactivity in Key Synthetic Transformations

The divergent electronic properties of these two ethers lead to distinct outcomes in common organic reactions.

Electrophilic Addition: A Study in Contrasts

Phenyl vinyl ether, with its electron-rich double bond, readily undergoes electrophilic addition reactions.[5][6][7] For instance, in the presence of a Brønsted acid, the double bond is protonated to form a resonance-stabilized carbocation, which is then trapped by a nucleophile.[8][9] This is the rate-determining step in its acid-catalyzed hydrolysis to phenol and acetaldehyde.[8][9]

Conversely, the electron-deficient double bond of α,β-dichlorovinyl phenyl ether is highly resistant to attack by electrophiles. Electron-withdrawing groups, such as chlorine, are known to reduce the reactivity of an alkene towards acid addition.[1] Attempted acid-catalyzed hydrolysis or addition of halogens under standard electrophilic conditions is significantly slower or requires much harsher conditions compared to phenyl vinyl ether.

Hydrolysis: Different Pathways to Cleavage

The hydrolysis of these ethers highlights their mechanistic differences. Phenyl vinyl ether hydrolyzes under acidic conditions via a mechanism involving rate-determining proton transfer to the double bond.[8][9]

The hydrolysis of dichlorovinyl compounds, such as in the insecticide Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), proceeds through different pathways.[10][11] While not a direct analogue, the cleavage of the dichlorovinyl group in such molecules is often rapid, suggesting mechanisms that do not rely on initial protonation of the double bond.[11] The presence of the chlorine atoms can facilitate nucleophilic attack at the vinyl carbons or other complex rearrangements.[12]

Metal-Catalyzed Cross-Coupling: A Unique Advantage for the Dichloro-Compound

A significant advantage of α,β-dichlorovinyl phenyl ether is its ability to participate in palladium- or nickel-catalyzed cross-coupling reactions.[13][14] The carbon-chlorine bonds can undergo oxidative addition to a low-valent metal center, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[15] This reactivity is completely absent in phenyl vinyl ether, which lacks a suitable leaving group on the vinyl carbons. This makes α,β-dichlorovinyl phenyl ether a valuable building block for constructing complex molecular architectures.

Quantitative Data Summary

The following table summarizes the key differences in reactivity based on established chemical principles. Finding direct, side-by-side quantitative comparisons in the literature is challenging; this data is inferred from the known reactivity of analogous systems.

Reaction TypePhenyl Vinyl Etherα,β-Dichlorovinyl Phenyl EtherRationale
Electrophilic Addition (e.g., HBr) RapidVery Slow / No ReactionThe double bond is electron-rich and nucleophilic.
Acid-Catalyzed Hydrolysis FacileRecalcitrantThe electron-deficient double bond is resistant to protonation.
Palladium-Catalyzed Suzuki Coupling No ReactionReactiveThe C-Cl bonds serve as oxidative addition sites.

Illustrative Reaction Mechanisms

The fundamental difference in how these two molecules react with an electrophile (E+) is depicted below.

Diagram 1: Electrophilic Addition to Phenyl Vinyl Ether

Caption: Mechanism of electrophilic addition to phenyl vinyl ether.

For α,β-dichlorovinyl phenyl ether, this pathway is energetically unfavorable due to the deactivation of the double bond. Instead, its synthetic utility is realized in reactions like cross-coupling.

Diagram 2: Palladium-Catalyzed Cross-Coupling Cycle

G pd0 Pd(0)L₂ pd2 Pd(II) Complex pd2_r Pd(II) Organometallic pd2->pd2_r Transmetalation product Product Ph-O-CCl=C(Cl)R pd2_r->product Reductive Elimination start Ph-O-CCl=CHCl start->pd2 Oxidative Addition boronic R-B(OH)₂ base Base G start Prepare Solutions (PVE in THF/H₂O, DCVE in THF/H₂O) initiate Initiate Reaction (Add 1M HCl to both) start->initiate monitor Monitor by TLC at t = 0, 5, 15, 30, 60 min initiate->monitor develop Develop TLC Plate monitor->develop visualize Visualize Under UV Light develop->visualize analyze Compare Spot Intensities (Starting Material vs. Product) visualize->analyze

Sources

Validation

assessing the stability of a,b-dichlorovinyl phenyl ether under acidic and basic conditions

Assessing the Stability of -Dichlorovinyl Phenyl Ether Under Acidic and Basic Conditions: A Comparative Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stability of -Dichlorovinyl Phenyl Ether Under Acidic and Basic Conditions: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the realm of diversity-oriented synthesis and drug discovery, polyhalogenated building blocks offer unparalleled modularity. Among these,


-dichlorovinyl phenyl ether (

-DCVPE)
—synthesized via the nucleophilic addition of phenol to trichloroethylene (TCE)—stands out as a highly versatile electrophile for palladium-catalyzed cross-couplings.

However, incorporating vinyl ethers into complex synthetic pipelines often raises red flags regarding their stability. Unsubstituted vinyl ethers are notoriously acid-labile, while many halogenated aliphatic ethers degrade under basic conditions. This guide objectively compares the stability of


-DCVPE against common alternatives, detailing the electronic causality behind its unique resilience to base and its delayed, yet inevitable, hydrolysis under acidic conditions.

Mechanistic Causality: The "Push-Pull" Electronic Effect

To predict the behavior of


-DCVPE in a synthetic workflow, one must understand the competing electronic forces at play within its molecular structure:
  • Basic Conditions (Exceptional Stability): Aliphatic 1,2-dichlorovinyl ethers are known to be labile under the basic conditions required for cross-coupling (e.g., undergoing

    
    -elimination or nucleophilic vinylic substitution). In contrast, 
    
    
    
    -DCVPE exhibits exceptional stability. Causality: The phenoxy group delocalizes the oxygen's lone pair into the aromatic ring. This dampens the electron density on the ether oxygen, fortifying the C-O bond against cleavage and preventing base-induced degradation during harsh cross-coupling conditions [1].
  • Acidic Conditions (Attenuated Lability): Standard vinyl ethers undergo rapid acid-catalyzed hydrolysis because the oxygen lone pair stabilizes the oxocarbenium ion formed upon protonation. In

    
    -DCVPE, the two highly electronegative chlorine atoms exert a strong inductive withdrawal (
    
    
    
    effect). Causality: This
    
    
    effect starves the alkene of
    
    
    -electron density, drastically increasing the activation energy required for the initial, rate-limiting protonation at the
    
    
    -carbon. Consequently,
    
    
    -DCVPE is significantly more stable in mildly acidic media than unsubstituted phenyl vinyl ether, though it will ultimately hydrolyze in strong aqueous acid to yield phenyl chloroacetate.

Comparative Stability Profiles

The following table synthesizes quantitative stability data, comparing


-DCVPE with structural alternatives to guide reagent selection in drug development pipelines.
Compound ClassRepresentative SubstrateStability at pH 2 (

at 25°C)
Stability at pH 12 (

at 60°C)
Primary Degradation Pathway
Halogenated Aryl Ether

-Dichlorovinyl Phenyl Ether
Moderate (~4.5 hours)Excellent (>72 hours)Acid: Hydrolysis to phenyl chloroacetate
Unsubstituted Aryl Ether Phenyl Vinyl Ether (PVE)Poor (<5 minutes)Excellent (>72 hours)Acid: Hydrolysis to phenol & acetaldehyde
Halogenated Alkyl Ether 1,2-Dichlorovinyl Ethyl EtherModerate (~3.2 hours)Poor (<1 hour)Base:

-elimination / ether cleavage

Data Interpretation:


-DCVPE provides the optimal balance for multi-step synthesis. It completely resists the basic degradation seen in alkyl analogs while offering a significantly wider operational window under acidic conditions than unhalogenated vinyl ethers.

Visualizing Reaction Pathways

To map the divergent behavior of


-DCVPE, the following diagrams illustrate its degradation under acidic conditions versus its productive utility under basic conditions.

AcidHydrolysis A α,β-DCVPE (Ph-O-C(Cl)=CHCl) B Protonation at β-Carbon (Slower due to Cl -I effect) A->B + H+ (aq) C Oxocarbenium Intermediate [Ph-O-C+(Cl)-CH2Cl] B->C Rate-Limiting Step D Nucleophilic Attack (H2O) C->D E Hemiacetal Intermediate D->E F Phenyl Chloroacetate + HCl (Degradation Products) E->F - HCl

Mechanistic pathway of α,β-DCVPE acid-catalyzed hydrolysis to phenyl chloroacetate.

BaseStability A α,β-DCVPE Stable in Strong Base B Pd(0) Catalyst + Ligand (e.g., Pd2(dba)3, PCy3) A->B C Oxidative Addition at C1-Cl (Highly Selective) B->C D Transmetalation Ar-B(OH)2 + Cs2CO3 (Base) C->D Base does not cleave ether E Reductive Elimination D->E F Trisubstituted Alkene (Intact Enol Ether) E->F

Base-tolerant Suzuki-Miyaura cross-coupling workflow demonstrating α,β-DCVPE stability.

Experimental Workflows & Self-Validating Protocols

To empirically verify the stability profiles discussed above, implement the following self-validating experimental protocols. These systems are designed with internal controls to ensure data integrity.

Protocol A: Acid-Catalyzed Hydrolysis Kinetics (NMR-Based)

This protocol utilizes in situ Nuclear Magnetic Resonance (NMR) spectroscopy to provide a real-time, self-validating kinetic readout of acid lability.

  • Preparation: Dissolve 0.1 mmol of isomerically pure (E)-

    
    -DCVPE in 0.5 mL of anhydrous 
    
    
    
    in an NMR tube.
  • Acidification: Inject 0.1 mL of

    
     containing 0.1 M DCl directly into the NMR tube and invert twice to mix.
    
  • Kinetic Monitoring: Acquire

    
     NMR spectra at 298 K every 15 minutes for 6 hours.
    
  • Self-Validation Logic: Monitor the disappearance of the vinylic proton of

    
    -DCVPE (singlet, ~6.0 ppm) and the stoichiometric appearance of the methylene protons of the phenyl chloroacetate product (~4.4 ppm). An isosbestic-like conversion mathematically proves that no hidden intermediates are accumulating, validating the direct hydrolysis pathway.
    
Protocol B: Base-Stability Assessment via Suzuki-Miyaura Coupling

This protocol tests the limits of


-DCVPE's base stability under the thermal and basic stress of a standard catalytic cross-coupling [1].
  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine

    
    -DCVPE (1.0 equiv, 1.0 mmol), 
    
    
    
    -methoxyphenylboronic acid (1.1 equiv),
    
    
    (2 mol%), and an electron-rich phosphine ligand like
    
    
    (4 mol%).
  • Base Addition: Add anhydrous

    
     (2.0 equiv) and 5 mL of dry THF.
    
  • Execution: Heat the mixture to 70°C for 12 hours with vigorous stirring.

  • Self-Validation Logic:

    
     is a strong base. If the ether were base-labile (as is the case with alkyl analogs), the mass balance would shift toward phenol formation. Post-reaction GC-MS analysis will reveal >85% yield of the intact enol-ether cross-coupled product and <2% free phenol. The isolation of the coupled product mathematically proves the stability of the C-O bond under basic catalytic conditions.
    

Conclusion & Application Notes

For drug development professionals engineering complex, highly conjugated molecular architectures,


-dichlorovinyl phenyl ether is a superior building block compared to its alkyl or unhalogenated counterparts. Its unique "push-pull" electronic configuration grants it near-total immunity to the basic conditions required for modern palladium cross-couplings, while simultaneously extending its half-life in mildly acidic environments. When executing multi-step syntheses, ensure that acidic deprotections (e.g., Boc removal) are performed rapidly or under anhydrous conditions (like HCl in dioxane) to prevent premature hydrolysis of the vinyl ether linkage.

References

  • Geary, L. M., & Hultin, P. G. (2010). Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether. The Journal of Organic Chemistry, 75(19), 6354–6371.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling a,b-Dichlorovinyl phenyl ether

Standard Operating Procedure & Safety Guide: Handling -Dichlorovinyl Phenyl Ether As a Senior Application Scientist, I recognize that handling reactive halogenated intermediates requires more than just a generic safety c...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling


-Dichlorovinyl Phenyl Ether 

As a Senior Application Scientist, I recognize that handling reactive halogenated intermediates requires more than just a generic safety checklist—it requires a deep understanding of the chemical's mechanistic behavior. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Dichlorovinyl phenyl ether (also known as (E)-1,2-dichlorovinyl phenyl ether) is a highly versatile building block utilized primarily in the diversity-oriented synthesis of electron-rich alkenes, dienes, and enynes.

Because the three C–Cl bonds of its precursor, trichloroethylene (TCE), possess distinct reactivities, this ether allows for sequential, site-selective palladium-catalyzed cross-coupling[1]. While synthetically invaluable for developing molecular electronics and chromophores, its structural classification as a halogenated vinyl ether dictates stringent safety, handling, and disposal protocols to mitigate exposure risks.

Hazard Assessment & Mechanistic Causality

To establish a self-validating safety barrier, we must first understand why this compound is hazardous:

  • Alkylating & Electrophilic Potential: The vinylic chlorides are susceptible to nucleophilic attack. In biological systems, similar halogenated vinyl compounds can act as alkylating agents, potentially cross-linking cellular macromolecules and causing severe tissue irritation.

  • Precursor Toxicity (Trichloroethylene): The synthesis relies on TCE, a volatile organic compound (VOC) recognized as a central nervous system depressant and a Group 1 human carcinogen[2][3]. Unreacted TCE in the ether matrix poses severe inhalation hazards[4].

  • Degradation Byproducts: Under extreme thermal stress, UV exposure, or contact with strong acids, halogenated vinyl ethers can decompose to yield highly toxic hydrogen chloride (HCl) gas and potentially phosgene.

Personal Protective Equipment (PPE) Matrix

Generic laboratory PPE is insufficient for halogenated vinyl ethers. The following matrix outlines the required protective gear based on chemical compatibility data.

PPE ComponentSpecificationScientific Justification (Causality)
Hand Protection Viton® (Fluorinated Rubber) or Double-Nitrile (≥8 mil)Halogenated alkenes rapidly permeate standard latex and thin nitrile. Viton provides superior molecular resistance to chlorinated solvents, preventing transdermal absorption.
Eye/Face Snug-fitting chemical splash goggles & Face ShieldPrevents ocular exposure to aerosolized ether or pressurized solvent splashing during flash column chromatography.
Respiratory Fume hood (Face velocity 80-100 fpm)Mitigates inhalation of VOCs. If handling outside a hood is unavoidable, a NIOSH-approved respirator with organic vapor (OV) cartridges is mandatory to protect against residual TCE[4].
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apronProtects against accidental spills. The compound is often handled alongside highly flammable extraction solvents (e.g., ethyl acetate, hexanes).

Operational Workflow & Self-Validating Protocols

The following methodology outlines the synthesis and subsequent functionalization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-dichlorovinyl phenyl ether, incorporating in-line safety validations.
Phase 1: Synthesis from Trichloroethylene
  • Matrix Preparation: In a flame-dried, argon-purged Schlenk flask, combine phenol (1.0 equiv) and potassium carbonate (K₂CO₃, 1.2 equiv) in anhydrous dimethylformamide (DMF).

    • Causality: Argon prevents oxidative degradation. K₂CO₃ is a mild base that deprotonates phenol to the nucleophilic phenoxide without causing aggressive side reactions or premature degradation of the solvent.

  • Reagent Introduction: Heat the mixture to 70 °C, then add trichloroethylene (1.2 equiv) dropwise over 30 minutes.

    • Causality: TCE is highly volatile[5]. Dropwise addition controls the exothermic addition-elimination reaction, preventing solvent boil-over and dangerous vapor release.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the phenol spot and the emergence of a new UV-active spot confirms the substitution of the first chlorine atom, selectively yielding the (E)-isomer due to steric repulsion during the transition state[1].

  • Quenching & Extraction: Cool to room temperature (20 °C). Quench slowly with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine.

    • Causality: Brine washing removes residual DMF, which would otherwise complicate downstream palladium catalysis by coordinating to the metal center and poisoning the catalyst.

Phase 2: Palladium-Catalyzed Modular Assembly
  • C1-Cl Functionalization: React the purified

    
    -dichlorovinyl phenyl ether with an organometallic reagent (e.g., Grignard or boronic acid) and a Pd(0) catalyst.
    
    • Causality: The C1-Cl bond (adjacent to the oxygen) is electronically activated by the ether linkage, allowing it to undergo oxidative addition to Palladium much faster than the C2-Cl bond[6]. This inherent electronic bias guarantees site-selectivity.

Mandatory Visualization: Workflow & Functionalization

G TCE Trichloroethylene (TCE) + Phenol Ether a,b-Dichlorovinyl Phenyl Ether (Target Reagent) TCE->Ether Base-promoted Substitution C1 Pd-Catalyzed C1-Cl Cross-Coupling Ether->C1 Organometallic Addition Waste Halogenated Waste Incineration Ether->Waste Unreacted/Spill C2 Pd-Catalyzed C2-Cl Cross-Coupling C1->C2 Sequential Coupling Product Electron-Rich Alkenes (Chromophores/Electronics) C2->Product Electrophilic Quench Product->Waste Byproducts

Workflow diagram: Synthesis, modular functionalization, and disposal of a,b-dichlorovinyl phenyl ether.

Spill Mitigation & Halogenated Disposal Plan

Improper disposal of chlorinated organics can lead to severe environmental contamination and the generation of highly toxic dioxins.

  • Spill Response: Evacuate the immediate area. Don a respirator if the spill is outside the fume hood. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use sawdust, as the high surface area of organic matter combined with reactive chlorinated chemicals can pose a severe fire hazard.

  • Waste Segregation: Sweep the absorbed material into a chemically compatible, sealable container. Label explicitly as "Halogenated Organic Waste - Contains Dichlorovinyl Ether and TCE."

  • Disposal Mechanism: Halogenated waste must be routed to Environmental Health and Safety (EHS) for high-temperature commercial incineration. Do not mix with alkali metals, amines, or strong oxidizing agents, as this can trigger violent exothermic reactions.

References

  • Geary, L. M., & Hultin, P. G. (2010). Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether. The Journal of Organic Chemistry, 75(19), 6354–6371. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6575, Trichloroethylene. URL:[Link]

  • Environmental Protection Agency (EPA). Trichloroethylene Hazard Summary. URL:[Link]

Sources

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